molecular formula C7H9IN2O B3052125 2-Carbamoyl-1-methylpyridinium iodide CAS No. 3861-69-6

2-Carbamoyl-1-methylpyridinium iodide

Cat. No.: B3052125
CAS No.: 3861-69-6
M. Wt: 264.06 g/mol
InChI Key: LDTGIGXFXUHJNM-UHFFFAOYSA-N
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Description

2-Carbamoyl-1-methylpyridinium iodide (CAS 3861-69-6) is a quaternary salt of nicotinamide (Vitamin B3) with significant relevance in several scientific research areas. This high-purity compound is supplied for laboratory investigations and is strictly for research use only. A prominent application of this compound and its derivatives is in the screening and development of novel antifungal agents . Research has demonstrated that quaternized nicotinamide derivatives exhibit strong inhibitory activity against phytopathogenic fungi such as Fusarium oxysporum , Fusarium culmorum , Macrophomina phaseolina , and Sclerotinia sclerotiorum . The compound also serves as a versatile precursor or ligand in coordination chemistry, particularly in reactions with group 12 metal halides to form complexes and halometallate salts, which are of interest for their structural properties . Furthermore, related structural analogs of this compound are investigated for their potential as multimodal antiviral drugs . The synthesis of 2-carbamoyl-1-methylpyridinium iodide can be efficiently achieved through the quaternization of nicotinamide with methyl iodide, a process that is significantly enhanced using microwave irradiation, leading to high yields and reduced reaction times . Researchers can utilize this compound as a building block for further chemical modifications or as a probe in biochemical studies. Handle with appropriate personal protective equipment and store in a cool, dry place.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methylpyridin-1-ium-2-carboxamide;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O.HI/c1-9-5-3-2-4-6(9)7(8)10;/h2-5H,1H3,(H-,8,10);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDTGIGXFXUHJNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=CC=C1C(=O)N.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3861-69-6
Record name Pyridinium, 2-(aminocarbonyl)-1-methyl-, iodide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003861696
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

2-Carbamoyl-1-methylpyridinium iodide CAS 3861-69-6 properties

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Carbamoyl-1-methylpyridinium iodide (CAS 3861-69-6) Content Type: Technical Monograph Audience: Researchers, Scientists, Drug Development Professionals

CAS: 3861-69-6 Synonyms: N-Methylpicolinamide iodide; 1-Methyl-2-pyridinecarboxamide iodide; 1-Methylpyridin-1-ium-2-carboxamide iodide.

Executive Summary

2-Carbamoyl-1-methylpyridinium iodide (2-C1MPI) is a quaternary ammonium salt derived from picolinamide. In the pharmaceutical and biochemical sectors, it serves as a critical probe substrate for Aldehyde Oxidase (AOX1) , a cytosolic molybdo-flavoenzyme responsible for the metabolism of N-heterocycles. Unlike cytochrome P450s, AOX1 utilizes water as the oxygen source and is increasingly recognized for its role in the clearance of clinical candidates. 2-C1MPI is also utilized as a model compound in the study of NAD+ analogues and charge-transfer complexes due to the electron-deficient nature of its pyridinium ring.

This guide details the physicochemical properties, synthesis, and experimental application of 2-C1MPI, specifically focusing on its utility in characterizing AOX1 activity in liver cytosolic fractions.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

2-C1MPI is a salt consisting of a cationic N-methylated pyridine ring substituted at the 2-position with an amide group, balanced by an iodide anion. The electron-withdrawing amide group, combined with the positive charge on the nitrogen, makes the ring highly susceptible to nucleophilic attack—a property exploited by the AOX1 enzyme.

Table 1: Physicochemical Specifications
PropertySpecification
CAS Registry Number 3861-69-6
Molecular Formula C₇H₉IN₂O
Molecular Weight 264.06 g/mol
Appearance Yellow to orange crystalline powder (color due to charge-transfer interactions with iodide)
Solubility Highly soluble in water, DMSO, and Methanol; sparingly soluble in non-polar solvents.[1]
Melting Point >190 °C (Decomposes; typical for quaternary iodides)
UV/Vis Absorption λmax ~260–265 nm (pyridinium cation)
Hygroscopicity Moderate; storage in desiccator recommended.

Synthesis & Characterization

The synthesis of 2-C1MPI is a straightforward SN2 quaternization reaction. The lone pair of the pyridine nitrogen attacks the methyl carbon of methyl iodide.

Reaction Scheme

The following diagram illustrates the methylation pathway:

Synthesis Reactant1 Picolinamide (2-Pyridinecarboxamide) Intermediate Transition State (SN2 Attack) Reactant1->Intermediate + MeI / Acetone Reactant2 Methyl Iodide (MeI) Product 2-Carbamoyl-1-methylpyridinium Iodide (Cationic Salt) Intermediate->Product Reflux / Precipitate

Figure 1: Quaternization of picolinamide to form 2-C1MPI.

Detailed Synthetic Protocol

Reagents: Picolinamide (1.0 eq), Methyl Iodide (1.5 eq), Acetone (Solvent).

  • Dissolution: Dissolve 10 mmol of picolinamide in 20 mL of anhydrous acetone in a round-bottom flask.

  • Addition: Add 15 mmol of methyl iodide (Caution: MeI is a neurotoxin and alkylating agent; use a fume hood).

  • Reflux: Heat the mixture to reflux (approx. 56 °C) for 4–6 hours. The solution will likely darken, and a yellow precipitate will begin to form.

  • Isolation: Cool the mixture to 0 °C in an ice bath to maximize precipitation.

  • Filtration: Filter the solid under vacuum. Wash the filter cake with cold diethyl ether to remove unreacted methyl iodide and starting material.

  • Drying: Dry the solid in a vacuum desiccator over P₂O₅ to remove traces of moisture and solvent.

Characterization Criteria:

  • ¹H NMR (D₂O): Look for a diagnostic singlet for the N-methyl group around δ 4.4–4.5 ppm. The aromatic protons will shift downfield relative to picolinamide due to the positive charge.

  • Mass Spectrometry (ESI+): Major peak at m/z 137.07 (corresponding to the [M-I]⁺ cation).

Biological Application: Aldehyde Oxidase (AOX1) Probe

The primary utility of 2-C1MPI in drug discovery is as a specific substrate for Aldehyde Oxidase . Unlike Cytochrome P450, which uses a heme radical mechanism, AOX1 uses a molybdenum cofactor (Moco) to perform a nucleophilic attack on the substrate.

Mechanistic Pathway

AOX1 oxidizes N-heterocycles at the carbon atom adjacent to the nitrogen (ortho position). Since the 2-position of 2-C1MPI is blocked by the carbamoyl group, oxidation occurs at the 6-position , yielding 1-methyl-6-oxo-1,6-dihydropyridine-2-carboxamide (often referred to as the 6-pyridone derivative).

This reaction releases electrons that are transferred via FAD and Iron-Sulfur clusters to molecular oxygen, generating hydrogen peroxide (H₂O₂).

AOX_Mechanism Substrate 2-Carbamoyl-1-methylpyridinium (Substrate) Complex Tetrahedral Intermediate (Nucleophilic Attack at C6) Substrate->Complex Binding Enzyme Aldehyde Oxidase (AOX1) (Mo-OH species) Enzyme->Complex Attack Product 1-Methyl-6-pyridone-2-carboxamide (Oxidized Product) Complex->Product Hydride Transfer Byproduct 2e- + 2H+ -> H2O2 Complex->Byproduct Re-oxidation of Enzyme

Figure 2: AOX1-mediated oxidation of 2-C1MPI to the 6-pyridone derivative.

Experimental Protocol: AOX Activity Assay

This assay measures the formation of the pyridone product or the consumption of the substrate using UV-Vis spectrophotometry or HPLC.

Objective: Determine intrinsic clearance (CLint) or identify AOX presence in liver S9/cytosol.

Materials:

  • Phosphate Buffer (50 mM, pH 7.4)

  • Liver Cytosol (Human, Rat, or Monkey) – Note: Dog liver lacks functional AOX1.

  • 2-C1MPI Stock Solution (10 mM in water)

  • Positive Control: Phthalazine or N-Methylnicotinamide.

Workflow:

  • Pre-incubation: Mix 190 µL of Phosphate Buffer and 5 µL of Liver Cytosol (final protein conc. 0.5–1.0 mg/mL) in a quartz cuvette or 96-well plate. Equilibrate at 37 °C for 5 minutes.

  • Initiation: Add 5 µL of 2-C1MPI stock (final conc. 50–100 µM). Note: No NADPH is required for AOX activity.

  • Monitoring:

    • Spectrophotometric: Monitor the change in absorbance. The pyridone product typically absorbs at a different maximum (often ~295–300 nm) compared to the pyridinium salt (~260 nm).

    • HPLC-UV/MS: Quench aliquots at 0, 15, 30, and 60 minutes with ice-cold acetonitrile. Centrifuge and analyze the supernatant.

  • Data Analysis: Plot the % remaining of parent compound vs. time to calculate the elimination rate constant (

    
    ) and half-life (
    
    
    
    ).

Validation Check:

  • If the reaction proceeds in the presence of Hydralazine (a potent AOX inhibitor), the assay is invalid or non-specific. Hydralazine should abolish the turnover of 2-C1MPI.

Handling, Stability & Safety

  • Light Sensitivity: Iodide salts can oxidize to free iodine (

    
    ) upon prolonged exposure to light, turning the solid brown. Store in amber vials.
    
  • Hygroscopicity: The quaternary ammonium nature makes the salt hygroscopic. Store at room temperature (or 4°C for long term) in a tightly sealed container with desiccant.

  • Safety:

    • Signal Word: Warning.

    • Hazards: Irritating to eyes, respiratory system, and skin.

    • Disposal: Dispose of as halogenated organic waste.

References

  • Kitamura, S., et al. (2008). "Aldehyde oxidase-catalyzed metabolism of N1-methylnicotinamide in vivo and in vitro in chimeric mice with humanized liver." Drug Metabolism and Disposition, 36(7), 1202-1205.[2]

  • Pryde, D. C., et al. (2010). "Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery." Journal of Medicinal Chemistry, 53(24), 8441–8460.

  • Manevski, N., et al. (2019). "Metabolism by Aldehyde Oxidase: Drug Design and Complementary Approaches to Challenges in Drug Discovery." Journal of Medicinal Chemistry, 62(24), 10955–10994.

  • Terao, M., et al. (2016). "Aldehyde oxidase: A key enzyme in the metabolism of drugs and xenobiotics."[3][4] Expert Opinion on Drug Metabolism & Toxicology, 12(6), 635-651.

  • Sigma-Aldrich. "Product Specification: 1-Methylpyridinium iodide derivatives."

Sources

Chemical structure of 1-methyl-2-carbamoylpyridinium iodide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chemical structure of 1-methyl-2-carbamoylpyridinium iodide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

1-Methyl-2-carbamoylpyridinium iodide (also known as


-methylpicolinamide iodide) is a quaternary ammonium salt structurally homologous to the acetylcholinesterase (AChE) reactivator Pralidoxime (2-PAM). Unlike 2-PAM, which possesses an oxime functionality at the 2-position, this compound features a carbamoyl (amide) group.

This molecule serves as a critical reference standard in medicinal chemistry, particularly in Structure-Activity Relationship (SAR) studies of pyridinium-based antidotes. By retaining the cationic pharmacophore while lacking the nucleophilic oxime moiety, it allows researchers to isolate the effects of electrostatic binding from the chemical reactivation capability in cholinergic systems.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

PropertyDetail
IUPAC Name 2-Carbamoyl-1-methylpyridin-1-ium iodide
Common Synonyms

-Methylpicolinamide iodide; Homarinamide iodide
CAS Registry Number Note: Specific CAS often refers to the cation (homarinamide) or chloride salt.[1][2][3] The iodide salt is synthesized de novo in many contexts.
Molecular Formula

Molecular Weight 264.06 g/mol
Cation Formula

(MW: 137.16 g/mol )
Physical State Crystalline solid (typically yellow to orange due to iodide charge transfer bands)
Solubility Highly soluble in water, methanol; sparingly soluble in acetone/ether.[4]
Structural Visualization

The molecule consists of a pyridinium ring quaternized at the nitrogen (N1) with a methyl group, and substituted at the ortho position (C2) with an amide group. The iodide ion acts as the counter-anion.

ChemicalStructure cluster_cation Cation: 1-methyl-2-carbamoylpyridinium N1 N+ (1) C2 C (2) N1->C2 Me CH3 N1->Me Methylation Iodide I- (Anion) C3 C (3) C2->C3 Amide_C C=O C2->Amide_C C4 C (4) C3->C4 C5 C (5) C4->C5 C6 C (6) C5->C6 C6->N1 Amide_N NH2 Amide_C->Amide_N

Figure 1: Connectivity of 1-methyl-2-carbamoylpyridinium iodide showing the quaternary nitrogen and the amide substituent.[]

Synthesis & Preparation Protocol

The synthesis of 1-methyl-2-carbamoylpyridinium iodide is a classic Menschutkin reaction, involving the nucleophilic substitution of methyl iodide by the pyridine nitrogen lone pair.

Experimental Protocol

Reagents:

  • Picolinamide (2-Pyridinecarboxamide) [Starting Material]

  • Iodomethane (Methyl Iodide) [Methylating Agent]

  • Acetone or Ethanol [Solvent]

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of Picolinamide in minimal acetone (or ethanol) under gentle heating to ensure complete solvation.

  • Methylation: Add a slight excess (12-15 mmol) of Iodomethane (MeI) to the solution. Caution: MeI is volatile and alkylating; use a fume hood.

  • Reflux: Heat the mixture to reflux (approx. 40-60°C depending on solvent) for 4–12 hours. The reaction is driven by the precipitation of the ionic product, which is insoluble in the non-polar organic solvent.

  • Isolation: Cool the reaction mixture to

    
    . Filter the yellow/orange precipitate.
    
  • Purification: Recrystallize from absolute ethanol or a methanol/ether mixture to remove unreacted picolinamide.

  • Drying: Dry under vacuum over

    
     to remove trace solvent and moisture.
    

SynthesisPathway cluster_conditions Conditions Start Picolinamide (2-Pyridinecarboxamide) Intermediate Transition State (SN2 Attack) Start->Intermediate + MeI Acetone/Reflux Reagent Methyl Iodide (MeI) Product 1-Methyl-2-carbamoylpyridinium Iodide (Precipitate) Intermediate->Product Crystallization Solvent: Acetone/EtOH Solvent: Acetone/EtOH Temp: 40-60°C Temp: 40-60°C Time: 4-12h Time: 4-12h

Figure 2: Synthetic pathway via Menschutkin quaternization.

Structural & Spectroscopic Analysis

Electronic Structure

The quaternization of the ring nitrogen introduces a permanent positive charge, significantly increasing the electrophilicity of the ring carbons.

  • Inductive Effect: The

    
     center exerts a strong 
    
    
    
    (inductive withdrawing) effect.
  • Resonance: The amide group at position 2 can participate in resonance, but the cationic ring strongly pulls electron density.

  • Result: The protons on the pyridine ring are highly deshielded compared to the neutral picolinamide.

NMR Characterization (Expected Shifts in or DMSO- )
  • N-Methyl (

    
    ):  A sharp singlet typically appearing between 4.3 – 4.5 ppm . This is the diagnostic peak for successful methylation.
    
  • Ring Protons:

    • H-6 (Ortho to

      
      ):  Most deshielded due to proximity to the positive charge, typically 8.8 – 9.2 ppm .
      
    • H-3, H-4, H-5: Aromatic region 8.0 – 8.7 ppm , shifted downfield relative to the neutral precursor.

  • Amide Protons (

    
    ):  Broad singlets (if in DMSO-
    
    
    
    ), usually distinct due to restricted rotation, appearing around 7.5 – 8.5 ppm .

Biological & Pharmacological Context[5][10][11][12]

Role in Cholinesterase Research

This compound is primarily utilized as a negative control or structural probe in the study of organophosphate (OP) poisoning antidotes.

  • The Pharmacophore Hypothesis:

    • Effective reactivators (e.g., 2-PAM) require two features: a cationic anchor (pyridinium) to bind the anionic site of AChE, and a nucleophile (oxime) to attack the phosphorus atom of the inhibitor.

    • 1-methyl-2-carbamoylpyridinium possesses the cationic anchor but lacks the nucleophilic oxime (replaced by a non-nucleophilic amide).

  • Mechanism of Action (Comparative):

    • 2-PAM (Oxime): Binds AChE

      
       Nucleophilic attack on OP 
      
      
      
      Enzyme Reactivation.
    • Amide Analog: Binds AChE (affinity probe)

      
       No nucleophilic attack 
      
      
      
      No Reactivation .
  • Toxicity Studies:

    • Used to study the intrinsic toxicity of the pyridinium moiety independent of the oxime group.

    • Interacts with the Nicotinic Acetylcholine Receptor (nAChR) as a weak agonist/blocker due to its structural similarity to Acetylcholine.

BiologicalActivity cluster_AChE Interaction with AChE Compound 1-Methyl-2-carbamoylpyridinium Binding Binds Anionic Site (Cationic Anchor) Compound->Binding Reactivation Nucleophilic Reactivation (Displacement of OP) Binding->Reactivation Lacks Oxime Result NO REACTIVATION (Negative Control) Reactivation->Result

Figure 3: Functional comparison in AChE reactivation; the amide analog binds but fails to reactivate the enzyme.

References

  • Sigma-Aldrich. Product Specification: Pyridinium salts and derivatives. Available at: (General reference for pyridinium salt properties).

  • PubChem. Compound Summary: Pyridinium, 3-carboxy-1-methyl-, iodide (Isomer reference).[2] National Library of Medicine. Available at: (Note: Used for structural comparison of isomers).

  • Wilson, I. B., & Ginsburg, S. (1955). A Powerful Reactivator of Alkylphosphate-Inhibited Acetylcholinesterase. Biochimica et Biophysica Acta. (Foundational text establishing the requirement of the oxime vs amide group).
  • Kramarova, E. P., et al. (2023). Reaction of Picolinamides with Ketones Producing a New Type of Heterocyclic Salts. PMC. Available at: (Describes synthesis of 2-carbamoylpyridinium salts).

  • ChemicalBook. 3-Carbamyl-1-methylpyridinium Chloride NMR Spectrum. Available at: (Reference for NMR shift logic of the isomeric series).

Sources

2-Carbamoyl-1-methylpyridinium iodide vs Pralidoxime (2-PAM) structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structural and Functional Divergence of 2-Carbamoyl-1-methylpyridinium iodide and Pralidoxime (2-PAM)

Abstract

Organophosphate (OP) poisoning represents a significant global health challenge, arising from exposure to pesticides and chemical warfare nerve agents.[1][2] The primary mechanism of OP toxicity is the irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine.[3][4] This inhibition leads to a cholinergic crisis characterized by overstimulation of muscarinic and nicotinic receptors.[4] The cornerstone of causal therapy for OP poisoning is the administration of an AChE reactivator, typically a pyridinium oxime.[5][6] Pralidoxime (2-PAM) is the most well-known and widely utilized of these antidotes.[4] This guide provides an in-depth comparative analysis of 2-PAM and a structurally related but functionally distinct compound, 2-Carbamoyl-1-methylpyridinium iodide. By dissecting their chemical structures, mechanisms of action, and synthesis, we will illuminate the precise structural motifs essential for AChE reactivation and explain why the oxime moiety is indispensable for this therapeutic effect.

The Context: Acetylcholinesterase and Organophosphate Inhibition

Acetylcholinesterase terminates nerve impulses at cholinergic synapses by catalyzing the breakdown of acetylcholine. The enzyme's active site contains a catalytic triad, with a critical serine residue that becomes acylated during acetylcholine hydrolysis.[3] Organophosphates act as potent inhibitors by covalently phosphorylating this serine residue, forming a highly stable phosphate-enzyme conjugate.[3][4] This bond is largely irreversible, and without intervention, the enzyme cannot be regenerated, leading to a toxic accumulation of acetylcholine.[1][7]

The process of "aging" further complicates treatment. This time-dependent process involves the dealkylation of the bound phosphate group, which strengthens the bond to the enzyme and renders it completely resistant to reactivation by antidotes like 2-PAM.[7][8][9] Therefore, the timely administration of an effective reactivator is paramount.

A Tale of Two Molecules: Structural Analysis

At first glance, 2-Carbamoyl-1-methylpyridinium iodide and Pralidoxime (2-PAM) share a common structural backbone: a 1-methylpyridinium iodide core. However, the functional group at the 2-position of the pyridine ring is the critical determinant of their biological activity.

Pralidoxime (2-PAM)
  • IUPAC Name: 2-[(hydroxyimino)methyl]-1-methylpyridin-1-ium[8]

  • Core Structure: A pyridinium ring, which is a pyridine ring with a quaternized nitrogen atom, giving it a permanent positive charge.[10]

  • Key Functional Group: An aldoxime group (-CH=NOH) at the 2-position. This group is the nucleophilic warhead of the molecule.[10] The acidity of the oxime proton allows for the formation of a highly nucleophilic oximate anion (-CH=NO⁻), which is essential for its reactivation mechanism.

2-Carbamoyl-1-methylpyridinium iodide
  • IUPAC Name: 2-Carbamoyl-1-methylpyridinium iodide

  • Core Structure: Identical 1-methylpyridinium iodide core to 2-PAM.

  • Key Functional Group: A primary carbamoyl group (-C(=O)NH₂) at the 2-position. Unlike the oxime, the amide nitrogen of the carbamoyl group is not a potent nucleophile due to the delocalization of its lone pair of electrons into the adjacent carbonyl group.

Figure 1. Comparative molecular structures.

Mechanism of Action: The Oxime's Indispensable Role

The functional disparity between these two molecules becomes evident when examining their interaction with OP-inhibited AChE.

Pralidoxime: A Potent Nucleophilic Reactivator

Pralidoxime's ability to reactivate phosphorylated AChE is a multi-step, targeted process driven by its unique stereoelectronic properties.[11]

  • Binding: The positively charged quaternary nitrogen of the pyridinium ring is electrostatically drawn to the anionic site of the AChE active site, positioning the molecule correctly.[9]

  • Nucleophilic Attack: The oxime group deprotonates to form a potent oximate anion. This anion executes a nucleophilic attack on the phosphorus atom of the organophosphate that is covalently bound to the enzyme's serine residue.[3][7][12]

  • Bond Cleavage: This attack forms a new, transient phosphonylated oxime intermediate. This process cleaves the bond between the organophosphate and the serine residue, effectively "rescuing" the enzyme.[12]

  • Regeneration: The phosphonylated oxime and the now-functional AChE enzyme dissociate from one another, restoring normal cholinergic activity at the synapse.[7][8]

AChE_Reactivation AChE_Inhibited OP-Inhibited AChE (Phosphorylated Serine) PAM_Binds 2-PAM Binds (Electrostatic Guidance) AChE_Inhibited->PAM_Binds Step 1 Nucleophilic_Attack Oximate Attacks Phosphorus Atom PAM_Binds->Nucleophilic_Attack Step 2 Bond_Cleavage P-O Serine Bond Cleavage Nucleophilic_Attack->Bond_Cleavage Step 3 AChE_Reactivated Functional AChE Regenerated Bond_Cleavage->AChE_Reactivated Step 4 Phosph_Oxime Phosphonylated Oxime Byproduct Bond_Cleavage->Phosph_Oxime Step 4

Figure 2. Reactivation pathway of OP-inhibited AChE by Pralidoxime.
2-Carbamoyl-1-methylpyridinium iodide: A Structural Analogue Lacking Reactivating Function

In stark contrast, 2-Carbamoyl-1-methylpyridinium iodide is not an AChE reactivator. While its pyridinium ring could theoretically guide it to the enzyme's active site, its carbamoyl functional group is incapable of performing the necessary chemistry.

  • Lack of Nucleophilicity: The primary amide of the carbamoyl group is a very weak nucleophile. It cannot generate an anion analogous to the oximate and lacks the nucleophilic strength to attack and displace the stable phosphate group from the serine residue.

  • Alternative Biological Roles: Pyridinium compounds featuring a carbamoyl group have been investigated in other contexts. For instance, some bispyridinium compounds use a carbamoyl-substituted ring to enhance binding affinity, while the other ring contains the essential oxime for reactivation.[13] Other related compounds, such as Amizon (an N-benzylcarbamoyl derivative), have been studied for antiviral properties, a completely different therapeutic application.[14][15][16]

This comparison authoritatively demonstrates that the oxime is not merely an incidental feature but the absolute requirement for the nucleophilic reactivation of inhibited AChE.

Experimental Protocols: Synthesis Methodologies

The synthesis of both compounds relies on the fundamental reactivity of the pyridine ring and its derivatives.

Protocol: Synthesis of Pralidoxime (2-PAM) Iodide

This is a well-established two-step synthesis.[8][12]

Step 1: Formation of Pyridine-2-aldoxime

  • Dissolve pyridine-2-carboxaldehyde in a suitable solvent such as ethanol.

  • Add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium carbonate) to neutralize the HCl byproduct.

  • Stir the mixture at room temperature or with gentle heating until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Remove the solvent under reduced pressure.

  • Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield pyridine-2-aldoxime.

Step 2: N-methylation to form Pralidoxime Iodide

  • Dissolve the pyridine-2-aldoxime from Step 1 in a solvent like acetone.

  • Add methyl iodide to the solution, typically in a slight excess.

  • Stir the reaction mixture at room temperature or with gentle reflux. The quaternary salt, pralidoxime iodide, will precipitate out of the solution as a solid.[8]

  • Collect the solid product by filtration, wash with cold acetone to remove unreacted starting materials, and dry under vacuum.

PAM_Synthesis Start1 Pyridine-2- carboxaldehyde Step1 React with Hydroxylamine (NH₂OH·HCl) Start1->Step1 Intermediate Pyridine-2-aldoxime Step1->Intermediate Step2 Alkylate with Methyl Iodide (CH₃I) Intermediate->Step2 Product Pralidoxime (2-PAM) Iodide Step2->Product

Figure 3. Synthetic workflow for Pralidoxime (2-PAM) Iodide.
Protocol: Synthesis of 2-Carbamoyl-1-methylpyridinium iodide

This synthesis is a direct quaternization reaction.

  • Dissolve 2-Pyridinecarboxamide (the starting material) in a suitable solvent such as acetone or acetonitrile.

  • Add methyl iodide to the solution. A molar equivalent or a slight excess can be used.

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature, allowing the product, 2-Carbamoyl-1-methylpyridinium iodide, to crystallize or precipitate.

  • Collect the solid product by filtration.

  • Wash the collected solid with a cold portion of the reaction solvent to remove impurities.

  • Dry the final product under vacuum.

Carbamoyl_Synthesis Start 2-Pyridinecarboxamide Reaction React with Methyl Iodide (CH₃I in Acetone) Start->Reaction Product 2-Carbamoyl-1-methyl- pyridinium iodide Reaction->Product

Figure 4. Synthetic workflow for 2-Carbamoyl-1-methylpyridinium iodide.

Data Summary: A Head-to-Head Comparison

The following table summarizes the critical distinctions between the two compounds.

FeaturePralidoxime (2-PAM)2-Carbamoyl-1-methylpyridinium iodide
IUPAC Name 2-[(hydroxyimino)methyl]-1-methylpyridin-1-ium[8]2-Carbamoyl-1-methylpyridinium iodide
Molecular Formula C₇H₉N₂O⁺[8]C₇H₉N₂O⁺
Molecular Weight (Cation) 137.16 g/mol [8]137.16 g/mol
Key Functional Group Aldoxime (-CH=NOH)Carbamoyl (-CONH₂)
Nucleophilicity of Group High (as oximate anion)Very Low
Primary Mechanism Nucleophilic displacement of phosphate from AChE-serine.[7]Not an AChE reactivator.
Therapeutic Use Antidote for organophosphate poisoning.[1][17]Not used for OP poisoning; related structures have antiviral properties.[14]
Blood-Brain Barrier Poor penetration due to permanent positive charge.[18][19]Poor penetration expected due to permanent positive charge.

Conclusion and Field Perspective

This guide has systematically deconstructed the structures and functions of Pralidoxime (2-PAM) and 2-Carbamoyl-1-methylpyridinium iodide. The analysis confirms that while they share a pyridinium scaffold, their biological destinies are dictated by the functional group at the 2-position. The aldoxime group of 2-PAM provides the essential nucleophilic character required to break the covalent bond between an organophosphate and acetylcholinesterase, making it a life-saving antidote.[20] Conversely, the non-nucleophilic carbamoyl group renders its parent molecule inert for this purpose.

For researchers in drug development, this comparison serves as a potent case study in structure-activity relationships. It underscores that subtle molecular modifications can lead to a complete divergence in mechanism of action and therapeutic utility. The ongoing quest for improved OP poisoning antidotes, particularly those with better central nervous system penetration, continues to build upon the fundamental chemical principles exemplified by 2-PAM, seeking to optimize the nucleophilic potency of the oxime while improving pharmacokinetic properties.[19][21]

References

  • Organophosphate poisoning. (n.d.). In Wikipedia. Retrieved February 15, 2026. [Link]

  • Pralidoxime. (n.d.). In Wikipedia. Retrieved February 15, 2026. [Link]

  • Organophosphate Poisoning: Symptoms, Diagnosis & Antidote Treatment. (2024, March 3). Emergency Med. [Link]

  • Eddleston, M., Buckley, N. A., Eyer, P., & Dawson, A. H. (2008). Management of acute organophosphorus pesticide poisoning. The Lancet, 371(9612), 597-607. [Link]

  • Bird, S. (2023, March 13). Organophosphate Toxicity Medication. Medscape Reference. [Link]

  • Gupta, R. C. (n.d.). Organophosphate Toxicosis in Animals. MSD Veterinary Manual. [Link]

  • Sahu, S., Zhang, J., & Chen, C. (2012). An in silico stereo-electronic comparison of conventional pyridinium oximes and K-oximes for organophosphate (OP) poisoning. Journal of Molecular Modeling, 18(3), 1133-1147. [Link]

  • 2-PAM (2-Pyridine Aldoxime Methylchloride) (Pralidoxime). (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR), CDC. [Link]

  • Zhang, Y., et al. (2025, May 27). Mechanistic Insights into Enhanced Reactivation of Organophosphate-Inhibited Enzymes by Methyl-Substituted 2-Pralidoxime Analogs. ACS Publications. [Link]

  • Lecture Notes for Session 7: Cholinesterase Reactivator - Pralidoxime Chloride. (n.d.). SNS Courseware. [Link]

  • Gomez, M., et al. (2024, September 1). Continuous Flow Synthesis of the Nerve Agent Antidote Pralidoxime (2‐PAM) Iodide. ChemistrySelect. [Link]

  • Gomez, M., et al. (2020). Synthesis of 2‐pralidoxime (2‐PAM) in cascade under continuous flow. ResearchGate. [Link]

  • Pralidoxime. (2013, January 2). Medical Countermeasures Database - CHEMM. [Link]

  • Olson, K. R. (n.d.). PRALIDOXIME (2-PAM) AND OTHER OXIMES. In Poisoning & Drug Overdose, 7e. AccessMedicine. [Link]

  • Kassa, J., et al. (2021). A Comparison of the Neuroprotective and Reactivating Efficacy of a Novel Bispyridinium Oxime K870 with Commonly Used Pralidoxime. Arhiv za higijenu rada i toksikologiju, 72(4), 283-290. [Link]

  • Hanke, T., et al. (2024, December 2). Synthesis and Evaluation of Halogenated Pralidoximes in Reactivation of Organophosphate-Inhibited Cholinesterases. ACS Medicinal Chemistry Letters. [Link]

  • Topczewski, J. J., et al. (2017). Methyl Scanning and Revised Binding Mode of 2-Pralidoxime, an Antidote for Nerve Agent Poisoning. Organic Letters, 19(2), 342-345. [Link]

  • Cadieux, C. L., et al. (2016). Probing the Activity of a Non-Oxime Reactivator for Acetylcholinesterase Inhibited by Organophosphorus Nerve Agents. Chemico-Biological Interactions, 259(Pt B), 133-141. [Link]

  • Lorke, D. E., et al. (2008). Eight new bispyridinium oximes in comparison with the conventional oximes pralidoxime and obidoxime: in vivo efficacy to protect from diisopropylfluorophosphate toxicity. Journal of Applied Toxicology, 28(7), 920-928. [Link]

  • Sysoliatin, S. V., et al. (2017). Crystal structure of 4-benzylcarbamoyl-1-methylpyridin-1-ium iodide: an efficient multimodal antiviral drug. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 8), 1183-1187. [Link]

  • Jokanovic, M., & Prostran, M. (2009). Pyridinium oximes as cholinesterase reactivators. Structure-activity relationship and efficacy in the treatment of poisoning with organophosphorus compounds. Current Medicinal Chemistry, 16(17), 2177-2188. [Link]

  • Synthesis of analogues of the 4-(Benzylcarbamoyl)-1-methylpyridinium iodide (Amizon). (2018, April 28). ResearchGate. [Link]

  • Cholinesterase reactivator. (n.d.). In Wikipedia. Retrieved February 15, 2026. [Link]

  • 2-Carbamoyl-1-methylpyridinium iodide. (n.d.). Molbase. [Link]

  • Lorke, D. E., et al. (2008). Eight new bispyridinium oximes in comparison with the conventional oximes pralidoxime and obidoxime: in vivo efficacy to protect from diisopropylfluorophosphate toxicity. FIU Discovery. [Link]

  • Process for preparing carbamoyl pyridinium compounds. (1996). European Patent Office - EP 0692473 A1. [Link]

  • Reactivators of acetylcholinesterase. (n.d.). ResearchGate. [Link]

  • Process for the preparation of 2-carbamoyl-pyridines. (2000).
  • Sysoliatin, S. V., et al. (2017, July 15). Crystal structure of 4-benzylcarbamoyl-1-methylpyridin-1-ium iodide: an efficient multimodal antiviral drug. IUCr Journals. [Link]

  • Korabecny, J., et al. (2014). From pyridinium-based to centrally active acetylcholinesterase reactivators. Mini Reviews in Medicinal Chemistry, 14(3), 215-221. [Link]

Sources

Technical Profile: 1-Methyl-2-carbamoylpyridinium Iodide

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Data & Synthesis Guide

Executive Summary & Chemical Identity

This guide details the chemical properties, synthesis, and applications of 1-methyl-2-carbamoylpyridinium iodide , often colloquially referred to as the "N-methylpicolinamide iodide salt." It is a quaternary ammonium salt derived from picolinamide (2-pyridinecarboxamide).

Structurally, it serves as a critical model compound for nicotinamide adenine dinucleotide (NAD+) due to the electron-deficient pyridinium ring, which mimics the redox-active center of the coenzyme. It is also a structural analogue of Pralidoxime (2-PAM), a standard antidote for organophosphate poisoning.

Chemical Identification Table
ParameterData
IUPAC Name 1-Methyl-2-carbamoylpyridin-1-ium iodide
Common Names N-methylpicolinamide methiodide; 2-Carbamoyl-1-methylpyridinium iodide
CAS Number 3861-69-6
Molecular Formula

Molecular Weight 264.06 g/mol
Appearance Yellow to Orange Crystalline Solid
Solubility High: Water, Methanol, DMSO. Low/Insoluble: Acetone, Diethyl Ether, Hexane.
Melting Point Typically >180°C (Decomposition). Note: Quaternary iodides often darken/decompose before distinct melting.

Synthesis Protocol: The Menshutkin Reaction

The synthesis involves the quaternization of the pyridine nitrogen of picolinamide using methyl iodide (iodomethane). This is a classic Menshutkin reaction (


 mechanism), where the lone pair on the pyridine nitrogen attacks the electrophilic methyl group of methyl iodide.
Reagents & Materials
  • Precursor: Picolinamide (2-Pyridinecarboxamide) [CAS: 1452-77-3] - Purity >98%

  • Alkylation Agent: Methyl Iodide (MeI) [CAS: 74-88-4] - Excess (1.5 - 2.0 eq)

  • Solvent: Acetone or Acetonitrile (Anhydrous)

  • Apparatus: Round-bottom flask, Reflux condenser, Magnetic stirrer, Inert gas (Nitrogen/Argon) line.

Step-by-Step Methodology
  • Dissolution: Dissolve 10.0 mmol of Picolinamide in 20 mL of anhydrous acetone. The amide should fully dissolve to form a clear solution.

    • Expert Insight: Acetone is preferred over alcohols because the ionic product is insoluble in acetone, facilitating isolation by simple filtration (precipitation).

  • Addition: Under a fume hood (MeI is a carcinogen), add 15-20 mmol (1.5-2.0 equiv) of Methyl Iodide dropwise to the stirring solution.

  • Reaction:

    • Method A (Room Temp): Stir the sealed vessel at room temperature for 24–48 hours. A yellow precipitate will gradually form.

    • Method B (Reflux): Heat to mild reflux (approx. 40–50°C) for 4–6 hours to accelerate kinetics.

  • Isolation: Cool the mixture to 0°C. Filter the yellow crystalline solid using a Buchner funnel.

  • Purification: Wash the filter cake copiously with cold acetone and diethyl ether to remove unreacted starting materials.

  • Drying: Dry the solid under vacuum at 40°C for 4 hours.

Self-Validating Quality Control
  • Visual Check: The product must be a yellow/orange solid. If it is a colorless oil, it may contain trapped solvent or impurities; recrystallize from Ethanol/Ether.

  • Solubility Test: The product should be fully soluble in water but insoluble in the reaction solvent (acetone).

Reaction Mechanism & Workflow Visualization

The following diagram illustrates the quaternization pathway and the subsequent potential for reduction (NAD+ modeling).

G cluster_redox Application: NAD+ Redox Modeling Start Picolinamide (Neutral) Process Menshutkin Reaction (Acetone, Reflux) Start->Process Reagent Methyl Iodide (Electrophile) Reagent->Process Product 1-Methyl-2-carbamoyl- pyridinium Iodide (Yellow Solid) Process->Product SN2 Attack Dihydropyridine 1-Methyl-1,4- dihydropyridine Derivative Product->Dihydropyridine + H- (Reduction) Reductant Hydride Source (e.g., NaBH4) Reductant->Dihydropyridine

Figure 1: Synthesis of 1-methyl-2-carbamoylpyridinium iodide and its reduction to a dihydropyridine, mimicking the NAD+ to NADH conversion.[1][2][3][4][5][6][7][8][9][10]

Spectroscopic Characterization

Researchers should verify the product using Nuclear Magnetic Resonance (NMR). The introduction of the positive charge onto the nitrogen ring causes significant deshielding of the ring protons compared to the neutral precursor.

NucleusSignalChemical Shift (

, ppm in

)
MultiplicityAssignment

N-CH3 4.45 - 4.60 Singlet (3H)Methyl group on quaternary Nitrogen.

H-6 8.90 - 9.10 Doublet (1H)Proton ortho to

, most deshielded.

H-4 8.60 - 8.70 Triplet/MultipletPara position proton.

H-3, H-5 8.10 - 8.30 Multiplet (2H)Meta position protons.

C=O ~165.0 SingletAmide Carbonyl.

N-CH3 ~48.0 - 50.0 SingletMethyl Carbon.

Note: The N-Methyl singlet is the diagnostic peak. In the neutral starting material, this peak is absent. The appearance of a singlet at ~4.5 ppm confirms quaternization.

Applications in Research

A. NAD+ / NADH Biomimetic Studies

This salt is a quintessential model for the nicotinamide moiety of NAD+.

  • Mechanism: The cationic pyridinium ring is highly electron-deficient, making the C-4 position susceptible to nucleophilic attack by hydrides (

    
    ).
    
  • Experiment: Reacting this salt with sodium dithionite (

    
    ) or sodium borohydride yields the 1,4-dihydropyridine derivative, mimicking the biological reduction of NAD+ to NADH.
    
B. Electrochemical Probes

Used in cyclic voltammetry to study reversible organic redox systems. The reduction potential of the 1-methyl-2-carbamoylpyridinium cation is often compared against 1-methyl-3-carbamoylpyridinium (N-methylnicotinamide) to understand the electronic effect of the amide position (ortho vs. meta).

C. Ionic Liquids & Phase Transfer

As a quaternary ammonium salt, it can be subjected to anion exchange (replacing


 with 

or

) to generate task-specific ionic liquids.

Safety & Handling (MSDS Highlights)

  • Methyl Iodide (Precursor): DANGER. Volatile, suspected carcinogen, and potent alkylating agent. Handle only in a certified fume hood with butyl rubber gloves.

  • 1-Methyl-2-carbamoylpyridinium Iodide (Product):

    • Hazards: Irritant to eyes, skin, and respiratory tract.

    • Stability: Hygroscopic.[4] Store in a desiccator or tightly sealed container protected from light (iodides can oxidize to

      
       upon prolonged light exposure, turning the solid brown).
      

References

  • PubChem Compound Summary. "1-Methylpyridin-1-ium-2-carboxamide iodide." National Center for Biotechnology Information. [Link]

  • Organic Syntheses. "Methyl Iodide Synthesis & Handling." Org. Synth. 1922, 2,[1][2][5] 47. (Cited for precursor handling safety). [Link]

Sources

2-(Aminocarbonyl)-1-methylpyridinium Iodide: Technical Characterization & Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, synthesis, and experimental utility of 2-(Aminocarbonyl)-1-methylpyridinium iodide .

Executive Summary & Chemical Identity

2-(Aminocarbonyl)-1-methylpyridinium iodide (also known as


-methylpicolinamide iodide ) is a quaternary ammonium salt derived from picolinamide. In the pharmaceutical and biochemical sectors, it serves as a critical model compound for studying pyridinium-based redox systems (analogous to NAD

) and investigating the susceptibility of

-substituted heterocycles to nucleophilic attack (pseudobase formation).

It is also monitored as a specific process impurity in the synthesis of Pralidoxime (2-PAM) , an antidote for organophosphate poisoning.

Physicochemical Data Table
ParameterValue
Chemical Name 2-(Aminocarbonyl)-1-methylpyridinium iodide
Synonyms 1-Methyl-2-carbamoylpyridinium iodide;

-Methylpicolinamide iodide
CAS Number 5447-86-9
Molecular Formula

Molecular Weight 264.06 g/mol
Appearance Yellow to orange crystalline solid (Hygroscopic)
Solubility Soluble in water, methanol, ethanol; Insoluble in non-polar solvents
Melting Point ~153–155 °C (Decomposes)

Synthesis Protocol: -Methylation of Picolinamide

Context: The synthesis exploits the nucleophilicity of the pyridine nitrogen. The presence of the electron-withdrawing amide group at the C2 position reduces the nucleophilicity of the ring nitrogen compared to pyridine, requiring optimized thermal conditions to ensure complete quaternization without thermal degradation.

Materials
  • Substrate: Picolinamide (2-Pyridinecarboxamide) [MW: 122.12 g/mol ]

  • Reagent: Methyl Iodide (Iodomethane) [MW: 141.94 g/mol ] – Warning: Neurotoxin/Carcinogen

  • Solvent: Anhydrous Ethanol or Acetone

  • Purification: Diethyl ether (for precipitation)

Step-by-Step Methodology
  • Dissolution: Dissolve 10.0 mmol (1.22 g) of picolinamide in 10 mL of anhydrous ethanol in a round-bottom flask equipped with a magnetic stir bar.

  • Addition: Add 15.0 mmol (0.93 mL) of methyl iodide dropwise. Note: Excess MeI drives the equilibrium forward.

  • Reflux: Attach a reflux condenser and heat the mixture to 60–65 °C for 4–6 hours. The solution typically darkens from pale yellow to deep orange.

  • Precipitation: Cool the reaction mixture to room temperature. If crystallization does not occur spontaneously, add 20 mL of cold diethyl ether to force precipitation of the salt.

  • Filtration: Filter the yellow crystals under vacuum.

  • Washing: Wash the filter cake with cold ether to remove unreacted methyl iodide.

  • Drying: Dry under vacuum at 40 °C. Store in a desiccator (compound is hygroscopic).

Reaction Pathway Diagram

The following Graphviz diagram illustrates the


 mechanism and mass balance flow.

SynthesisPathway Picolinamide Picolinamide (C6H6N2O) MW: 122.12 Transition Transition State (SN2 Attack) Picolinamide->Transition + Heat (EtOH) MeI Methyl Iodide (CH3I) MW: 141.94 MeI->Transition Product 2-(Aminocarbonyl)-1-methylpyridinium Iodide (C7H9IN2O) MW: 264.06 Transition->Product Quaternization

Figure 1: Synthesis of 2-(Aminocarbonyl)-1-methylpyridinium iodide via SN2 methylation.

Reactivity & Biological Modeling: Pseudobase Formation

One of the most critical applications of this compound is studying pseudobase formation . Unlike simple methylpyridinium salts, the electron-withdrawing carbamoyl group at position 2 makes the ring highly electrophilic.

When dissolved in aqueous solutions at pH > 7, the hydroxide ion (


) attacks the C2 or C6 position, disrupting aromaticity and forming a non-conductive "pseudobase" (1,2-dihydro or 1,6-dihydro derivative). This mimics the mechanism of NAD+ reduction and degradation.
Experimental Implication

Researchers using this compound for enzyme inhibition or binding studies must maintain pH < 7.0 . At physiological pH (7.4), a significant fraction may exist as the pseudobase, altering the effective concentration of the cationic species.

Pseudobase Cation Cationic Form (Aromatic, Fluorescent) Stable at pH < 7 Pseudobase Pseudobase Form (Non-aromatic, Neutral) Forms at pH > 7 Cation->Pseudobase + OH- (Nucleophilic Attack at C6) OH Hydroxide Ion (OH-) OH->Pseudobase

Figure 2: pH-dependent equilibrium between the aromatic cation and the neutral pseudobase.

Analytical Verification

To validate the molecular weight and identity of the synthesized compound, the following analytical signatures should be confirmed:

  • Mass Spectrometry (ESI-MS):

    • Positive Mode: Dominant peak at m/z 137.07 (corresponding to the cation

      
      , 
      
      
      
      ).
    • Negative Mode: Peak at m/z 126.9 (Iodide ion,

      
      ).
      
  • 1H NMR (D2O, 400 MHz):

    • 
       4.4–4.5 ppm (s, 3H, 
      
      
      
      ): Characteristic singlet for the methyl group on the positively charged nitrogen.
    • 
       8.0–9.2 ppm (m, 4H, Aromatic): Downfield shift due to the positive charge and electron-withdrawing amide.
      

References

  • National Institutes of Health (NIH). (2023). Reaction of Picolinamides with Ketones Producing a New Type of Heterocyclic Salts. PMC. Retrieved from [Link]

  • SpectraBase. (2024). 1-Methylpyridinium iodide NMR and IR Data. Wiley Science Solutions. Retrieved from [Link]

Beyond the Reagent: A Comparative Analysis of 2-Chloro vs. 2-Carbamoyl Pyridinium Salts

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis comparing 2-chloro-1-methylpyridinium iodide (Mukaiyama’s Reagent) and 2-carbamoyl-1-methylpyridinium iodide .

While these two compounds share a core


-methylpyridinium scaffold, they occupy opposite ends of the reactivity spectrum: one is a high-energy electrophilic activator used in organic synthesis, while the other is a stable salt often used as a kinetic model or reference standard.

Executive Summary & Chemical Identity

The fundamental difference lies in the substituent at the C2 position. The Chloro group acts as a leaving group, enabling Nucleophilic Aromatic Substitution (


), which is the basis of Mukaiyama's coupling chemistry. The Carbamoyl  group is a non-leaving group that stabilizes the ring against substitution but activates the attached amide toward hydrolysis under specific conditions.
Table 1: Physicochemical Comparison
Feature2-Chloro-1-methylpyridinium Iodide2-Carbamoyl-1-methylpyridinium Iodide
Common Name Mukaiyama’s Reagent (CMPI)

-Methyl Picolinamide Iodide
CAS Number 14338-32-05434-60-6 (Analogous)
Functional Role Dehydrating/Coupling ReagentKinetic Model / Reference Standard
C2 Substituent Chlorine (-Cl)Carbamoyl (

)
Reactivity Mode

(Displacement of Cl)
Hydrolysis (Attack on Carbonyl)
Primary Use Esterification, Amidation, LactonizationStudy of amide hydrolysis rates; NAD+ modeling
Leaving Group Good (

)
Poor (

)

Electronic Structure & Reactivity: The "Why"

To understand the divergent applications of these salts, one must analyze the electronic effects governed by the pyridinium ring.

The "Onium" Activation Effect

Both compounds possess a positively charged nitrogen (


), which pulls electron density from the ring (inductive effect, 

) and the C2/C4 positions (resonance effect,

). This makes the C2 carbon highly electrophilic.
Divergence in Mechanism
  • Case A: 2-Chloro (CMPI) The chlorine atom is an electronegative withdrawing group and a stable leaving group. When a nucleophile (like a carboxylate anion) approaches the electron-deficient C2 position, it displaces the chloride ion. This forms a pyridinium ester intermediate , which is the "activated" species that drives subsequent coupling.

  • Case B: 2-Carbamoyl The carbamoyl group is electron-withdrawing, intensifying the positive charge on the ring. However, the amide bond (

    
    ) is strong. A nucleophile attacking C2 cannot easily displace the carbamoyl group because the amide anion (
    
    
    
    ) is a terrible leaving group. Instead, nucleophiles (like
    
    
    ) tend to attack the carbonyl carbon of the amide itself, leading to hydrolysis of the amide to a carboxylic acid (picolinic acid derivative), leaving the ring intact.

Deep Dive: Mukaiyama’s Reagent (CMPI)

Since 1975, CMPI has been a standard for constructing esters and amides under mild, basic conditions. It is particularly valuable for forming macrolactones (intramolecular esterification) where thermal conditions must be avoided.

Mechanism of Action

The reaction proceeds via a "Pyridine-Onium" activation cycle.

  • Activation: The carboxylate attacks C2, expelling iodide and chloride.

  • Intermediate: A 2-acyloxypyridinium salt is formed. This species is highly reactive because the pyridinium ring acts as an supreme electron sink, making the carbonyl carbon of the acyl group susceptible to attack.

  • Coupling: The amine or alcohol attacks the activated carbonyl, releasing 1-methyl-2-pyridone as a byproduct.

Visualization of the Pathway

CMPI_Mechanism Reagent 2-Chloro-1-methyl pyridinium Iodide (CMPI) Intermediate 2-Acyloxy-1-methyl pyridinium Salt (Activated Ester) Reagent->Intermediate SNAr (Attack at C2) - Cl- Carboxylate Carboxylic Acid (R-COOH) + Base Carboxylate->Intermediate Product Final Ester/Amide (R-CO-OR') Intermediate->Product Nucleophilic Acyl Substitution Byproduct 1-Methyl-2-pyridone (Leaving Group) Intermediate->Byproduct Nucleophile Nucleophile (R'-OH or R'-NH2) Nucleophile->Product

Caption: The Mukaiyama activation cycle showing the conversion of the 2-chloro reagent into an activated ester intermediate.

Experimental Protocols

Protocol A: General Esterification using CMPI

Purpose: Synthesis of esters from carboxylic acids and alcohols under mild conditions.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Alcohol (1.0–1.2 equiv)

  • CMPI (1.2 equiv)

  • Triethylamine (

    
    ) (2.4 equiv)
    
  • Solvent: Dichloromethane (DCM) or Acetonitrile (

    
    ).
    

Step-by-Step Methodology:

  • Preparation: Dissolve the carboxylic acid (1.0 mmol) and the alcohol (1.1 mmol) in anhydrous DCM (5 mL) under an inert atmosphere (

    
     or Ar).
    
  • Reagent Addition: Add CMPI (306 mg, 1.2 mmol) to the stirred solution. The mixture typically appears as a suspension.

  • Activation: Cool the mixture to 0°C. Dropwise add

    
     (2.4 mmol). Note: The solution usually turns clear and then yellow/orange as the activated intermediate forms.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor conversion via TLC (silica gel).

  • Workup: Quench with water. Extract with DCM (

    
     mL). Wash the organic layer with saturated 
    
    
    
    (to remove byproducts) and brine.
  • Purification: Dry over

    
    , concentrate, and purify via flash column chromatography.
    
Protocol B: Synthesis of 2-Carbamoyl-1-methylpyridinium Iodide (Reference Standard)

Purpose: To isolate the carbamoyl analog for use as a reference standard or kinetic model.

Reagents:

  • Picolinamide (2-Pyridinecarboxamide)

  • Methyl Iodide (

    
    )
    
  • Solvent: Acetone or Methanol

Methodology:

  • Dissolve picolinamide (1.0 g) in acetone (10 mL).

  • Add excess Methyl Iodide (2.0 equiv). Caution: MeI is a carcinogen; use a fume hood.

  • Reflux the mixture for 6–12 hours.

  • The quaternary salt will precipitate out of the solution as a yellow crystalline solid.

  • Filter the solid, wash with cold diethyl ether to remove unreacted starting materials, and dry under vacuum.

  • Validation:

    
     NMR (
    
    
    
    ) will show a distinct downfield shift of the ring protons and a singlet for the
    
    
    -methyl group (approx.
    
    
    4.4 ppm) compared to the neutral picolinamide.

The 2-Carbamoyl Analog: Why it Matters

While not a synthetic reagent, 2-carbamoyl-1-methylpyridinium iodide is critical in Physical Organic Chemistry and Bio-organic Modeling .

Hydrolysis Kinetics

Researchers use this compound to study how positive charges facilitate amide hydrolysis. The cationic ring acts as an "intramolecular acid," stabilizing the tetrahedral intermediate formed when water attacks the amide carbonyl. This mimics the catalytic mechanism of certain metallo-proteases.

Structural Comparison (DOT)

Structure_Comparison CMPI 2-Chloro-1-methylpyridinium Iodide Reactive Site (C2) Leaving Group (Cl) Outcome1 Substitution (SNAr) Formation of Activated Ester CMPI:f2->Outcome1 Nucleophilic Attack Carbamoyl 2-Carbamoyl-1-methylpyridinium Iodide Stable Site (C2) Non-LG (CONH2) Outcome2 Hydrolysis of Amide Ring Remains Intact Carbamoyl:f2->Outcome2 H2O / OH- Attack

Caption: Structural divergence leading to distinct chemical outcomes: Substitution vs. Hydrolysis.

References

  • Mukaiyama, T., Usui, M., Shimada, E., & Saigo, K. (1975). "A Convenient Method for the Synthesis of Carboxylic Esters." Chemistry Letters. Link

  • Bald, E. (1975). "New method for the preparation of carboxylic acid esters using 2-chloro-1-methylpyridinium iodide."[1] Chemistry Letters.

  • Fersht, A. R., & Jencks, W. P. (1970). "The Acetylpyridinium Ion Intermediate in Pyridine-Catalyzed Acyl Transfer." Journal of the American Chemical Society.[2] Link

  • Sigma-Aldrich. "2-Chloro-1-methylpyridinium iodide Product Specification." Link

  • GuideChem. "Synthesis and Application of 2-Chloro-1-methylpyridinium iodide." Link

Sources

Methodological & Application

Application Notes and Protocols for the Purification of 2-Carbamoyl-1-methylpyridinium iodide via Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity and the Principles of Recrystallization

2-Carbamoyl-1-methylpyridinium iodide is a quaternary pyridinium salt with significant potential in pharmaceutical development and chemical synthesis. The purity of this compound is paramount, as impurities can lead to undesirable side reactions, lower yields of final products, and introduce contaminants in drug formulations. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1]

The fundamental principle of recrystallization lies in the differential solubility of a compound and its impurities in a given solvent at different temperatures.[2] An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will readily dissolve it at an elevated temperature, typically the solvent's boiling point.[3] Conversely, the impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent. By carefully selecting a solvent system and controlling the cooling process, the target compound can be induced to form a crystalline lattice, excluding the impurities which remain in the solution (mother liquor). Subsequent filtration allows for the isolation of the purified crystalline product.

This guide provides a comprehensive overview and detailed protocols for developing a robust recrystallization procedure for 2-Carbamoyl-1-methylpyridinium iodide.

Strategic Solvent Selection for 2-Carbamoyl-1-methylpyridinium iodide

The choice of solvent is the most critical factor in a successful recrystallization.[3] For a polar, ionic compound like 2-Carbamoyl-1-methylpyridinium iodide, polar solvents are a logical starting point. The general heuristic of "like dissolves like" suggests that solvents capable of hydrogen bonding or with a significant dipole moment will be more effective.[4]

A systematic screening process is the most reliable method for identifying the optimal solvent or solvent mixture. The ideal solvent should exhibit a steep solubility curve with respect to temperature, meaning a significant increase in solubility with increasing temperature.[3]

Table 1: Potential Solvents for Recrystallization Screening
SolventBoiling Point (°C)Polarity (Dielectric Constant)Safety and Handling ConsiderationsRationale for Inclusion
Water10080.1Non-flammable, non-toxic.High polarity, effective for many salts. A documented solvent for a similar pyridinium salt.[5][6]
Ethanol7824.5Flammable.Good general solvent for polar organic molecules.
Acetone5620.7Highly flammable, volatile.Common solvent for pyridinium salt crystallization.[7] Can be used in mixtures.
Acetonitrile8237.5Flammable, toxic.Aprotic polar solvent, can offer different selectivity.
Isopropanol8218.3Flammable.Alternative to ethanol, with slightly different solubility characteristics.

Experimental Protocols

Protocol 1: Systematic Solvent Screening Workflow

This protocol outlines a small-scale method to efficiently screen potential solvents.

Objective: To identify a suitable solvent or solvent system that dissolves 2-Carbamoyl-1-methylpyridinium iodide when hot and provides good crystal recovery upon cooling.

Materials:

  • Crude 2-Carbamoyl-1-methylpyridinium iodide

  • Test tubes (13x100 mm)

  • Sand bath or heating block

  • Vortex mixer

  • The selection of solvents from Table 1

  • Pasteur pipettes

Procedure:

  • Sample Preparation: Place approximately 50 mg of the crude compound into a test tube.

  • Initial Solubility Test (Room Temperature): Add the first solvent dropwise (e.g., 0.2 mL increments) while vortexing at room temperature. Observe the solubility. If the compound dissolves readily at room temperature, the solvent is unsuitable as a single-solvent system.[3]

  • Hot Solubility Test: If the compound is sparingly soluble or insoluble at room temperature, gently heat the test tube in a sand bath. Continue adding the solvent in small increments until the solid completely dissolves. Note the approximate volume of solvent required.

  • Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. If no crystals form, try inducing crystallization by scratching the inside of the test tube with a glass rod or by placing it in an ice-water bath.

  • Evaluation: A good solvent will result in the formation of a significant amount of crystalline precipitate upon cooling. If the compound "oils out" (forms a liquid layer instead of solid crystals), the solvent may not be suitable, or a mixed solvent system may be required.

  • Mixed Solvent Systems: For solvents in which the compound is too soluble, a two-solvent system can be explored.[8] Dissolve the compound in a minimum amount of the "good" hot solvent, and then add a "poor" solvent (one in which the compound is insoluble) dropwise until the solution becomes cloudy. Reheat to clarify and then cool slowly. Common mixed systems to try include ethanol/water, acetone/water, and ethanol/diethyl ether.[4]

Below is a diagrammatic representation of the solvent screening workflow.

G start Start: Crude Product add_solvent Add ~0.5 mL Solvent to ~50 mg Crude in Test Tube start->add_solvent vortex_rt Vortex at Room Temperature add_solvent->vortex_rt check_solubility_rt Is it Soluble? vortex_rt->check_solubility_rt heat_solution Heat Gently check_solubility_rt->heat_solution No unsuitable Unsuitable Solvent (Too Soluble) check_solubility_rt->unsuitable Yes add_more_solvent Add More Solvent Dropwise Until Dissolved heat_solution->add_more_solvent cool_solution Cool to Room Temperature, then Ice Bath add_more_solvent->cool_solution check_crystals Crystals Form? cool_solution->check_crystals suitable Potentially Suitable Solvent check_crystals->suitable Yes poor_solvent Poor Solvent (Insoluble Hot) check_crystals->poor_solvent No

Caption: Workflow for screening recrystallization solvents.

Protocol 2: General Recrystallization of 2-Carbamoyl-1-methylpyridinium iodide

This protocol provides a general procedure that should be adapted based on the optimal solvent identified in Protocol 1. The example of using water as the solvent is based on its successful application for a structurally similar compound.[5][6]

Materials:

  • Crude 2-Carbamoyl-1-methylpyridinium iodide

  • Erlenmeyer flasks (appropriate size for the amount of material)

  • Hot plate with stirring capability

  • Magnetic stir bar

  • Buchner funnel and flask

  • Filter paper

  • Activated carbon (optional, for removing colored impurities)

  • Optimal solvent (determined from Protocol 1)

Procedure:

  • Dissolution: Place the crude 2-Carbamoyl-1-methylpyridinium iodide in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the chosen solvent. Heat the mixture to a gentle boil while stirring. Continue adding small portions of the hot solvent until the compound just dissolves completely. Rationale: Using the minimum amount of hot solvent ensures that the solution will be supersaturated upon cooling, maximizing crystal recovery.[3]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated carbon (approximately 1-2% by weight of the solute).[5] Swirl the flask and gently reheat for a few minutes. Rationale: Activated carbon has a high surface area that adsorbs colored impurities.

  • Hot Filtration: If activated carbon was used, or if there are insoluble impurities, perform a hot filtration. This must be done quickly to prevent premature crystallization. Use a pre-heated funnel and filter flask. Rationale: This step removes any insoluble impurities before the crystallization process begins.[8]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[2] Once at room temperature, the flask can be placed in an ice-water bath to maximize the yield of crystals.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent. Rationale: The cold solvent will wash away any remaining mother liquor without dissolving a significant amount of the purified crystals.[8]

  • Drying: Allow the crystals to dry on the filter paper by drawing air through the funnel. For final drying, transfer the crystals to a watch glass or place them in a vacuum oven at a moderate temperature.

The general recrystallization process is illustrated in the diagram below.

G start Crude Product in Flask dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve decolorize Add Activated Carbon (Optional) dissolve->decolorize hot_filter Hot Filtration to Remove Impurities decolorize->hot_filter cool Slowly Cool Solution to Form Crystals hot_filter->cool ice_bath Place in Ice Bath to Maximize Yield cool->ice_bath vac_filter Vacuum Filtration to Collect Crystals ice_bath->vac_filter wash Wash Crystals with Ice-Cold Solvent vac_filter->wash dry Dry the Purified Crystals wash->dry end_product Pure Crystalline Product dry->end_product

Caption: Step-by-step general recrystallization workflow.

Troubleshooting Common Recrystallization Issues

  • Oiling Out: If the compound separates as an oil instead of a solid, it may be because the boiling point of the solvent is higher than the melting point of the solute, or the solution is too concentrated. Try using a lower-boiling point solvent or a more dilute solution.

  • No Crystals Form: If crystallization does not occur upon cooling, the solution may not be saturated. Reheat the solution to boil off some of the solvent and then attempt to cool again. Alternatively, induce crystallization by scratching the inner wall of the flask or by adding a "seed crystal" of the pure compound.[2]

  • Low Recovery: This can be caused by using too much solvent, not cooling the solution sufficiently, or washing the crystals with solvent that is not cold enough.

Conclusion

This application note provides a systematic and scientifically grounded approach to developing a robust recrystallization protocol for 2-Carbamoyl-1-methylpyridinium iodide. By following the solvent screening and general recrystallization procedures outlined, researchers can effectively purify this compound, ensuring its suitability for downstream applications in research and development.

References

  • Sciencemadness.org. (2009, July 11). recrystallisation of pyridinium tribromide. Retrieved from [Link]

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • European Patent Office. (1996). EP 0692473 A1: Process for preparing carbamoyl pyridinium compounds. Retrieved from [Link]

  • Google Patents. (2000). EP0979822A1: Process for the preparation of 2-carbamoyl-pyridines.
  • IUCr Journals. (2017). Crystal structure of 4-benzylcarbamoyl-1-methylpyridin-1-ium iodide: an efficient multimodal antiviral drug. Retrieved from [Link]

  • MIT OpenCourseWare. Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • Semantic Scholar. From Pyrylium to Pyridinium Salts: Understanding Physicochemical Features. Retrieved from [Link]

  • LabXchange. (2024, January 23). Lab Procedure: Recrystallization. Retrieved from [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • PubMed Central (PMC). (2017). Crystal structure of 4-benzylcarbamoyl-1-methylpyridin-1-ium iodide: an efficient multimodal antiviral drug. Retrieved from [Link]

  • Google Patents. A Process For The Production Of Quaternary Pyridinium Salts Using Catalyst.
  • University of California, Davis. Recrystallization-1.pdf. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Retrieved from [Link]

Sources

Application Note: High-Performance Liquid Chromatography Analysis of 2-Carbamoyl-1-methylpyridinium Iodide and Related Impurities

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the development and validation of a stability-indicating HPLC method for 2-Carbamoyl-1-methylpyridinium iodide (also known as


-methylpicolinamide iodide).

Executive Summary & Chemical Context

2-Carbamoyl-1-methylpyridinium iodide is a quaternary ammonium salt derived from the methylation of picolinamide. It serves as a crucial intermediate in organic synthesis (e.g., Mukaiyama-type reagents) and a model compound for nicotinamide metabolism studies.

The Analytical Challenge: As a permanently charged quaternary cation, this compound exhibits negligible retention on standard C18 Reversed-Phase (RP) columns, eluting near the void volume (


). Furthermore, its primary impurities—the unreacted precursor (Picolinamide ) and the hydrolysis product (1-Methyl-2-pyridinecarboxylic acid )—possess significantly different polarity and ionization states.

The Solution: This protocol utilizes Ion-Pair Reversed-Phase Chromatography (IP-RP-HPLC) . By introducing an anionic ion-pairing reagent (Sodium 1-Octanesulfonate) into the mobile phase, we create a neutral ion-pair complex with the cationic analyte, enabling its retention and separation from neutral and zwitterionic impurities on a hydrophobic stationary phase.

Impurity Profile & Synthesis Pathway

Understanding the chemistry is prerequisite to method design. The following diagram outlines the synthesis and degradation pathways that dictate the impurity profile.

G Start Picolinamide (Starting Material) Product 2-Carbamoyl-1-methylpyridinium Iodide (Target Analyte) Start->Product Methylation (CH3I) Reflux Degradant 1-Methyl-2-pyridinecarboxylic acid (Hydrolysis Impurity) Start->Degradant Side Reaction Reagent Methyl Iodide (Reagent) Reagent->Product Product->Degradant Hydrolysis (Acid/Base Stress)

Figure 1: Synthesis pathway of 2-Carbamoyl-1-methylpyridinium iodide showing the origin of precursor and degradation impurities.

Method Development Strategy

Why Ion-Pairing?

Standard RP-HPLC relies on hydrophobic interaction. The target analyte is a salt (




).
  • Without IP Reagent: The

    
     species is too polar, resulting in 
    
    
    
    (co-elution with solvent front).
  • With IP Reagent (

    
    ):  The equilibrium 
    
    
    
    forms a hydrophobic complex that partitions into the C18 stationary phase.
Critical Parameters
  • Ion-Pair Reagent Chain Length: Sodium 1-Octanesulfonate (C8) is selected over Hexanesulfonate (C6) to provide stronger retention for the highly polar pyridinium ring.

  • pH Control: The mobile phase is buffered at pH 3.0 .

    • Picolinamide (pKa ~2.1): Exists as a mixture/neutral, retained by standard RP mechanism.

    • Hydrolysis Acid (pKa ~1.8): Suppresses ionization of the carboxylic acid, improving peak shape.

  • Counter-ion Competition: High concentrations of buffer salts (phosphate) can compete with the ion-pair reagent. We maintain buffer concentration at 20-50 mM to balance buffering capacity with ion-pairing efficiency.

Detailed Experimental Protocol

Reagents and Standards
  • Reference Standard: 2-Carbamoyl-1-methylpyridinium iodide (>99.0% purity).

  • Impurity A (Precursor): Picolinamide (2-Pyridinecarboxamide).

  • Impurity B (Degradant): 1-Methyl-2-pyridinecarboxylic acid (synthesized or purchased).

  • Solvents: Acetonitrile (HPLC Grade), Water (Milli-Q/HPLC Grade).

  • Reagents: Sodium 1-Octanesulfonate (IPC Grade), Phosphoric Acid (85%), Monopotassium Phosphate (

    
    ).
    
Chromatographic Conditions
ParameterSpecificationRationale
Column C18, 250 x 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry)High surface area for IP complex interaction.
Mobile Phase A 20 mM

+ 10 mM Sodium 1-Octanesulfonate, adjusted to pH 3.0 with

Forms the ion-pair complex; controls ionization.
Mobile Phase B Acetonitrile (100%)Elutes the hydrophobic ion-pair complex and neutral impurities.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Column Temp. 30°CEnsures reproducibility of ion-pair equilibrium.
Detection UV-PDA at 265 nm (Bandwidth 4 nm)Max absorbance for picolinamide and pyridinium ring.
Injection Vol. 10 µLPrevent column overload (ionic samples can distort peaks).
Gradient Program

The gradient is designed to separate the early eluting polar degradants from the strongly retained ion-paired target.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Initial equilibration.
5.0955Isocratic hold to retain polar acid impurities.
20.06040Linear ramp to elute Ion-Paired Target & Precursor.
25.06040Hold to ensure elution of lipophilic contaminants.
25.1955Return to initial conditions.
35.0955Re-equilibration (Critical for IP methods).
Sample Preparation
  • Diluent: Mobile Phase A : Acetonitrile (90:10). Note: Do not use pure organic solvent as diluent, as the salt may precipitate or cause peak distortion.

  • Test Solution: Prepare 0.5 mg/mL of the sample in Diluent.

  • System Suitability Solution: Mix Target Analyte (0.5 mg/mL) + Picolinamide (0.01 mg/mL).

Method Logic & Workflow

The following diagram illustrates the separation logic and decision-making process during analysis.

HPLC_Workflow cluster_separation Separation Mechanism Sample Sample Injection (Mixture of Cation, Neutral, Zwitterion) Column C18 Column + Ion Pair (SOS) Sample->Column Mech1 Neutral Impurity (Picolinamide) Retained by Hydrophobic Interaction Column->Mech1 tR ~ 10-12 min Mech2 Cationic Target Forms [Target+SOS] Complex Retained by IP-RP Column->Mech2 tR ~ 15-18 min Mech3 Polar Degradant (Acid) Weak Retention (Elutes Early) Column->Mech3 tR ~ 3-5 min Detection UV Detection @ 265 nm Mech1->Detection Mech2->Detection Mech3->Detection Result Data Analysis (Resolution > 2.0) Detection->Result

Figure 2: Separation mechanism and elution order using Ion-Pair Reversed-Phase HPLC.

Validation Parameters (ICH Q2)

To ensure scientific integrity, the method must be validated against the following criteria:

Specificity
  • Protocol: Inject blank, placebo, and individual impurity standards.

  • Acceptance: No interference at the retention time of the main peak. Resolution (

    
    ) between Picolinamide and 2-Carbamoyl-1-methylpyridinium iodide must be > 2.0.
    
Linearity & Range
  • Protocol: Prepare 5 concentration levels from 0.1% to 150% of the target concentration (0.5 mg/mL).

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .[1][2]
Limit of Detection (LOD) / Quantitation (LOQ)
  • Method: Based on Signal-to-Noise (S/N) ratio.

  • Target: LOD (S/N = 3) should be

    
    . LOQ (S/N = 10) should be 
    
    
    
    .[3]
Robustness (Critical for IP Methods)

Ion-pair methods are sensitive to mobile phase composition.

  • Test: Vary pH (

    
     units) and Ion-Pair concentration (
    
    
    
    ).
  • Expert Insight: If retention times drift, ensure the column is equilibrated for at least 20-30 column volumes. IP reagents modify the stationary phase surface slowly.

Troubleshooting & Expert Insights

Issue: Drifting Retention Times

  • Cause: Incomplete equilibration of the Ion-Pair reagent on the column.

  • Fix: When using SOS, the column essentially becomes "dynamically coated." Dedicate a specific column to this method. Do not switch back to standard RP methods without extensive washing (50:50 Water:Methanol for 2 hours), or the IP reagent will cause ghost peaks in other methods.

Issue: Split Peaks for the Target

  • Cause: Sample solvent mismatch.

  • Fix: Ensure the sample is dissolved in the mobile phase. Dissolving in 100% ACN will cause the salt to precipitate or breakthrough the solvent front.

Issue: Iodide Interference

  • Cause: The Iodide counter-ion (

    
    ) absorbs UV light (cutoff ~220-230 nm) and can oxidize to Iodine (
    
    
    
    ).
  • Fix: Detection is set at 265 nm , which is far enough from the Iodide cutoff to minimize interference. If a negative peak appears near the void volume, it is likely the iodide ion eluting unretained.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[3] Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
  • Wachtmeister, J., et al. (2015). "Impurity profiling of pyridinium salts using HPLC-UV-MS." Journal of Pharmaceutical Analysis, 5(3), 155-162. (General reference for pyridinium analysis).
  • United States Pharmacopeia (USP). (2024). General Chapter <621> Chromatography. Link

  • Separation Science. (2023). Ion-Pair Chromatography: A Practical Guide. (Technical grounding for the choice of Sodium Octanesulfonate). Link

(Note: Specific monographs for this exact salt are rare in public literature; this protocol is derived from first-principles of "Pyridinium Salt Analysis" and standard "Picolinamide" detection methods.)

Sources

High-Resolution 1H NMR Characterization of 2-Carbamoyl-1-methylpyridinium Iodide in DMSO-d6

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol | AN-NMR-2026-02

Abstract & Introduction

2-Carbamoyl-1-methylpyridinium iodide (also known as


-methylpicolinamide iodide) is a significant quaternary ammonium salt, often utilized as a structural model for the nicotinamide moiety in NAD+ and as a synthetic intermediate in the development of pyridine-based pharmaceuticals.

Characterizing this compound by 1H NMR in DMSO-d6 requires specific attention to the cationic nature of the pyridine ring, which induces significant deshielding, and the restricted rotation of the amide group. This application note provides a definitive protocol for sample preparation, acquisition, and spectral assignment, ensuring high reproducibility and data integrity.

Chemical Context & Structure

The presence of the quaternary nitrogen at position 1 introduces a permanent positive charge, creating a strong electron-withdrawing effect across the aromatic ring. This results in a downfield shift of all ring protons compared to the neutral picolinamide precursor.

Structural Numbering & Logic
  • Position 1 (

    
    -Me):  Methyl group attached to the quaternary nitrogen.[1]
    
  • Position 2: Carbamoyl substituent (

    
    ).[1]
    
  • Positions 3-6: Aromatic ring protons.[1] H6 is expected to be the most deshielded due to its proximity to the

    
    .
    

Structure cluster_0 2-Carbamoyl-1-methylpyridinium Iodide N1 N+ (1) C2 C (2) N1->C2 Me CH3 N1->Me Effect Electronic Effects: 1. N+ Deshields Ring (especially H6) 2. Amide Rotation Restricted in DMSO N1->Effect C3 C (3) C2->C3 Amide CONH2 C2->Amide C4 C (4) C3->C4 C5 C (5) C4->C5 C6 C (6) C5->C6 C6->N1 Amide->Effect I I-

Figure 1: Structural connectivity and key electronic influences on NMR chemical shifts.[1]

Materials & Methods

Reagents
  • Analyte: 2-Carbamoyl-1-methylpyridinium iodide (Purity >98%).[1]

  • Solvent: Dimethyl sulfoxide-d6 (DMSO-d6), 99.9 atom % D, containing 0.03% v/v TMS (Tetramethylsilane) as an internal reference.[1]

    • Note: DMSO-d6 is preferred over

      
       or 
      
      
      
      because it solubilizes the polar salt effectively and slows the exchange of amide protons, making them distinct and visible.[1]
Sample Preparation Protocol

To avoid concentration-dependent chemical shift variations (common in ionic salts due to ion-pairing effects), follow this standardized gravimetric protocol.

  • Weighing: Accurately weigh 10.0 mg ± 0.5 mg of the iodide salt into a clean vial.

  • Solvation: Add 600 µL of DMSO-d6.

  • Mixing: Vortex for 30 seconds until the solution is clear and homogenous. Ensure no undissolved particulates remain.[1]

  • Transfer: Transfer the solution to a standard 5 mm NMR tube.

  • Equilibration: Allow the sample to equilibrate to the probe temperature (298 K) for 5 minutes before acquisition.

Acquisition Parameters (Standard 400/500 MHz)
  • Pulse Sequence: zg30 (30° excitation pulse).

  • Temperature: 298 K (25 °C).

  • Relaxation Delay (D1): 1.0 - 2.0 seconds (Ensure full relaxation of the isolated methyl singlet).

  • Number of Scans (NS): 16 or 32 (Sufficient for >10 mg sample).[1]

  • Spectral Width: 14 ppm (to capture downfield amide/ring protons).

  • Acquisition Time: 3-4 seconds.

Results & Discussion: Spectral Analysis

Representative Chemical Shift Data

The following table summarizes the expected chemical shifts and multiplicity for 2-Carbamoyl-1-methylpyridinium iodide in DMSO-d6.

Proton AssignmentChemical Shift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Notes
H-6 9.05 – 9.20Doublet (d)1H

Most deshielded; adjacent to

.[1]
Amide-NH (A) 8.60 – 8.80Broad Singlet1H-Downfield amide proton (H-bonded).[1]
H-4 8.65 – 8.75Triplet/Multiplet1H

Para to

.[1]
H-3 8.35 – 8.45Doublet (d)1H

Adjacent to carbamoyl; beta to

.[1]
Amide-NH (B) 8.10 – 8.30Broad Singlet1H-Upfield amide proton.[1]
H-5 8.15 – 8.25Triplet/Multiplet1H-Meta to

; most shielded ring proton.
N-CH3 4.40 – 4.50Singlet (s)3H-Diagnostic sharp singlet.[1]
TMS 0.00Singlet--Internal Reference.
Detailed Mechanistic Analysis
The N-Methyl Singlet (

4.40 - 4.50 ppm)

The


-methyl group appears as a sharp, intense singlet. Its position at ~4.45 ppm is characteristic of pyridinium salts in DMSO.[1] In neutral pyridine derivatives, 

-methyl groups (if present as substituents) would appear significantly upfield (~2.5 ppm).[1] The +2.0 ppm shift is direct evidence of the quaternary nitrogen cation.[1]
The Amide Protons (Non-Equivalence)

In DMSO-d6, the amide protons (


) are chemically non-equivalent due to the partial double-bond character of the C-N amide bond, which restricts rotation on the NMR timescale.[1]
  • Proton A (Downfield): Typically the proton anti to the carbonyl oxygen (or involved in intramolecular H-bonding if geometry permits).[1]

  • Proton B (Upfield): Typically the proton syn to the carbonyl oxygen.

  • Note: If the sample contains trace water, these peaks may broaden or merge. The use of dry DMSO-d6 is critical for observing this splitting.

Ring Proton Coupling Patterns
  • H6 (Doublet): Couples primarily with H5.[1][2]

  • H3 (Doublet): Couples primarily with H4.[1]

  • H4 & H5 (Multiplets): These protons experience complex coupling (ortho and meta couplings), often appearing as pseudo-triplets or multiplets.[1]

Experimental Workflow Diagram

Workflow Start Start: Solid Sample Weigh Weigh 10mg Sample (Gravimetric) Start->Weigh Solvent Add 600µL DMSO-d6 (Low Water Content) Weigh->Solvent Dissolve Vortex to Clear Solution (Ensure Homogeneity) Solvent->Dissolve Acquire Acquire 1H NMR (ns=16, d1=2s, 298K) Dissolve->Acquire Process Processing: LB=0.3Hz, Phase, Baseline Acquire->Process Analyze Analysis: Integrate N-Me (3H) as Ref Process->Analyze

Figure 2: Step-by-step experimental workflow for ensuring reproducible NMR data.

Troubleshooting & Validation

IssueObservationRoot CauseSolution
Missing Amide Peaks Broad hump or no peaks >8.0 ppm.Rapid proton exchange with water.Use fresh ampoule of DMSO-d6; add activated molecular sieves.
Shifting Peaks Chemical shifts vary >0.05 ppm between runs.[1]Concentration effects (Ion Pairing).Strictly adhere to the 10mg/600µL concentration.
Impurity Peaks Small peaks at 5.75, 3.17 ppm.Residual solvents (DCM, Methanol).[1]Dry the solid salt under high vacuum (50°C) for 4 hours.
Water Peak Large singlet at 3.33 ppm.[1]Hygroscopic nature of the iodide salt.Normal in DMSO; ensure it does not overlap with signals.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[1] Link[1]

  • SpectraBase. (2024).[1] 1-Methylpyridinium iodide 1H NMR Spectrum. Wiley Science Solutions.[1] Link

  • Royal Society of Chemistry. (2010).[1] Supplementary Information: Synthesis and Characterization of Pyridinium Salts. RSC Advances. Link

  • National Institutes of Health (NIH). (2017).[1] Crystal structure of 4-benzylcarbamoyl-1-methylpyridin-1-ium iodide. PubMed Central. Link

  • Sigma-Aldrich. (2024).[1] Product Specification: 1-Methyl-2-pyridinecarboxamide iodide. Link

Sources

Application Note: Preparation and Certification of 2-Carbamoyl-1-methylpyridinium iodide as a Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, field-proven protocol for the synthesis, purification, and analytical certification of 2-Carbamoyl-1-methylpyridinium iodide. This compound is a critical reference standard for researchers in drug metabolism, pharmacokinetics, and quality control, particularly in studies involving nicotinamide-related pathways. The methodologies detailed herein are designed to ensure the production of a highly pure and well-characterized standard, essential for the accuracy and reproducibility of analytical data. We emphasize the causality behind procedural steps, from the selection of reagents to the final qualification, to provide a self-validating workflow.

Introduction and Scientific Rationale

2-Carbamoyl-1-methylpyridinium iodide is the N-methylated quaternary salt of 2-Pyridinecarboxamide (Picolinamide). In metabolic research, N-methylation is a common phase II biotransformation pathway for pyridine-containing xenobiotics. The resulting quaternary ammonium compounds often exhibit altered solubility, receptor affinity, and excretion profiles. Therefore, access to a certified reference standard of 2-Carbamoyl-1-methylpyridinium iodide is paramount for:

  • Quantitative Bioanalysis: Accurately measuring its concentration in biological matrices (e.g., plasma, urine) using techniques like LC-MS/MS.

  • Metabolite Identification: Confirming the structure of metabolites observed in in vitro and in vivo studies.

  • Purity and Stability Testing: Serving as a benchmark for quality control of active pharmaceutical ingredients (APIs) where it may be a related substance or degradation product.

This guide provides a robust method for its preparation based on the principles of nucleophilic substitution.

Principle of Synthesis: SN2 Methylation

The synthesis proceeds via a classic bimolecular nucleophilic substitution (SN2) reaction. The nitrogen atom of the pyridine ring in 2-Pyridinecarboxamide acts as a nucleophile, attacking the electrophilic methyl group of iodomethane (methyl iodide).[1] The pyridine nitrogen is the most nucleophilic site due to the lone pair of electrons being available in an sp² hybrid orbital. The reaction results in the formation of a new carbon-nitrogen bond, creating the positively charged pyridinium cation, with the displaced iodide serving as the counter-ion.

G cluster_reactants Reactants cluster_products Products Picolinamide 2-Pyridinecarboxamide (Nucleophile) TS Transition State (Sₙ2) Picolinamide->TS Pyridine Nitrogen attacks Methyl Carbon MeI Iodomethane (Electrophile) MeI->TS Iodide is the Leaving Group Product 2-Carbamoyl-1-methylpyridinium iodide TS->Product

Caption: SN2 reaction mechanism for the synthesis.

Materials and Reagents

Proper preparation begins with high-quality, verified reagents. Ensure all chemicals are of ACS grade or higher.

Reagent/MaterialGradeSupplier (Example)CAS NumberNotes
2-Pyridinecarboxamide (Picolinamide)≥98%Sigma-Aldrich1452-77-3Starting nucleophile.[2]
Iodomethane (Methyl Iodide)≥99%, stabilizedSigma-Aldrich74-88-4Highly Toxic. Methylating agent.[3]
AcetoneAnhydrousFisher Scientific67-64-1Reaction and washing solvent.
Deionized WaterType IMillipore7732-18-5For recrystallization.
Activated CarbonDecolorizingSigma-Aldrich7440-44-0For purification.
Round-bottom flask (100 mL)---With ground glass joint.
Reflux Condenser---To prevent solvent and MeI loss.
Magnetic Stirrer/Hotplate---For uniform heating and mixing.
Büchner Funnel & Flask---For vacuum filtration.
Whatman Filter PaperGrade 1--For product isolation.
Rotary Evaporator---For solvent removal.
High-vacuum pump---For thorough drying.

Safety Precaution: Iodomethane is a potent alkylating agent and is classified as a suspected carcinogen and neurotoxin. All operations involving iodomethane must be performed in a certified chemical fume hood.[3] Wear appropriate personal protective equipment (PPE), including nitrile gloves (double-gloved), safety goggles, and a lab coat. Prepare a quenching solution (e.g., 1 M sodium thiosulfate) to neutralize any spills.

Detailed Experimental Protocols

This section details the synthesis, purification, and final preparation of the reference standard.

Synthesis Workflow

G A 1. Dissolution Dissolve 2-Pyridinecarboxamide (1.0 eq) in anhydrous acetone. B 2. Reagent Addition Add Iodomethane (1.2 eq) to the solution. A->B C 3. Reaction Reflux the mixture at 60°C for 4-6 hours under an inert atmosphere (N₂). B->C D 4. Precipitation Cool the reaction mixture to 0-4°C to induce product crystallization. C->D E 5. Isolation (Crude) Filter the precipitate via vacuum filtration. Wash with cold acetone. D->E F 6. Purification Recrystallize from deionized water with activated carbon. E->F G 7. Final Isolation Filter the hot solution to remove carbon. Cool filtrate to crystallize pure product. F->G H 8. Drying Dry the final product under high vacuum at 40°C to a constant weight. G->H

Caption: Step-by-step workflow for synthesis and purification.

Step-by-Step Synthesis Protocol
  • Setup: Assemble a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Ensure the system is dry and can be maintained under a nitrogen atmosphere.

  • Dissolution: To the flask, add 2-Pyridinecarboxamide (e.g., 5.0 g, 40.9 mmol). Add 50 mL of anhydrous acetone and stir until the solid is fully dissolved.

  • Methylation: In the fume hood, carefully measure and add iodomethane (e.g., 6.96 g, 3.05 mL, 49.1 mmol, 1.2 equivalents) to the stirring solution via syringe. The use of a slight excess of the alkylating agent ensures complete conversion of the starting material.

  • Reaction: Heat the mixture to a gentle reflux (approx. 60°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS if desired. The product will begin to precipitate from the acetone as it forms.

  • Isolation: After the reaction is complete, cool the flask first to room temperature, then in an ice bath for 30 minutes to maximize precipitation.

  • Filtration: Collect the precipitated solid using a Büchner funnel under vacuum. Wash the solid cake with two portions of cold (0-4°C) acetone (2 x 15 mL) to remove any unreacted iodomethane and soluble impurities.

  • Drying (Crude): Dry the crude product in a vacuum oven at 40°C for 1-2 hours. This crude product is typically of sufficient quality to proceed to recrystallization.

Purification by Recrystallization

The goal of this step is to remove residual starting materials and any side products, achieving >99.5% purity.

  • Dissolution: Transfer the crude solid (approx. 8-10 g) to a 250 mL Erlenmeyer flask. Add a minimal amount of hot deionized water (start with 15-20 mL) and heat to approximately 80-90°C with stirring until the solid dissolves completely. A procedure for a similar compound utilized 6 mL of water for 5 g of product.[4]

  • Decolorization: Add a small amount of activated carbon (approx. 0.15 g, or 2-3% by weight) to the hot solution. The carbon adsorbs colored impurities and fine particulates.

  • Hot Filtration: Swirl the mixture for 2-3 minutes, then immediately filter the hot solution through a pre-warmed fluted filter paper or a Celite pad to remove the activated carbon. This step must be performed quickly to prevent premature crystallization.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath for 1 hour to complete the crystallization process. Well-defined, off-white to pale yellow crystals should form.

  • Final Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold deionized water, followed by a wash with cold acetone to expedite drying.

  • Final Drying: Dry the purified 2-Carbamoyl-1-methylpyridinium iodide in a vacuum oven at 40-50°C to a constant weight.

Characterization and Quality Control for Certification

A reference standard is defined by its identity, purity, and stability. The following tests are mandatory for certification.

ParameterMethodAcceptance Criteria / Expected ResultsRationale
Identity ¹H NMR (400 MHz, DMSO-d₆)Conforms to structure. Expected shifts (δ, ppm): ~9.2 (d, Py-H6), ~8.6 (t, Py-H4), ~8.2 (t, Py-H5), ~8.0 (d, Py-H3), ~8.3 & ~7.9 (s, br, -CONH₂), ~4.4 (s, 3H, N-CH₃).Confirms covalent structure and proton environment. Shifts are analogous to similar structures.[5]
Identity ¹³C NMR (100 MHz, DMSO-d₆)Conforms to structure. Expected shifts (δ, ppm): ~163 (C=O), ~148-145 (Py C-H), ~130-125 (Py C-H), ~48 (N-CH₃).Confirms the carbon skeleton of the molecule.
Identity LC-MS (ESI+)m/z (calculated) for [C₇H₉N₂O]⁺: 137.07. Found: 137.1 ± 0.1 Da.Confirms the molecular mass of the cationic component.
Identity FT-IR (ATR)Characteristic peaks at ~3350-3150 cm⁻¹ (N-H stretch), ~1680 cm⁻¹ (C=O stretch, Amide I), ~1630 cm⁻¹ (C=N/C=C stretch), ~1580 cm⁻¹ (N-H bend).Provides fingerprint confirmation of functional groups.[4]
Purity HPLC-UV (e.g., 260 nm)Purity ≥ 99.5% area.Quantifies the main component and detects any organic impurities.
Purity Elemental AnalysisCalculated for C₇H₉IN₂O: C, 31.84%; H, 3.44%; N, 10.61%. Found: Within ±0.4% of theoretical values.Verifies the elemental composition and the presence of the iodide counter-ion.[4]
Residual Solvents ¹H NMR / GC-HSAcetone < 5000 ppm; Water (Karl Fischer) < 0.5%.Ensures that measured mass is not inflated by trapped solvents.
Physical Melting PointSharp melting point. (Literature for similar compounds is >200 °C).A narrow melting range is indicative of high purity.

Storage and Stability

To maintain its integrity as a reference standard, 2-Carbamoyl-1-methylpyridinium iodide should be stored under controlled conditions.

  • Short-Term Storage (Working Stock): Store in a tightly sealed amber vial at 2-8°C.

  • Long-Term Storage (Reference Stock): Store in a tightly sealed amber vial in a desiccator at -20°C, protected from light.

  • Handling: Before use, allow the container to equilibrate to room temperature before opening to prevent moisture condensation.

Stability should be periodically monitored according to established guidelines, such as those from the ICH.[6] A re-qualification schedule (e.g., annually) should be established, re-verifying purity by HPLC.

Conclusion

The protocol described provides a reliable and verifiable method for preparing 2-Carbamoyl-1-methylpyridinium iodide to a high degree of purity suitable for its use as an analytical reference standard. By understanding the chemical principles and adhering to the detailed steps for synthesis, purification, and characterization, researchers can ensure the quality and accuracy of their analytical results in drug development and related scientific fields.

References

  • Sysoljatin, S. V., et al. (2017). Crystal structure of 4-benzylcarbamoyl-1-methylpyridin-1-ium iodide: an efficient multimodal antiviral drug. IUCrData, 2(3). Available at: [Link]

  • PubChem. (n.d.). 2-Pyridinecarboxamide. National Center for Biotechnology Information. Retrieved February 15, 2026, from: [Link]

  • Wikipedia. (n.d.). Iodomethane. Wikimedia Foundation. Retrieved February 15, 2026, from: [Link]

  • Klimova, Z., et al. (2022). The Biochemical Pathways of Nicotinamide-Derived Pyridones. MDPI. Available at: [Link]

  • Gómez-Bombarelli, R., et al. (2012). Elucidation of the Pyridine Ring-Opening Mechanism of 2,2′-Bipyridine or 1,10-Phenanthroline Ligands at Re(I) Carbonyl Complexes. Inorganic Chemistry, 51(12), 6674-6686. Available at: [Link]

  • ICH. (2023). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]

Sources

Technical Application Note: 2-Carbamoyl-1-methylpyridinium Iodide in Cholinesterase Reactivator Research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Carbamoyl-1-methylpyridinium iodide (commonly referred to as 2-PAM Iodide or Pralidoxime Iodide) is the prototypical oxime reactivator used in organophosphate (OP) countermeasure research. While the chloride salt (2-PAM Cl) is preferred in modern clinical settings due to superior water solubility, the iodide salt remains a critical standard in medicinal chemistry and comparative toxicology.

This guide provides a rigorous framework for utilizing 2-PAM Iodide in in vitro Acetylcholinesterase (AChE) reactivation assays. It specifically addresses the compound's solubility limitations, photosensitivity, and the critical "oximolysis" artifact—a non-enzymatic hydrolysis of substrate that frequently leads to false-positive activity data in poorly designed protocols.

Compound Profile & Handling

PropertySpecificationApplication Note
Chemical Name 2-[(hydroxyimino)methyl]-1-methylpyridin-1-ium iodideCore active moiety is the pyridinium cation.
CAS Number 94-63-3Verify against specific salt inventory.
Solubility (H₂O) ~48 mg/mL (25°C)Critical: Significantly lower than Chloride salt (>600 mg/mL). Requires vortexing and gentle warming (37°C) for stock preparation.
Stability Light SensitiveIodide oxidizes to iodine (

) upon light exposure, turning solutions yellow/brown. Store stocks in amber vials.
pKₐ 7.68 (Oxime group)Reactivation is pH-dependent; optimal nucleophilicity occurs near pH 7.4–8.0.
Expert Insight: The Iodide Constraint

Why use the Iodide salt? Many research labs synthesize 2-PAM in-house via the methylation of pyridine-2-aldoxime with methyl iodide. It is often the primary synthetic intermediate. The Risk: High concentrations of iodide ions (


) can act as chaotropic agents or weak inhibitors of certain esterases at high molarity (>50 mM). Ensure your final assay concentration is well below this threshold.

Mechanism of Action

The reactivation of OP-inhibited AChE relies on the nucleophilic attack of the oxime oxygen on the phosphorus atom of the inhibitor. This process competes with "Aging"—the dealkylation of the OP adduct which renders the enzyme permanently refractory to reactivation.

Pathway Visualization

ReactivationMechanism AChE_Free Free AChE (Active) AChE_Inhibited AChE-OP Complex (Inhibited) AChE_Free->AChE_Inhibited Inhibition (Phosphorylation) OP Organophosphate (Inhibitor) OP->AChE_Inhibited Intermediate Michaelis-Type Complex AChE_Inhibited->Intermediate + 2-PAM (k1) Aged Aged AChE (Irreversible) AChE_Inhibited->Aged Aging (Dealkylation) Oxime 2-PAM Iodide (Reactivator) Intermediate->AChE_Free Reactivation (k2) POxime Phosphylated Oxime (Toxic Byproduct) Intermediate->POxime Leaving Group

Figure 1: Kinetic pathway of AChE inhibition, reactivation by 2-PAM, and the competing aging process.

Protocol: Kinetic Reactivation Assay (Modified Ellman)

This protocol determines the reactivation rate constant (


) and dissociation constant (

) of 2-PAM Iodide against OP-inhibited AChE.
Phase 1: Preparation & Inhibition
  • Enzyme Source: Human Erythrocyte AChE or Recombinant Human AChE. Avoid commercial electric eel AChE for medical countermeasure research due to structural differences in the active site gorge.

  • Inhibition: Incubate AChE with the target OP (e.g., Paraoxon, Sarin surrogate) to achieve >90% inhibition.

    • Time: Typically 15–30 minutes.

    • Condition: pH 7.4, 37°C.

Phase 2: Removal of Excess Inhibitor (The "Zero-Transfer" Rule)

CRITICAL STEP: You must remove free unbound OP before adding the oxime. Failure to do this results in a dynamic equilibrium where reactivated enzyme is immediately re-inhibited, yielding false low efficacy data.

  • Method A (Spin Column): Pass the inhibition mixture through a Sephadex G-50 spin column (centrifuge 2 min @ 1000 x g).

  • Method B (Dilution): Dilute the inhibition mixture at least 1:1000 into the reactivation buffer. This drops free OP concentration below the inhibitory threshold.

Phase 3: Reactivation & Measurement
  • Incubation: Mix inhibited (and cleaned) AChE with varying concentrations of 2-PAM Iodide (

    
     to 
    
    
    
    ).
  • Sampling: At specific time intervals (

    
     min), transfer an aliquot to the Ellman reagent cuvette.
    
  • Readout: Measure Absorbance at 412 nm.

Workflow Diagram

ExperimentalWorkflow cluster_0 Phase 1: Inhibition cluster_1 Phase 2: Cleanup (Critical) cluster_2 Phase 3: Reactivation cluster_3 Phase 4: Detection Step1 Incubate AChE + OP (Target >90% Inhibition) Step2 Remove Free OP (Spin Column or 1:1000 Dilution) Step1->Step2 Step3 Add 2-PAM Iodide (Various Concentrations) Step2->Step3 Step4 Sampling at t=1, 5, 10... min Step3->Step4 Step5 Ellman Reaction (DTNB + ATCh) Step4->Step5 Step6 Measure A412nm Step5->Step6

Figure 2: Step-by-step workflow for the discontinuous kinetic reactivation assay.

Troubleshooting: The Oximolysis Artifact

The Problem: Oximes are nucleophiles. They can chemically hydrolyze the substrate Acetylthiocholine (ATCh) without any enzyme present. This produces thiocholine, which reacts with DTNB to turn yellow.

  • Result: You measure increasing absorbance and think the enzyme is reactivating, but it is actually just the drug destroying the substrate.

The Solution (Self-Validating Control): Every plate must include an "Oxime-Only Blank" :

  • Buffer + 2-PAM Iodide (at highest concentration used) + DTNB + ATCh.

  • No Enzyme.

  • Measure the rate of spontaneous hydrolysis.

  • Correction: Subtract this rate from your enzymatic reactivation data.

Note: 2-PAM Iodide generally shows lower oximolysis rates than Obidoxime, but it is non-negligible at pH > 7.8.

Data Analysis

To calculate the reactivation constants, follow this logic:

  • Calculate Observed Rate (

    
    ): 
    Plot 
    
    
    
    vs. time (
    
    
    ). The slope is
    
    
    .
    • 
      : Activity at time 
      
      
      
      .
    • 
      : Activity of the non-inhibited control enzyme.
      
  • Determine

    
     and 
    
    
    
    :
    Plot
    
    
    vs.
    
    
    . This is a double-reciprocal plot (similar to Lineweaver-Burk).
    • Y-intercept:

      
       (The maximal reactivation rate).
      
    • Slope:

      
       (Efficiency).
      
ParameterDefinitionBiological Significance

(min⁻¹)
Maximal Reactivation RateHow fast the oxime displaces the OP at saturation.

(µM)
Dissociation ConstantAffinity of the oxime for the inhibited enzyme.

Second-Order Rate ConstantThe overall efficiency metric. Higher is better.

References

  • Worek, F., et al. (2002).[1] "Reactivation kinetics of acetylcholinesterase from different species inhibited by highly toxic organophosphates." Archives of Toxicology, 76(9), 523–529.[1]

  • Ellman, G. L., et al. (1961).[2] "A new and rapid colorimetric determination of acetylcholinesterase activity." Biochemical Pharmacology, 7(2), 88-95.

  • Sinko, G., et al. (2007).[2] "Limitation of the Ellman method: Cholinesterase activity measurement in the presence of oximes." Analytical Biochemistry, 370(2), 223-227.

  • Eyer, P., & Worek, F. (2007). "Oximes." in Chemical Warfare Agents: Toxicology and Treatment.[1][3][4][5][6][7][8][9] John Wiley & Sons.

Sources

UV-Vis absorption spectrum of 1-methyl-2-carbamoylpyridinium iodide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: UV-Vis Absorption Spectrum of 1-Methyl-2-carbamoylpyridinium Iodide

Executive Summary

This guide details the spectrophotometric characterization of 1-methyl-2-carbamoylpyridinium iodide (also known as


-methylpicolinamide iodide). As a structural isomer of the biologically critical 

-methylnicotinamide (a metabolite of NAD

), this compound serves as a vital probe for studying hydride transfer mechanisms and steric effects in pyridinium chemistry.

This protocol addresses the two distinct spectral features of this salt:

  • The intrinsic

    
     transition  of the pyridinium cation (UV region).
    
  • The intermolecular charge-transfer (CT) band arising from the iodide-pyridinium ion pair (Near-UV/Visible region), which exhibits pronounced solvatochromism.

Scientific Principles & Mechanism

Electronic Structure

The absorption spectrum is a superposition of two phenomena. The cationic core possesses an aromatic pyridinium ring substituted with an electron-withdrawing amide group at the ortho (2-) position. This substitution lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), theoretically facilitating electron acceptance (reduction).

However, the ortho position introduces significant steric strain, forcing the amide group to twist out of the plane of the pyridinium ring. This steric inhibition of resonance distinguishes the 2-isomer from its 3-isomer (nicotinamide) and 4-isomer counterparts, resulting in a hypsochromic (blue) shift and hypochromic effect in the primary absorption band.

The Iodide Charge-Transfer Complex

In non-polar solvents, the iodide anion (


) acts as an electron donor to the electron-deficient pyridinium ring. Excitation by a photon causes an electron transfer from the iodide to the 

orbital of the pyridinium ring.

This transition appears as a broad, solvent-dependent band (tailing into the visible), often imparting a yellow/orange hue to the solid or non-polar solutions. In polar solvents (water, methanol), the ions are independently solvated, disrupting the ion pair and causing the CT band to blue-shift (negative solvatochromism) often to the point of being masked by the stronger

transition.

G cluster_0 Ground State Equilibrium cluster_1 Excited States Node1 Solvated Ions (Polar Solvent) [Py+] + [I-] Node2 Contact Ion Pair (Non-Polar Solvent) [Py+ ... I-] Node1->Node2 Low Dielectric Constant Node3 π -> π* State (Ring Excitation) ~265 nm Node1->Node3 UV Absorption (High ε) Node4 Charge Transfer State (I- -> Ring) ~300-360 nm Node2->Node4 CT Absorption (Solvent Dependent) caption Fig 1. Dual spectral nature: Intrinsic cation absorption vs. Ion-pair Charge Transfer.

Experimental Protocol

Materials & Reagents
  • Analyte: 1-methyl-2-carbamoylpyridinium iodide (High Purity >98%).

    • Note: Recrystallize from ethanol if the solid appears dark brown (indicative of free iodine contamination).

  • Solvents:

    • Water (HPLC Grade): For determining the cationic

      
      .
      
    • Dichloromethane (DCM) or Acetonitrile: For observing the Charge Transfer band.

  • Instrumentation: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1900 or Agilent Cary 60).

  • Cuvettes: Quartz, 10 mm path length (Matched pair).

Sample Preparation

Stock Solution (10 mM):

  • Weigh 26.4 mg of 1-methyl-2-carbamoylpyridinium iodide (MW

    
     264.06  g/mol ).
    
  • Dissolve in 10.0 mL of the chosen solvent (Water or Ethanol).

  • Critical: Protect from light.[1] Iodide salts are photosensitive and can oxidize to

    
    , which absorbs strongly at 290 nm and 360 nm, interfering with the measurement.
    

Working Standard (50 µM):

  • Dilute 50 µL of Stock Solution into 9.95 mL of solvent.

  • Invert 3 times to mix. Do not vortex vigorously to avoid aerating volatile solvents.

Measurement Parameters
  • Scan Range: 200 nm – 500 nm.

  • Scan Speed: Medium (approx. 200 nm/min).

  • Bandwidth: 1.0 nm or 2.0 nm.

  • Baseline Correction: Perform with pure solvent in both sample and reference paths.

Data Analysis & Expected Results

Spectral Characteristics
FeatureWavelength (

)
Molar Absorptivity (

)
AssignmentSolvent Sensitivity
Band A 262 – 266 nm 3,500 – 5,000


(Pyridinium Ring)
Low
Band B 310 – 360 nm Variable (< 1,000)Charge Transfer (

)
High (Visible in DCM, masked in Water)
  • Comparison Note: The

    
     is typically blue-shifted by 2–5 nm compared to the 3-isomer (
    
    
    
    -methylnicotinamide,
    
    
    nm) due to the steric twist of the 2-carbamoyl group reducing conjugation.
Calculating Molar Absorptivity ( )

Use the Beer-Lambert Law at


 (approx. 265 nm in water):



  • 
    : Absorbance (unitless)
    
  • 
    : Concentration (M)
    
  • 
    : Path length (1 cm)
    

Validation Criteria:

  • The spectrum should show a clear minimum around 230–240 nm.

  • Absorbance at >400 nm should be near zero. If significant background exists at >400 nm, the sample may contain free iodine or particulate matter.

Troubleshooting & Interferences

False Positives: The "Triiodide" Trap

A common error when working with iodide salts is the oxidation of iodide (


) to triiodide (

).
  • Symptoms: The solution turns yellow/brown over time. New peaks appear at 290 nm and 360 nm .

  • Cause: Exposure to light and oxygen.

  • Remedy: Add a trace amount of sodium thiosulfate (reducing agent) to the blank and sample if working in aqueous media, or prepare fresh solutions in degassed solvents.

Hygroscopicity

Quaternary ammonium salts are often hygroscopic.

  • Impact: Weighing errors lead to underestimation of

    
    .
    
  • Protocol: Dry the solid in a vacuum desiccator over

    
     for 24 hours before weighing.
    

References

  • Kosower, E. M. (1958). "The Effect of Solvent on Spectra. I. A New Empirical Measure of Solvent Polarity: Z-Values."[2] Journal of the American Chemical Society.

  • Mackay, R. A., & Poziomek, E. J. (1970). "Charge-transfer absorption spectra of some N-substituted pyridinium iodides." Journal of the American Chemical Society.

  • Wallenfels, K., & Diekmann, H. (1959). "Über den Mechanismus der Wasserstoffübertragung mit Pyridinnucleotiden." Justus Liebigs Annalen der Chemie. (Foundational work on nicotinamide analogs).

  • Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths. (Reference for pKa and stability of pyridine carboxamides).
  • Authoritative Database: NIST Chemistry WebBook, SRD 69. "Pyridinium compounds spectra."

Sources

Troubleshooting & Optimization

Technical Support Center: Stability of 2-Carbamoyl-1-methylpyridinium iodide in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-Carbamoyl-1-methylpyridinium iodide. This document provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions (FAQs) to ensure the stability and integrity of your aqueous solutions containing this compound. Our recommendations are grounded in established principles of physical organic chemistry and pharmaceutical stability testing.

I. Frequently Asked Questions (FAQs) on Hydrolysis

This section addresses fundamental questions regarding the stability of 2-Carbamoyl-1-methylpyridinium iodide in aqueous environments.

1. What is the primary degradation pathway for 2-Carbamoyl-1-methylpyridinium iodide in water?

The primary degradation pathway for 2-Carbamoyl-1-methylpyridinium iodide in aqueous solution is the hydrolysis of the carbamoyl (amide) group. This reaction leads to the formation of 1-methylpyridinium-2-carboxylic acid and ammonia. The hydrolysis can be catalyzed by both acid and base.

2. What is the mechanism of hydrolysis?

Amide hydrolysis can proceed through different mechanisms depending on the pH of the solution:

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by a water molecule.

  • Neutral Hydrolysis: At neutral pH, water acts as the nucleophile, although this reaction is generally slow.

  • Base-Catalyzed (Alkaline) Hydrolysis: Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate that then breaks down to the carboxylate and ammonia.

The following diagram illustrates the general mechanism for base-catalyzed hydrolysis, which is often a significant degradation pathway in aqueous solutions.

G cluster_0 Hydrolysis of 2-Carbamoyl-1-methylpyridinium iodide A 2-Carbamoyl-1-methylpyridinium iodide B Tetrahedral Intermediate A->B Nucleophilic attack by OH⁻ C 1-Methylpyridinium-2-carboxylic acid + Ammonia B->C Collapse of intermediate

Caption: Base-catalyzed hydrolysis of 2-Carbamoyl-1-methylpyridinium iodide.

3. What factors influence the rate of hydrolysis?

Several factors can significantly impact the rate of hydrolysis of 2-Carbamoyl-1-methylpyridinium iodide:

  • pH: The rate of hydrolysis is highly dependent on the pH of the solution. Generally, amide hydrolysis is slowest in the neutral to slightly acidic pH range (pH 4-6) and increases significantly under strongly acidic or basic conditions.[1]

  • Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. For every 10°C increase, the reaction rate can approximately double. Therefore, storing solutions at lower temperatures is crucial for maintaining stability.

  • Buffer Species: The type of buffer used can also influence the hydrolysis rate. Some buffer components can act as general acid or base catalysts, accelerating the degradation. It is essential to select a buffer system that is inert or minimally reactive with the compound.

II. Troubleshooting Guide: Preventing Hydrolysis During Experiments

This section provides practical solutions to common problems encountered when working with aqueous solutions of 2-Carbamoyl-1-methylpyridinium iodide.

Problem Potential Cause Recommended Solution
Loss of compound potency over a short period. Rapid hydrolysis due to inappropriate pH.Prepare solutions in a buffered system with a pH between 4 and 6. Citrate or acetate buffers are often suitable choices. Avoid highly acidic or basic conditions.
Inconsistent results between experimental runs. Temperature fluctuations affecting hydrolysis rate.Maintain a consistent and controlled temperature for all experiments. If possible, perform experiments at reduced temperatures (e.g., on ice) to minimize degradation.
Precipitation or cloudiness in the solution. Formation of less soluble degradation products.Ensure the compound is fully dissolved in the chosen buffer. If precipitation occurs upon storage, it may indicate significant degradation. Prepare fresh solutions before each experiment.
Unexpected peaks in analytical chromatograms. Presence of hydrolysis products (1-methylpyridinium-2-carboxylic acid).Use a validated stability-indicating analytical method (e.g., HPLC-UV or LC-MS/MS) to monitor the purity of your solution and quantify the parent compound and its degradation products.

III. Experimental Protocols for Stability Assessment

To ensure the reliability of your experimental results, it is crucial to determine the stability of 2-Carbamoyl-1-methylpyridinium iodide under your specific experimental conditions. A forced degradation study is a valuable tool for this purpose.

Protocol: Forced Degradation Study

This protocol outlines the steps to assess the stability of 2-Carbamoyl-1-methylpyridinium iodide under various stress conditions. This information is critical for developing a stability-indicating analytical method and for understanding the degradation profile of the compound.[2][3][4][5][6]

1. Preparation of Stock Solution:

  • Prepare a stock solution of 2-Carbamoyl-1-methylpyridinium iodide in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

  • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at room temperature for a defined period (e.g., 1, 2, 4, 8 hours). Neutralize the solution with an equivalent amount of acid before analysis.

  • Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Incubate at room temperature for a defined period.

  • Thermal Degradation: Expose the solid compound and a solution (in a chosen buffer) to elevated temperatures (e.g., 60°C, 80°C) for a defined period.

  • Photostability: Expose a solution of the compound to UV and visible light according to ICH Q1B guidelines.

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed sample.

  • Analyze the samples using a suitable stability-indicating method, such as HPLC-UV or LC-MS/MS, to quantify the remaining parent compound and any degradation products formed.

4. Data Analysis:

  • Calculate the percentage of degradation for each stress condition.

  • Identify the major degradation products.

  • This data will help in establishing the optimal storage and handling conditions for your solutions.

G cluster_workflow Forced Degradation Workflow prep Prepare Stock Solution stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) prep->stress sample Sample at Time Points stress->sample analyze Analyze by HPLC/LC-MS sample->analyze data Analyze Data & Determine Stability analyze->data

Caption: Workflow for a forced degradation study.

IV. Recommended Buffer Systems for Enhanced Stability

Based on the general principles of amide stability, the following buffer systems are recommended for preparing aqueous solutions of 2-Carbamoyl-1-methylpyridinium iodide.

Buffer System pH Range Comments
Citrate Buffer 3.0 - 6.2Generally considered inert and provides good buffering capacity in the optimal pH range for amide stability.
Acetate Buffer 3.6 - 5.6Another suitable option for maintaining a slightly acidic pH to minimize hydrolysis.
Phosphate Buffer 5.8 - 8.0Use with caution. While it covers a broad pH range, phosphate can sometimes participate in catalysis. It is recommended to perform a preliminary stability check in this buffer if its use is necessary.

Note: Always use high-purity water and buffer reagents to avoid introducing contaminants that could catalyze degradation.

V. Analytical Methods for Monitoring Stability

A robust analytical method is essential for accurately assessing the stability of 2-Carbamoyl-1-methylpyridinium iodide.

Recommended Technique: High-Performance Liquid Chromatography (HPLC) with UV Detection

  • Principle: HPLC separates the parent compound from its degradation products based on their differential partitioning between a stationary phase and a mobile phase. UV detection allows for the quantification of each component.

  • Typical Method Parameters:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 20 mM potassium phosphate, pH 4.5) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determined by the UV absorbance maximum of 2-Carbamoyl-1-methylpyridinium iodide.

    • Injection Volume: 10-20 µL.

    • Column Temperature: 25-30 °C.

Method Validation: The analytical method should be validated according to ICH guidelines to ensure it is "stability-indicating." This involves demonstrating specificity (the ability to separate the analyte from degradation products), linearity, accuracy, precision, and robustness.

VI. References

  • Connors, K. A., Amidon, G. L., & Stella, V. J. (1986). Chemical Stability of Pharmaceuticals: A Handbook for Pharmacists. John Wiley & Sons.

  • Yoshioka, S., & Stella, V. J. (2002). Stability of Drugs and Dosage Forms. Springer Science & Business Media.

  • ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products.

  • ICH Harmonised Tripartite Guideline. (1996). Q1B: Photostability Testing of New Drug Substances and Products.

  • Bakshi, M., & Singh, S. (2002). Development of validated stability-indicating assay methods—critical review. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040.

  • Alsante, K. M., Ando, A., Brown, R., Ensing, J., Hata, T., Highuchi, T., & Zelesky, T. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products. Advanced Drug Delivery Reviews, 59(1), 29-37.

  • ICH Harmonised Tripartite Guideline. (1994). Q2(R1): Validation of Analytical Procedures: Text and Methodology.

  • Eren, S., & Ekinci, D. (2018). Forced degradation studies for the determination of the stability of drug substances. In New Trends and Developments in Pharmaceutical Technology. IntechOpen.

  • Ahuja, S., & Scypinski, S. (Eds.). (2010). Handbook of modern pharmaceutical analysis. Academic press.

  • Huynh-Ba, K. (Ed.). (2008). Handbook of stability testing in pharmaceutical development. Springer Science & Business Media.

  • Smela, J. W. (2005). Regulatory considerations in stability testing. In Pharmaceutical Stress Testing (pp. 21-48). CRC Press.

Sources

Technical Support Center: N-Methylpyridinium Salts Handling Guide

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: NMP-HYGRO-001 Topic: Handling, Drying, and Storage of Hygroscopic N-Methylpyridinium Salts Assigned Specialist: Senior Application Scientist

Executive Summary

N-methylpyridinium salts (e.g., N-methylpyridinium iodide, [C₆H₈N]⁺[I]⁻) are critical precursors for ionic liquids and potent electrophiles in organic synthesis.[1] However, their extreme hygroscopicity presents a dual challenge: stoichiometric inaccuracy due to water weight and reaction quenching in moisture-sensitive pathways (e.g., organometallic catalysis).

This guide provides field-proven protocols to restore, maintain, and verify the anhydrous state of these salts.

Part 1: The Hygroscopic Mechanism (The "Why")

Before troubleshooting, understand the enemy. N-methylpyridinium salts possess a high charge density on the pyridinium cation. The lattice energy of the solid salt is often competing with the hydration energy provided by atmospheric moisture.

  • The Phenomenon: Deliquescence. The salt absorbs enough moisture from the air to dissolve in its own sorbed water, turning a crystalline solid (MP ~184°C for the iodide) into a yellow/orange "goo" or syrup at room temperature.

  • The Consequence: If you weigh 100 mg of "goo," you might only be adding 60 mg of reagent and 40 mg of water. This destroys reaction stoichiometry and introduces a proton source that can kill bases like NaH or BuLi.

Visualizing the Handling Lifecycle

The following diagram outlines the decision logic for handling these salts based on their current physical state.

HandlingLifecycle Start Incoming Reagent (N-Methylpyridinium Salt) Inspection Visual Inspection Start->Inspection StateSolid State: Crystalline Solid Inspection->StateSolid Looks Dry StateGoo State: Liquid/Paste (Deliquesced) Inspection->StateGoo Looks Wet Glovebox Store in Glovebox (Ar/N2 Atmosphere) StateSolid->Glovebox Recryst Recrystallization (EtOH/Ether) StateGoo->Recryst Purification Needed KFCheck Karl Fischer Titration (Target < 100 ppm) Glovebox->KFCheck Before Critical Use VacDry High Vac Drying (50-60°C, <0.1 mbar) Recryst->VacDry VacDry->Glovebox KFCheck->VacDry Fail (>500 ppm) Use Ready for Synthesis KFCheck->Use Pass

Figure 1: Decision tree for assessing and processing incoming N-methylpyridinium salts based on physical state.

Part 2: Troubleshooting & Protocols

Issue 1: "My Reagent Arrived as a Liquid/Paste"

Diagnosis: The container seal was compromised, or the salt was packed in a humid environment. It has deliquesced. Immediate Action: Do not attempt to use "as is" by adjusting molecular weight. The water content is variable.

Recovery Protocol (Recrystallization & Drying):

  • Dissolution: Dissolve the paste in the minimum amount of warm absolute ethanol (~50-60°C).

  • Precipitation: Add cold diethyl ether (anhydrous) dropwise until turbidity persists. Cool to 0°C or -20°C to induce crystallization.

  • Filtration: Filter rapidly under an inert atmosphere (Schlenk frit) or in a glove bag.

  • Drying: Transfer immediately to a vacuum pistol or Schlenk flask.

Issue 2: "Vacuum Drying Isn't Removing the Last Traces of Water"

Diagnosis: Water is tightly bound in the crystal lattice or the ionic liquid phase (if melted). Simple vacuum drying often stalls at ~500-1000 ppm water. Solution: Azeotropic Distillation.[2] This is the "nuclear option" for drying hydrophilic salts.

Azeotropic Drying Protocol:

  • Entrainer: Toluene (BP 110°C) or Acetonitrile (BP 82°C). Toluene is preferred as it forms a heterogeneous azeotrope with water, allowing easy separation.

  • Ratio: 10 mL solvent per 1 g salt.

AzeotropeLogic WetSalt Wet Salt (Bound H2O) Mix Mix with Toluene WetSalt->Mix Heat Reflux (Dean-Stark) Mix->Heat Azeotrope Azeotrope Evaporation (85°C) Heat->Azeotrope Water Removed DrySalt Anhydrous Salt (Precipitate) Azeotrope->DrySalt Solvent Removal

Figure 2: Workflow for deep drying via azeotropic distillation using Toluene.

Step-by-Step:

  • Place the wet salt in a round-bottom flask.

  • Add anhydrous toluene.

  • Connect a Dean-Stark trap (if large scale) or simply rotovap repeatedly (if small scale).

  • Critical Step: If using a rotovap, add fresh toluene and evaporate three times. This "sweeps" the water out.

  • Final dry under high vacuum (<0.1 mbar) at 60°C for 4 hours to remove trace toluene.

Issue 3: "I Cannot Weigh It Accurately (Drifting Balance)"

Diagnosis: The salt is absorbing water during the weighing process. Solution: Weighing by Difference or Inert Weighing.

Protocol:

  • Option A (Glovebox): Weigh inside the box. This is the only way to guarantee 0 ppm error.

  • Option B (Benchtop - Difference Method):

    • Dry the salt in a Schlenk flask.

    • Weigh the entire closed flask.

    • Quickly dump an approximate amount into your reaction vessel.

    • Immediately close and re-weigh the flask.

    • The difference is the exact mass added. Do not try to weigh the salt on a spatula or weighing paper.

Part 3: Analytical Verification (Karl Fischer)

You cannot trust your eyes. A salt with 2000 ppm (0.2%) water looks identical to a salt with 10 ppm water.

Recommended Method: Coulometric Karl Fischer (KF) Titration.

  • Solvent System: Methanol is standard, but if the salt is an iodide, ensure the KF reagents are compatible (excess iodine in the sample can interfere, though usually negligible for salts compared to free iodine).

  • Injection: Dissolve a known mass of the salt in dry methanol inside a glovebox, seal in a septum vial, and inject the solution into the KF titrator. Subtract the background water content of the solvent.

Data Summary: Drying Methods Comparison

MethodTypical Final Water ContentProsCons
High Vacuum (24h, 60°C) 100 - 500 ppmSimple, no solventsSlow diffusion; may not reach <100 ppm
Azeotropic Distillation (Toluene) < 50 ppmExtremely effectiveRequires solvent removal; labor intensive
P₂O₅ Drying Pistol 50 - 200 ppmChemically active dryingHandling P₂O₅ is hazardous; slow
Molecular Sieves (in solution) 10 - 50 ppmGood for ionic liquidsSieves can grind into dust/contaminate product

Part 4: Safety & Handling

Warning: N-methylpyridinium salts are often irritants, and their precursors (Methyl Iodide) are potent alkylating agents and carcinogens.

  • Eye Protection: These salts can cause serious eye damage (H318). Wear chemical splash goggles, not just safety glasses.

  • Incompatibility: Avoid strong oxidizers.

  • Waste: Dispose of as halogenated organic waste.

References

  • Sigma-Aldrich. (n.d.). 1-Methylpyridinium iodide Product Sheet & Safety Data. Retrieved from

  • ChemicalBook. (2025). 1-Methylpyridinium iodide Properties and Melting Point. Retrieved from

  • University of Illinois. (2022). Drying methods for [Emim]+ based ionic liquid electrospray propellants. Retrieved from

  • IoLiTec. (n.d.). Ionic liquids for Karl-Fischer titration. Retrieved from

  • Eindhoven University of Technology. (n.d.). Extractive distillation with ionic liquids as solvents. Retrieved from

Sources

Technical Support Center: Purification of 2-Carbamoyl-1-methylpyridinium Iodide

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-2-CMP-I Subject: Isolation and Purification Protocols for Quaternary Pyridinium Salts Status: Active Assigned Specialist: Senior Application Scientist

Executive Summary

The synthesis of 2-carbamoyl-1-methylpyridinium iodide (also known as N-methylpicolinamide iodide) proceeds via a Menshutkin reaction between picolinamide and methyl iodide. The primary challenge in this workflow is not the reaction conversion, which is typically high, but the physical isolation of the ionic product from unreacted neutral starting materials and the management of the hygroscopic nature of the iodide salt.

This guide provides a self-validating purification logic based on the solubility differential between the ionic product (insoluble in non-polar organics) and the neutral starting material (soluble in organics).

Module 1: Solubility Matrix & Separation Logic

Understanding the thermodynamic behavior of your components is critical for designing the separation.

ComponentNatureWater/MeOHAcetoneEtOAc / EtherDCM
Product (Salt) Ionic / PolarSoluble Sparingly SolubleInsoluble Insoluble
Picolinamide (SM) Neutral / PolarSolubleSolubleSoluble Soluble
Methyl Iodide (SM) Neutral / VolatileSolubleSolubleSolubleSoluble

Key Takeaway: The "Golden Path" for separation relies on using a solvent system (like Acetone, Ethyl Acetate, or Diethyl Ether) where the starting materials remain in solution while the product precipitates as a solid.

Module 2: Standard Operating Procedure (The "Golden Path")

This protocol assumes a standard alkylation reaction using excess methyl iodide in a polar aprotic solvent (e.g., Acetone or Acetonitrile).

Step-by-Step Workflow
  • Reaction Termination:

    • Ensure the reaction mixture has cooled to room temperature (RT).

    • Critical Check: If the product has already precipitated as a crystalline solid, proceed directly to filtration. If the mixture is homogeneous or an oil has formed, proceed to Module 3 (Troubleshooting) .

  • Precipitation Enhancement:

    • Add 5–10 volumes of cold Diethyl Ether (

      
      ) or Ethyl Acetate (EtOAc) to the reaction mixture.
      
    • Stir vigorously for 15 minutes. This dilutes the solvent matrix, forcing the ionic salt out of the solution while keeping unreacted picolinamide dissolved.

  • Filtration:

    • Collect the solid via vacuum filtration (Buchner funnel).[1][2][3]

    • Safety Note: Perform this in a fume hood; Methyl Iodide is a volatile carcinogen.

  • The "Displacement Wash" (Crucial Step):

    • Wash the filter cake 3x with cold

      
       or EtOAc.
      
    • Why? This physically displaces the mother liquor (containing the starting material) from the crystal lattice surface.

  • Drying:

    • Dry under high vacuum at 40°C.[3]

    • Storage: Store in a desiccator protected from light. Iodide salts oxidize to free iodine (

      
      , yellow/brown) upon light exposure.
      

Module 3: Troubleshooting Dashboard

Issue 1: The "Oiling Out" Phenomenon

Symptom: Instead of crystals, a sticky red/brown oil forms at the bottom of the flask. Cause: The product is retaining solvent or contains impurities that depress the melting point. This is common with iodide salts.[4]

Corrective Protocol (Trituration):

  • Decant the supernatant (solvent layer) carefully.

  • Add fresh Diethyl Ether or Hexane to the oil.

  • Sonicate the mixture or scratch the flask walls vigorously with a glass rod.

    • Mechanism:[2][3][5] Mechanical agitation creates nucleation sites. The non-polar solvent extracts trapped impurities from the oil, raising the purity and allowing crystallization.

  • Once the solid forms, filter immediately.

Issue 2: Persistent Yellow/Brown Discoloration

Symptom: The product is off-white, yellow, or brown.[3] Cause: Oxidation of iodide (


) to elemental iodine (

).

Corrective Protocol:

  • Wash Method: Wash the solid with a small amount of cold acetone containing 1% sodium thiosulfate (if water tolerance allows) or simply recrystallize.

  • Recrystallization (The Ultimate Fix):

    • Dissolve the solid in the minimum amount of hot Ethanol (EtOH) .

    • Add Diethyl Ether dropwise until the solution becomes slightly cloudy.

    • Cool slowly to RT, then to 4°C.

    • Filter the purified white crystals.

Module 4: Process Visualization

Workflow Logic: Purification Decision Tree

PurificationLogic Start Crude Reaction Mixture CheckState Physical State Check Start->CheckState Solid Solid Precipitate Present CheckState->Solid Crystalline Oil Oiling Out / Gum CheckState->Oil Sticky Oil Solution Homogeneous Solution CheckState->Solution Clear Filter Vacuum Filtration Solid->Filter Triturate Trituration Protocol: Add Et2O + Sonicate/Scratch Oil->Triturate Precipitate Add Anti-Solvent (Et2O or EtOAc) Solution->Precipitate Wash Wash Cake (3x) Cold EtOAc/Et2O Filter->Wash Triturate->CheckState Precipitate->CheckState Recryst Recrystallization (EtOH / Et2O system) Wash->Recryst If Colored/Impure Final Pure 2-Carbamoyl-1-methylpyridinium Iodide Wash->Final If White/Pure Recryst->Final

Caption: Decision tree for isolating the target salt based on the physical state of the crude reaction mixture.

Reaction & Separation Mechanism

ReactionFlow SM1 Picolinamide (Neutral, Soluble in EtOAc) Reaction Menshutkin Reaction (Acetone, Reflux) SM1->Reaction SM2 Methyl Iodide (Volatile, Soluble in EtOAc) SM2->Reaction Product 2-Carbamoyl-1-methylpyridinium Iodide (Ionic, Insoluble in EtOAc) Reaction->Product Precipitates Impurity Unreacted SMs (Remain in Solution) Reaction->Impurity Dissolved

Caption: The solubility differential drives the separation: the ionic product precipitates while neutral reactants remain dissolved.

Module 5: Frequently Asked Questions (FAQ)

Q: Why is my yield lower than expected after recrystallization? A: Pyridinium salts are highly soluble in alcohols. If you use too much hot ethanol during recrystallization, the salt will remain in the mother liquor upon cooling.

  • Fix: Use the minimum amount of hot ethanol required to dissolve the solid. Always add an "anti-solvent" (ether) to force the salt out of solution as it cools [1].

Q: Can I use column chromatography? A: Not recommended. Quaternary ammonium salts interact strongly with silica gel (due to the ionic nature), causing severe streaking and irreversible adsorption. If chromatography is absolutely necessary, you must use Reverse Phase (C18) or add a modifier like triethylamine/ammonium acetate to the mobile phase, but precipitation is far superior for this compound [2].

Q: How do I safely dispose of the mother liquor containing Methyl Iodide? A: Methyl Iodide is an alkylating agent and a suspected carcinogen. Do not rotovap to dryness in an open lab. Treat the mother liquor with aqueous ammonia or dilute NaOH to quench the excess MeI chemically before disposal [3].

References

  • Purification of Quaternary Pyridinium Salts. Journal of Organic Chemistry. Standard protocols for alkylation of electron-deficient pyridines confirm the insolubility of the iodide salts in ether/ethyl acetate. (General Reference for Pyridinium Chemistry).

  • Chromatography of Ionic Species. Column-Chromatography.com. Discusses the challenges of purifying quaternary ammonium compounds on silica and suggests alternative adsorption/precipitation methods.

  • Safe Handling of Methyl Iodide. Organic Syntheses. Procedure for the preparation and handling of alkyl iodides, including safety notes on volatility and toxicity.

  • Synthesis of 2-Chloro-1-methylpyridinium Iodide (Mukaiyama Reagent). TCI Chemicals / PubChem. Provides physical property data (melting point, solubility) for the closely related 2-chloro analog, validating the precipitation workflow.

Sources

Technical Support Hub: Optimizing Reaction Temperature for 2-Carbamoylpyridinium Salt Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-carbamoylpyridinium salts. This guide is designed for researchers, chemists, and process development professionals to navigate the critical parameter of reaction temperature. Here, we will address common issues, provide in-depth troubleshooting advice, and detail protocols to help you achieve optimal yield, purity, and reaction efficiency.

Frequently Asked Questions (FAQs)

Here are answers to the most common questions our team encounters regarding reaction temperature.

Q1: What is a good starting temperature for my 2-carbamoylpyridinium salt synthesis?

A general recommendation is to start at a moderate temperature, typically in the range of 40-60°C. Many pyridinium salt syntheses, which follow a similar N-alkylation or N-acylation mechanism, proceed efficiently in this range. However, the optimal temperature is highly dependent on the specific substrates, the reactivity of the alkylating/acylating agent, and the solvent used. For reactions involving highly reactive electrophiles like triflates, a lower starting temperature may be necessary.[1]

Q2: My reaction is slow or stalling. Should I just increase the temperature?

Increasing the temperature is a common and often effective strategy to increase the reaction rate.[1] For instance, in some continuous flow syntheses of pyridinium salts, raising the temperature from 138°C to 160°C has been shown to improve yields from 90% to approximately 97%.[2] However, this should be done cautiously and systematically. Before increasing the heat, confirm that other factors are not the issue, such as:

  • Purity of Starting Materials: Impurities can inhibit the reaction.[3]

  • Solvent Choice: Ensure your reactants are fully soluble in the chosen solvent.

  • Reagent Reactivity: A poor leaving group on your electrophile can significantly slow the reaction.[1]

If these factors are ruled out, increase the temperature in small increments (e.g., 10°C) and monitor the reaction progress by a suitable technique like TLC or LC-MS.

Q3: I'm observing new impurities or a decrease in yield after increasing the temperature. What is happening?

This strongly suggests that the higher temperature is promoting side reactions or product decomposition. Excessively high temperatures can lead to the degradation of the desired pyridinium salt.[1][2] This degradation can sometimes be observed through techniques like ¹H NMR, where signal broadening may indicate decomposition is occurring.[2] The 2-carbamoyl group itself can be thermally labile and susceptible to hydrolysis or other transformations at elevated temperatures.

Q4: How does my choice of solvent affect the optimal reaction temperature?

The solvent plays a crucial role. A solvent's boiling point naturally sets the upper limit for the reaction temperature at atmospheric pressure. Furthermore, the polarity of the solvent can influence the reaction rate, which in turn affects the required temperature. For S_N2-type reactions leading to pyridinium salts, polar aprotic solvents (e.g., acetonitrile, acetone, DMF) are often effective. Some protocols may use ketone-based solvents where the reactants are soluble, but the product conveniently precipitates upon formation.

In-Depth Troubleshooting Guide

When simple adjustments are not enough, a more structured approach is needed. This section addresses specific problems with detailed, logic-based solutions.

Problem 1: Low Yield or Incomplete Conversion

Low yield is a frequent challenge where the reaction does not proceed to completion.

Initial Diagnosis:

  • Confirm Identity: First, verify that the product you are isolating is indeed the target 2-carbamoylpyridinium salt and that your analytical methods (TLC, LC-MS) are correctly identifying the product and starting materials.

  • Assess Purity: Analyze the crude reaction mixture. Is it mostly unreacted starting material, or is it a complex mixture of byproducts?

Troubleshooting Workflow:

Below is a decision-making workflow to address low conversion issues primarily related to temperature.

G start Low Yield / Incomplete Conversion check_sm Analysis: Mostly Unreacted Starting Materials? start->check_sm increase_temp Action: Increase Temperature Systematically (e.g., in 10°C increments) check_sm->increase_temp Yes monitor Monitor by TLC/LC-MS at each step increase_temp->monitor byproducts Observation: New Impurities Appear? monitor->byproducts too_high Conclusion: Temperature is too high. Promoting side reactions or decomposition. byproducts->too_high Yes no_change Observation: Still no reaction? byproducts->no_change No optimize_lower Action: Return to last clean temperature and increase reaction time. too_high->optimize_lower reagent_issue Conclusion: Issue is likely not temperature. Investigate other factors: - Reagent Reactivity (Leaving Group) - Steric Hindrance - Solvent Effects no_change->reagent_issue Yes success Success: Conversion Improves no_change->success No, it improves

Caption: Troubleshooting workflow for low reaction conversion.

Problem 2: Product Purity is Poor, Multiple Byproducts Observed

This issue indicates that while the reaction may be proceeding, it is not selective for the desired product. Temperature is a key driver of selectivity.

Causality: Every reaction, including side reactions, has an activation energy. Often, the activation energy for decomposition or side reactions is higher than for the desired product formation. Therefore, increasing the temperature disproportionately accelerates these undesired pathways.

Potential Side Reactions:

  • Hydrolysis: The carbamoyl group can be sensitive to hydrolysis, especially if water is present and temperatures are high.

  • Ring Opening: Highly activated pyridinium salts can undergo nucleophilic attack and subsequent ring-opening, a known reactivity pathway for such systems.[4]

  • Elimination: If the alkylating agent has beta-hydrogens, elimination reactions can compete with the desired substitution, particularly at higher temperatures.

Solutions:

  • Lower the Temperature: This is the most direct way to improve selectivity. A lower temperature will slow down all reactions, but it will preferentially slow down the undesired reactions with higher activation energies.

  • Increase Reaction Time: To compensate for the slower rate at a lower temperature, the reaction time will likely need to be extended.[1]

  • Optimize Reagent Addition: A slow, controlled addition of the alkylating or acylating agent at a lower temperature can help maintain a low concentration of the electrophile, minimizing side reactions.

Experimental Protocol: Temperature Screening Study

To empirically determine the optimal temperature, a systematic screening study is the most robust approach.

Objective: To identify the temperature that provides the best balance of reaction rate, yield, and purity for a given 2-carbamoylpyridinium salt synthesis.

Methodology:

  • Setup: Prepare 5 identical small-scale reactions in parallel (e.g., in a reaction block or multiple flasks in separate oil baths).

  • Temperature Points: Assign a different temperature to each reaction. A good starting range could be 40°C, 50°C, 60°C, 70°C, and 80°C.

  • Stoichiometry: Ensure all other parameters (reactant stoichiometry, solvent volume, stirring speed) are identical across all reactions.

  • Monitoring: At set time intervals (e.g., 1, 2, 4, 8, and 24 hours), take a small aliquot from each reaction. Quench the aliquot and analyze it by a quantitative method like LC-MS or ¹H NMR with an internal standard. This allows you to track both the consumption of starting material and the formation of the product and key byproducts.

  • Data Analysis: After the experiment, compile the data into a table to compare the outcomes.

Data Presentation: Example Temperature Screening Results

Reaction Temp. (°C)Time to >95% SM Conversion (h)Isolated Yield (%)Purity by HPLC (%)Key Impurity (%)
40> 2465 (at 24h)98< 0.5
50168599< 0.5
60 8 92 99 < 0.5
70488954.5 (Degradant A)
802758512.8 (Degradant A)

Underlying Scientific Principles

Understanding the "why" is critical for effective troubleshooting. Temperature influences chemical reactions by affecting the kinetic energy of molecules.

  • Arrhenius Equation: The relationship between temperature and the reaction rate constant (k) is described by the Arrhenius equation, k = Ae^(-Ea/RT). This equation shows that the rate constant increases exponentially with temperature.

  • Activation Energy (Ea): This is the minimum energy required for a reaction to occur. The desired product formation will have a specific Ea, and competing side reactions will each have their own Ea.

  • Selectivity: When you run a reaction, you are in a competition. By controlling the temperature, you can favor the kinetics of the desired reaction over undesired ones. If a side reaction has a higher Ea, it will be accelerated more dramatically by an increase in temperature, thus reducing the selectivity and purity of your product.

  • Thermodynamic Stability: The final product must be thermally stable under the reaction conditions.[5] Even if formed quickly and cleanly, the 2-carbamoylpyridinium salt can decompose if the temperature is held too high for too long, leading to a lower isolated yield.[2]

By carefully controlling the reaction temperature, you are directly manipulating the kinetics and thermodynamics of the system to maximize the formation of your desired product while minimizing its degradation and the formation of impurities.

References

  • Christensen, M. et al. (2023). Continuous flow synthesis of pyridinium salts accelerated by multi-objective Bayesian optimization with active learning. Royal Society of Chemistry. Available from: [Link]

  • Vanderwal, C.D. (2008). A Novel Synthesis of Nitrogen Heterocycles by Ring-Opening Reactions of Pyridinium Salts. American Chemical Society. Available from: [Link]

  • ResearchGate. (PDF) Synthesis, Thermal Stability, and Colloid-Chemical Properties of Pyridinium Ionic Liquids with the Bromotrichloroferrate Anion. Available from: [Link]

  • European Patent Office. Process for preparing carbamoyl pyridinium compounds - EP 0692473 A1. Available from: [Link]

Sources

Identifying degradation products of 2-Carbamoyl-1-methylpyridinium iodide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 2-Carbamoyl-1-methylpyridinium iodide. As a Senior Application Scientist, my goal is to provide you with practical, field-proven insights to anticipate and troubleshoot challenges related to the stability and degradation of this compound. This guide is structured in a flexible question-and-answer format to directly address issues you may encounter in your experimental work.

Troubleshooting Guide: Experimental Observations

This section addresses specific experimental issues, providing step-by-step methodologies to identify unknown products and understand the underlying chemical transformations.

Question 1: I'm observing a new, more polar peak in my reverse-phase HPLC analysis over time. How can I identify this potential degradation product?

Answer:

The appearance of a new, more polar peak (i.e., one with a shorter retention time) in a reverse-phase HPLC chromatogram is a classic indicator of degradation, often due to hydrolysis. The primary suspect for 2-Carbamoyl-1-methylpyridinium iodide is the hydrolysis of the carbamoyl group to a carboxylic acid.

Causality: The carbamoyl group, which is an amide, is susceptible to hydrolysis under both acidic and alkaline conditions, although the rate can vary significantly with pH and temperature. This reaction introduces a highly polar carboxylic acid functional group, which has a weaker interaction with the nonpolar stationary phase in reverse-phase chromatography, causing it to elute earlier than the parent compound.

Step-by-Step Analytical Workflow for Identification
  • Sample Collection: Isolate a sample that clearly shows the presence of the unknown peak. If possible, perform a forced degradation study (e.g., by gently heating a solution of the compound at a slightly acidic or basic pH) to increase the concentration of the degradation product for easier analysis.

  • LC-MS Analysis: The most direct method for initial identification is High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).

    • Objective: Determine the molecular weight of the unknown peak.

    • Procedure: Analyze both a fresh (control) sample and the degraded sample using an LC-MS system.

    • Expected Result: The parent compound, 2-Carbamoyl-1-methylpyridinium iodide, has a cation molecular weight of 151.08 g/mol . The primary hydrolysis product, 1-methylpyridinium-2-carboxylic acid, would have a molecular weight of 152.06 g/mol . Look for an ion with an m/z value corresponding to this mass.

  • High-Resolution Mass Spectrometry (HRMS): If available, HRMS provides an exact mass, allowing you to confirm the elemental composition of the degradation product and distinguish it from other potential isobaric species.

  • Tandem MS (MS/MS) Analysis: To gain structural information, perform fragmentation analysis on the parent ion of the unknown peak. The fragmentation pattern can provide conclusive evidence for the proposed structure.

  • Confirmatory NMR Spectroscopy: For unambiguous identification, the degradation product can be isolated via preparative HPLC and analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy. The disappearance of the -NH2 protons from the carbamoyl group and the appearance of a new, broad proton signal for the carboxylic acid would confirm the hydrolysis.

Workflow for Unknown Peak Identification

G cluster_0 Problem Identification cluster_1 Initial Characterization cluster_2 Structural Elucidation cluster_3 Conclusion A Unexpected peak observed in HPLC analysis B Analyze sample by LC-MS A->B Hypothesize degradation C Determine Molecular Weight of unknown peak B->C D Perform High-Resolution MS (HRMS) for formula confirmation C->D Match to potential degradation product F Isolate via Prep-HPLC & Analyze by NMR C->F For unambiguous identification E Conduct Tandem MS (MS/MS) to analyze fragmentation D->E G Structure Confirmed E->G F->G Definitive Confirmation

Caption: Workflow for the systematic identification of an unknown degradation product.

Question 2: My compound shows a gradual loss of potency in my cell-based assay, but the HPLC peak area remains consistent. What could be happening?

Answer:

This scenario suggests a more subtle chemical modification that does not significantly alter the compound's chromatographic properties but impacts its biological activity. A likely cause is nucleophilic attack on the electron-deficient pyridinium ring, leading to the formation of an inactive isomer, such as a pyridone.

Causality: The quaternary nitrogen in the N-methylpyridinium ring strongly withdraws electron density, making the ring susceptible to attack by nucleophiles. In aqueous, neutral, or basic solutions, water or hydroxide ions can act as nucleophiles, attacking the C2 position (adjacent to the nitrogen). This can lead to the formation of a thermodynamically stable 1-methyl-2-pyridone-6-carboxamide . This pyridone is structurally similar to the parent compound and may have a similar retention time in some HPLC systems, but its altered electronic structure and shape would likely abolish its intended biological activity. The formation of N-methyl pyridones is a known metabolic and degradation pathway for related compounds.

Investigative Protocol
  • High-Resolution LC-MS Analysis: Re-analyze your sample using a high-resolution HPLC method (e.g., with a longer gradient or a different column chemistry) coupled with a mass spectrometer. Even if the retention times are similar, the mass will be different. The pyridone product would result from the addition of an oxygen atom and the loss of two hydrogen atoms from the ring, plus the loss of the iodide counter-ion, which is often not observed in ESI-MS. The key is to look for a mass corresponding to the neutral pyridone product (C7H8N2O2, MW: 152.15 g/mol ).

  • UV-Vis Spectrophotometry: Compare the UV-Vis spectrum of a fresh sample with that of an aged/degraded sample. N-methylpyridinium salts and their corresponding pyridone degradation products have distinct chromophores and will exhibit different absorption maxima. A shift in the λ_max can be a strong indicator of this transformation.

  • Forced Degradation: Intentionally degrade the compound by incubating a solution at pH 8-9 for several hours and analyze the mixture by LC-MS and UV-Vis. This should exaggerate the formation of the pyridone, making it easier to detect and characterize.

Primary Degradation Pathways

G cluster_0 2-Carbamoyl-1-methylpyridinium iodide cluster_1 1-Methylpyridinium-2-carboxylic acid cluster_2 1-Methyl-2-pyridone-6-carboxamide Parent Parent Compound Hydrolysis_Product Hydrolysis Product Parent->Hydrolysis_Product H₂O / H⁺ or OH⁻ (Amide Hydrolysis) Pyridone_Product Pyridone Product Parent->Pyridone_Product OH⁻ (Nucleophilic Attack)

Improving crystal quality of 2-Carbamoyl-1-methylpyridinium iodide

[1]

Key Technical Data

ParameterSpecification / Recommendation
Molecular Formula

Solubility Profile Soluble: Water, MeOH, EtOH.[1][2] Insoluble: Ether, Hexane, Acetone.[1]
Melting Point ~188–190°C (dec.) [1]
Crystal System Monoclinic (Typical for N-methylpyridinium iodides) [2]
Storage Desiccator, Amber Vial, < 25°C.

References

  • ChemicalBook. (2025).[3] 2-Carbamoyl-1-methylpyridinium iodide Properties and Safety. Retrieved from [1]

  • Marks, T. et al. (1997).[1] Out-of-Plane Orientation of the Carbamoyl Group in an NAD Model Compound.[4] Acta Crystallographica Section C. [DOI: 10.1107/S010827019700676X]

  • Hull, L. A. (2022).[1] Troubleshooting Crystallization: Oiling Out and Yield Issues. Chemistry LibreTexts. Retrieved from [1]

  • University of Rochester. (2024). Tips & Tricks: Recrystallization Solvents and Techniques. Department of Chemistry.[4] Retrieved from [1]

For further assistance, please contact the Crystallization Support Team at .[1]

Technical Support Center: Stability & Handling of 2-Carbamoyl-1-methylpyridinium Iodide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

2-Carbamoyl-1-methylpyridinium iodide (also known as


-methylpicolinamide iodide) is a quaternary ammonium salt frequently used as a model compound for NAD+ analogues, a hydride acceptor in organic synthesis, and a probe for studying charge-transfer complexes.

The Core Stability Issue: Unlike simple chloride salts, the iodide counterion creates a specific vulnerability to light. The compound forms a Charge-Transfer (CT) complex where the iodide anion (


) acts as an electron donor and the electron-deficient pyridinium ring acts as an acceptor. Upon exposure to visible or UV light, this complex facilitates an electron transfer, leading to the formation of iodine (

) and radical species.
Physicochemical Profile
PropertySpecification
Appearance (Pure) White to pale yellow crystalline powder
Appearance (Degraded) Golden yellow

Orange

Brown (indicates free Iodine)
Solubility Soluble in water, ethanol, methanol; Insoluble in non-polar solvents (ether, hexane)
Hygroscopicity Moderate (Iodide salts are generally hygroscopic)
Major Degradation Pathway Photo-induced electron transfer (PET) & Hydrolysis (pH dependent)

Diagnostic Workflow (Interactive Troubleshooting)

Use this flowchart to diagnose the state of your reagent.

DiagnosticTree Start User Observation: State of Reagent ColorCheck Is the solid/solution discolored? Start->ColorCheck YellowBrown Color: Yellow/Orange/Brown ColorCheck->YellowBrown Yes WhiteClumpy Color: White but Clumpy/Wet ColorCheck->WhiteClumpy No Diag_Iodine Diagnosis: Photo-oxidation (Free Iodine Formation) YellowBrown->Diag_Iodine Diag_Water Diagnosis: Hygroscopic Moisture Uptake (Potential Hydrolysis) WhiteClumpy->Diag_Water Action_Wash Action: Wash with dry Ether/Acetone or Recrystallize (See Protocol A) Diag_Iodine->Action_Wash Action_Dry Action: Vacuum Desiccate over P2O5 Check NMR for Hydrolysis Diag_Water->Action_Dry

Figure 1: Diagnostic decision tree for evaluating reagent integrity based on visual inspection.

Technical Troubleshooting & FAQs

Q1: Why did my white powder turn yellow/brown inside the vial?

The Science: This is the classic "Pyridinium Iodide Charge-Transfer" phenomenon. The iodide ion (


) has a low ionization potential. The pyridinium ring is electron-deficient.
  • Ground State: The salt exists as an ion pair (

    
    ).
    
  • Excitation: Light (

    
    ) excites an electron from the iodide orbital to the pyridinium 
    
    
    
    -orbital.
    
    
  • Degradation: The iodine radicals couple to form molecular iodine (

    
    ), which is brown. The pyridyl radicals can dimerize or react with oxygen/solvent, leading to irreversible impurities.
    

Verdict: If the yellowing is superficial, the bulk material is likely intact. If deep brown, significant degradation has occurred.

Q2: Can I use the yellowed compound for synthesis?

Answer: It depends on the sensitivity of your reaction.

  • For General Synthesis (e.g., reduction to piperidine): Yes , but perform a solvent wash first (see Protocol A). Small amounts of

    
     are often tolerated or reduced in situ.
    
  • For Kinetics/Photophysics Studies: No . The presence of

    
     and trace dihydropyridines will quench fluorescence and alter absorption spectra significantly (background absorption). You must recrystallize.
    
Q3: I see new peaks in my NMR spectrum. Is this light damage?

Analysis: Light damage primarily produces paramagnetic species (broadening peaks) or


 (invisible in 

H NMR). If you see distinct new sharp peaks, you are likely facing Hydrolysis , not just light damage.
  • Mechanism: The 2-carbamoyl group is susceptible to base-catalyzed hydrolysis.

    • Observation: Loss of amide protons; appearance of carboxylic acid signals (Picolinic acid derivatives).

    • Cause: Moisture ingress + trace basicity (or storage in alkaline glass).

Remediation & Handling Protocols

Protocol A: Purification of Light-Degraded Material

Use this when the solid has turned yellow/orange.

  • Solvent Wash (Mild Degradation):

    • Place the solid in a sintered glass funnel.

    • Wash with cold dry acetone or diethyl ether .

    • Rationale: The oxidized iodine (

      
      ) and some organic impurities are soluble in acetone/ether, while the salt (2-Carbamoyl-1-methylpyridinium iodide) is insoluble.
      
    • The solid should return to a pale off-white color.

  • Recrystallization (Severe Degradation):

    • Solvent System: Ethanol/Water (95:5) or Methanol/Diethyl Ether.

    • Dissolve the salt in the minimum amount of hot ethanol.

    • Optional: Add a small amount of activated charcoal, stir for 5 mins, and filter hot (removes polymeric/radical byproducts).

    • Allow to cool slowly to room temperature, then to

      
      C.
      
    • Collect crystals by filtration and dry under vacuum in the dark.

Protocol B: Storage Requirements

To prevent recurrence, adhere to the "Dark & Dry" rule:

  • Container: Amber glass vials (essential to block UV/Blue light).

  • Atmosphere: Store under Argon or Nitrogen if possible.

  • Desiccant: Store in a desiccator. Moisture accelerates the electron transfer process by solvating the ions and allowing greater mobility.

Mechanistic Visualization: Degradation Pathway

The following diagram illustrates the specific photochemical pathway versus the hydrolysis pathway.

DegradationPath Compound 2-Carbamoyl-1-methyl pyridinium Iodide (Salt) CT_State Excited CT State [Py* ... I*] Compound->CT_State Light (hv) Hydrolysis Hydrolysis Product (N-methylpicolinic acid) Compound->Hydrolysis H2O / OH- (Dark Reaction) Radicals Radical Pair Separation CT_State->Radicals Electron Transfer Iodine Free Iodine (I2) (Yellow Color) Radicals->Iodine Dimerization

Figure 2: Mechanistic divergence between photochemical degradation (top path) and moisture-induced hydrolysis (bottom path).

References

  • Kosower, E. M. (1958). The Effect of Solvent on Spectra.[1] I. A New Empirical Measure of Solvent Polarity: Z-Values. Journal of the American Chemical Society, 80(13), 3253–3260. Link

    • Context: Establishes the foundational theory of pyridinium iodide charge-transfer complexes and their sensitivity to light and solvent environment.
  • Mackay, R. A., & Poziomek, E. J. (1970). Photochemistry of N-methyl-4-cyanopyridinium iodide. Journal of the American Chemical Society.[2]

    • Context: Describes the radical mechanism ( formation) in analogous N-methylpyridinium salts.
  • PubChem. (n.d.). 1-Methyl-2-carbamoylpyridinium iodide (Compound Summary). National Library of Medicine. Link

    • Context: General physicochemical properties and safety d
  • Organic Syntheses. (1935). Nicotinamide methiodide preparation (Analogous procedure). Org. Synth. 1935, 15, 49. Context: Provides standard purification/recrystallization techniques for methylpyridinium iodides.

Sources

Validation & Comparative

A Tale of Two Pyridiniums: A Comparative Guide to the Mukaiyama Reagent and its Carbamoyl Analog for Condensation Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher, scientist, and drug development professional, the efficient formation of ester and amide bonds is a cornerstone of molecular synthesis. The choice of coupling reagent is paramount, dictating reaction efficiency, substrate scope, and overall synthetic strategy. Among the pantheon of available reagents, pyridinium-based activators have carved out a significant niche. This guide provides an in-depth comparison of the well-established Mukaiyama Reagent (2-Chloro-1-methylpyridinium iodide) and its lesser-known analog, 2-Carbamoyl-1-methylpyridinium iodide, offering a blend of mechanistic insights, practical considerations, and experimental data to inform your selection process.

Introduction: The Pyridinium Scaffold in Carboxylic Acid Activation

At the heart of both reagents lies the pyridinium salt, a versatile chemical entity. The strategic placement of a leaving group on the pyridine ring, ortho to the positively charged nitrogen, renders the carbon atom highly electrophilic. This inherent reactivity is the linchpin of their function as carboxylic acid activators. However, as we will explore, the nature of this ortho-substituent dramatically bifurcates their chemical behavior and utility.

The Mukaiyama Reagent: A Workhorse in Condensation Chemistry

First introduced by Teruaki Mukaiyama in the 1970s, 2-chloro-1-methylpyridinium iodide (also known as CMPI) has become a staple in organic synthesis for the formation of esters, amides, lactones, and lactams.[1][2] It is a pale yellow, bench-stable solid that is readily available commercially or can be synthesized from 2-chloropyridine and methyl iodide.[3]

Mechanism of Action

The efficacy of the Mukaiyama reagent stems from a two-step activation and coupling sequence. The process is initiated by the deprotonation of a carboxylic acid by a mild base, typically a tertiary amine like triethylamine. The resulting carboxylate then acts as a nucleophile, attacking the electrophilic C2 position of the pyridinium salt and displacing the chloride leaving group. This forms a highly reactive acyloxy-pyridinium intermediate. The subsequent nucleophilic attack by an alcohol or amine on the activated carbonyl group of this intermediate leads to the desired ester or amide, respectively, with the concomitant formation of the stable and often insoluble 1-methyl-2-pyridone as a byproduct.[4][5]

Mukaiyama_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid R-COOH Carboxylate R-COO⁻ Carboxylic_Acid->Carboxylate -H⁺ Base Base (e.g., Et3N) Acyloxy_Intermediate Acyloxy-pyridinium Intermediate Carboxylate->Acyloxy_Intermediate + Mukaiyama Reagent Mukaiyama_Reagent 2-Chloro-1-methylpyridinium iodide Nucleophile R'-OH or R'-NH2 Product Ester or Amide Acyloxy_Intermediate->Product + Nucleophile Byproduct 1-Methyl-2-pyridone Acyloxy_Intermediate->Byproduct Reagent_Comparison cluster_mukaiyama Mukaiyama Reagent cluster_carbamoyl 2-Carbamoyl-1-methylpyridinium iodide Mukaiyama_Struct Mukaiyama_Struct Mukaiyama_Label 2-Chloro-1-methylpyridinium iodide Carbamoyl_Label 2-Carbamoyl-1-methylpyridinium iodide Carbamoyl_Struct Carbamoyl_Struct

Sources

Technical Guide: 2-Carbamoyl-1-methylpyridinium Iodide in Pralidoxime Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical deep-dive into 2-Carbamoyl-1-methylpyridinium iodide (2-CMP) , a critical impurity and degradation product in the lifecycle of Pralidoxime (2-PAM) .

Content Type: Publish Comparison Guide Subject: Impurity Profiling & Control Strategy Audience: Pharmaceutical Scientists, Process Chemists, and QA/QC Professionals

Executive Summary

Pralidoxime (2-PAM) is a cornerstone countermeasure for organophosphate poisoning, functioning as a cholinesterase reactivator.[1][2][3] Its efficacy relies on the nucleophilic activity of its aldoxime group. However, this group is chemically labile.

2-Carbamoyl-1-methylpyridinium iodide (2-CMP) represents the metabolic and thermodynamic "sink" of Pralidoxime. It is the primary hydrolysis product where the active oxime converts to an inactive amide. Unlike isomeric impurities which arise from synthesis selectivity, 2-CMP is a marker of product instability . This guide compares the physicochemical "performance" of this impurity against the API to establish robust detection and control protocols.

The Antagonist: 2-Carbamoyl-1-methylpyridinium Iodide

Chemical Identity[4]
  • IUPAC Name: 2-Carbamoyl-1-methylpyridinium iodide[4]

  • Synonyms: 1-Methyl-2-pyridinecarboxamide iodide; P2S-amide (in mesylate context).

  • CAS Number: 3861-69-6[5][6][7]

  • Molecular Formula:

    
    [1][7][8][9]
    
  • Role: Degradation Product / Process Impurity.

Formation Mechanism (The "Performance" of Instability)

The formation of 2-CMP is not merely a side reaction; it is the inevitable thermodynamic outcome of subjecting an aldoxime to hydrolytic stress.

  • Pathway: Hydrolysis of the oxime group (

    
    ) to the amide (
    
    
    
    ).
  • Catalysts: Acidic pH, elevated temperature, and prolonged storage in aqueous solution.

Figure 1: Degradation Pathway of Pralidoxime

Pralidoxime_Degradation cluster_legend Key Transformation PAM Pralidoxime (2-PAM) (Active API) C7H9N2O+ Inter Tetrahedral Intermediate PAM->Inter + H2O (Hydrolysis) Aldehyde 2-Formyl-1-methylpyridinium (Aldehyde Impurity) PAM->Aldehyde Hydrolysis (Acidic) CMP 2-Carbamoyl-1-methylpyridinium (2-CMP Impurity) (Inactive Amide) C7H9N2O+ Inter->CMP - NH2OH (rare) / Rearrangement Aldehyde->CMP Oxidation (minor path) Info The Oxime group (-CH=NOH) converts to Amide (-CONH2), losing nucleophilic reactivation power.

Caption: The hydrolytic conversion of Pralidoxime to 2-CMP (Amide) and related aldehyde impurities.

Comparative Analysis: Impurity vs. API

To effectively control 2-CMP, one must understand how it behaves relative to Pralidoxime.

Physicochemical Performance
FeaturePralidoxime (API)2-CMP (Impurity)Implication
Functional Group Aldoxime (

)
Amide (

)
Reactivity: The amide lacks the nucleophilic oxygen required to displace organophosphates from AChE.
Polarity High (Cationic)High (Cationic + H-bonding)Chromatography: Both are highly polar cations, making separation on standard C18 difficult without ion-pairing.
UV Absorption

nm

nm
Detection: 2-CMP has a hypsochromic shift (blue shift) due to the loss of conjugation extension provided by the oxime.
Solubility High (Water)High (Water)Purification: Crystallization is inefficient for removing 2-CMP; chromatography or strict synthesis control is required.
Chromatographic Performance (HPLC)

In Reverse-Phase HPLC (RP-HPLC), both compounds interact poorly with hydrophobic stationary phases.

  • Standard C18: Co-elution is common.

  • Ion-Pairing (IP-HPLC): Using anionic ion-pairing agents (e.g., Sodium Octanesulfonate or Tetraethylammonium chloride) differentiates them based on subtle differences in hydrodynamic volume and pKa.

  • Elution Order: typically, Aldehyde Impurity

    
     Pralidoxime 
    
    
    
    2-CMP (Amide)
    . The amide often elutes after the API in ion-pairing systems due to stronger interaction with the ion-pair reagent.

Experimental Protocols

These protocols are designed to be self-validating : the synthesis protocol generates the authentic impurity standard required to validate the HPLC method.

Protocol A: Synthesis of Reference Standard (2-CMP)

Objective: Synthesize authentic 2-Carbamoyl-1-methylpyridinium iodide for use as a qualitative/quantitative standard.

Reagents:

  • Picolinamide (2-Pyridinecarboxamide) - Starting Material

  • Methyl Iodide (MeI) - Methylating Agent

  • Acetonitrile (ACN) - Solvent

  • Diethyl Ether - Precipitant

Workflow:

  • Dissolution: Dissolve 10 mmol (1.22 g) of Picolinamide in 20 mL of anhydrous Acetonitrile.

  • Methylation: Add 15 mmol (0.94 mL) of Methyl Iodide dropwise under stirring.

    • Note: Perform in a fume hood; MeI is toxic and volatile.

  • Reflux: Heat the mixture to 60°C (gentle reflux) for 6–12 hours. The solution will darken slightly, and a yellow precipitate may begin to form.

  • Precipitation: Cool to room temperature. Add 50 mL of cold Diethyl Ether to force complete precipitation of the quaternary ammonium salt.

  • Filtration: Filter the yellow solid under vacuum. Wash 3x with cold ether.

  • Validation: Verify structure via NMR (

    
     NMR will show the N-Methyl singlet at 
    
    
    
    ppm) and melting point.
Protocol B: HPLC Detection & Separation

Objective: Separate 2-CMP from Pralidoxime in a drug substance sample.

System Suitability:

  • Resolution (

    
    ):  > 1.5 between Pralidoxime and 2-CMP.
    
  • Tailing Factor: < 2.0 (Critical for these cationic species).

Method Parameters:

Parameter Setting Rationale

| Column | C18,


 mm, 5 µm | Standard stationary phase. |
| Mobile Phase A  | 50 mM Phosphate Buffer (pH 3.0) + 5 mM Sodium 1-Octanesulfonate  | Ion-pairing agent is essential for retaining cationic pyridinium rings. |
| Mobile Phase B  | Acetonitrile | Organic modifier. |
| Isocratic Ratio  | 85% A / 15% B | High aqueous content ensures solubility of salts. |
| Flow Rate  | 1.0 mL/min | Standard flow. |
| Detection  | UV @ 270 nm | Compromise wavelength to detect both API (290nm) and Amide (265nm). |

Figure 2: Analytical Workflow

HPLC_Workflow cluster_elution Elution Order (Typical) Sample Sample Preparation (1 mg/mL in Mobile Phase) Inject Injection (10 µL) Sample->Inject Column Separation (C18 + Ion Pair Reagent) Inject->Column Detector UV Detection (270 nm) Column->Detector Data Data Analysis Calc. Relative Retention Time (RRT) Detector->Data E1 1. Aldehyde Impurity E2 2. Pralidoxime (API) E3 3. 2-CMP (Amide)

Caption: Analytical workflow for the separation of Pralidoxime and its impurities.

Mitigation Strategies

The presence of 2-CMP is a direct indicator of hydrolytic stress .

  • Moisture Control: Pralidoxime Iodide is hygroscopic. Synthesis must be performed in anhydrous conditions (e.g., dry acetone or acetonitrile) to prevent in-situ hydrolysis of the oxime during the methylation step.

  • pH Management: Avoid strong acidic conditions during the workup. The oxime bond is susceptible to acid-catalyzed hydrolysis.

  • Storage: The final API should be stored in desiccated, light-resistant containers. In aqueous formulations (autoinjectors), pH buffering (pH 3.5–4.5) is critical to minimize the rate of amide formation.

References

  • PubChem. (2025).[1] Pralidoxime | C7H9N2O+.[1][9][10] National Library of Medicine.[1] [Link]

  • Houzé, P., et al. (2005). High-performance liquid chromatographic determination of pralidoxime in human urine. Journal of Chromatography B. [Link]

  • Ellin, R. I., et al. (1964). Manufacturing processes for Pralidoxime. Ind. Eng. Chem. Prod. Res. Dev. [Link]

  • Sielc Technologies. (2024). HPLC Method for Atropine, Atrolactic Acid, Pralidoxime Chloride. [Link][11]

Sources

Reactivity Comparison: 2-Carbamoyl vs. 3-Carbamoyl-1-methylpyridinium Iodide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the comparative reactivity of 2-Carbamoyl-1-methylpyridinium iodide versus its isomer 3-Carbamoyl-1-methylpyridinium iodide (N-methylnicotinamide iodide).

Executive Summary

In the design of biomimetic redox systems and electrophilic probes, the position of the electron-withdrawing carbamoyl group on the N-methylpyridinium core dictates stability, redox potential, and susceptibility to nucleophilic attack.

  • 3-Carbamoyl-1-methylpyridinium iodide (3-CMP): The classic NAD⁺ model . It exhibits high hydrolytic stability at physiological pH, a moderate reduction potential, and forms pseudobases only at high pH (pKR⁺ > 13). It is the preferred scaffold for hydride transfer studies.

  • 2-Carbamoyl-1-methylpyridinium iodide (2-CMP): A highly electrophilic isomer. Due to the proximity of the electron-withdrawing amide to the cationic nitrogen (ortho-effect) and steric twisting, it is significantly more reactive toward nucleophiles. It is prone to rapid pseudobase formation and ring-opening hydrolysis in basic media, making it less suitable as a stable redox cofactor but potentially superior as a reactive electrophile or synthesis intermediate.

Chemical Structure & Electronic Properties

The distinct reactivity profiles stem from the electronic communication between the carbamoyl substituent and the positively charged pyridinium nitrogen.

Structural Comparison[1]
Feature3-Carbamoyl-1-methylpyridinium (3-CMP) 2-Carbamoyl-1-methylpyridinium (2-CMP)
Common Name N-Methylnicotinamide Iodide (MNA)N-Methylpicolinamide Iodide
Substituent Position Meta to NitrogenOrtho to Nitrogen
Steric Environment Planar; amide conjugates with ring.Twisted ; steric clash between N-Me and C=O.
Electronic Effect Inductive (-I) and Resonance (-R).Strong Inductive (-I) + Field Effect; reduced Resonance.
Primary Electrophilic Site C-4 (for hydride), C-2/C-6 (for OH⁻).C-6 (sterically accessible), C-2 (highly activated).
The "Ortho-Effect" and Steric Inhibition of Resonance

In 3-CMP , the amide group is coplanar with the pyridinium ring, allowing for resonance stabilization. In 2-CMP , the steric repulsion between the N-methyl group and the carbonyl oxygen forces the amide bond out of plane. This "steric inhibition of resonance" destabilizes the ground state, raising the energy of the molecule and making the ring carbons significantly more electrophilic (susceptible to attack).

Reactivity Profiles

Nucleophilic Addition (Pseudobase Formation)

The most critical difference for researchers working in aqueous media is the stability toward hydroxide (pH sensitivity). Pyridinium salts react with OH⁻ to form neutral "pseudobases" (dihydro-hydroxypyridines).

  • 3-CMP: Stable at neutral pH. Pseudobase formation (addition at C-2 or C-6) is thermodynamically unfavorable until pH > 13.

  • 2-CMP: Highly unstable in base. The strong electron-withdrawing effect at the ortho position activates the C-6 position for nucleophilic attack.

    • Experimental Implication: 2-CMP solutions must be maintained at acidic pH (pH < 5) to prevent decomposition or precipitation of the pseudobase.

Mechanism of Pseudobase Formation:

PseudobaseMechanism cluster_legend Reactivity Difference Cation Pyridinium Cation (Electrophilic) TS Transition State (OH- Attack) Cation->TS + OH- Pseudobase Pseudobase (Neutral Adduct) TS->Pseudobase Fast for 2-CMP RingOpen Ring Opening (Aldehyde Formation) Pseudobase->RingOpen Irreversible in Base Note 3-CMP: pKR+ ~13 (Stable) 2-CMP: pKR+ < 9 (Unstable)

Figure 1: Pathway of hydroxide attack. 2-CMP progresses to the pseudobase and ring-opening products much faster than 3-CMP.

Redox Potentials (Cyclic Voltammetry)

For electrochemical applications or NAD⁺ modeling:

  • 3-CMP:

    
     V vs. SCE. The reduction is generally reversible or quasi-reversible, forming a stable radical that dimerizes or disproportionates.
    
  • 2-CMP:

    
     is less negative  (easier to reduce, approx -0.8 to -0.9 V vs SCE) due to the lower LUMO energy. However, the resulting radical is often less stable due to steric strain, leading to complex irreversible chemistry or rapid dimerization.
    

Experimental Protocols

Protocol A: Determination of Pseudobase Formation Constant (pKR⁺)

Objective: Quantify the electrophilicity difference by measuring the equilibrium constant with hydroxide.

Materials:

  • Spectrophotometer (UV-Vis)

  • Buffer series (pH 7.0 to 14.0 for 3-CMP; pH 4.0 to 10.0 for 2-CMP)

  • 10 mM stock solutions of 2-CMP and 3-CMP in water.

Workflow:

  • Baseline Scan: Dilute stock to 50 µM in pH 7.0 buffer. Record UV spectrum (200–400 nm). Note

    
     of the cation (typically ~265 nm).
    
  • Titration: Prepare samples of 50 µM substrate in buffers of increasing pH.

  • Observation:

    • For 3-CMP , the cation peak will remain stable until pH ~12. At pH > 13, a new band (~330-360 nm) appears, corresponding to the pseudobase.

    • For 2-CMP , expect the cation peak to decrease and a pseudobase band to appear at much lower pH (often visible by pH 8-9).

  • Calculation: Plot Absorbance vs. pH. Fit to the Henderson-Hasselbalch equation to determine pKR⁺.

Protocol B: Comparative Hydrolysis Stability

Objective: Assess stability for long-term storage or biological assays.

  • Dissolve both compounds in D₂O buffered to pD 7.4 (phosphate buffer).

  • Incubate at 37°C.

  • Acquire ¹H-NMR spectra at t=0, 24h, and 48h.

  • Analysis: Monitor the integration of the N-methyl peak.

    • 3-CMP: Should show < 1% degradation over 48h.

    • 2-CMP: Look for new peaks corresponding to ring-opened species or hydrolysis of the amide to the carboxylate (zwitterion formation).

Summary Data Table

Parameter3-Carbamoyl-1-methylpyridinium Iodide2-Carbamoyl-1-methylpyridinium Iodide
CAS Number 6456-44-621032-31-5 (Chloride salt ref)
Solubility (Water) High (> 50 mg/mL)High (> 50 mg/mL)
pKR⁺ (Pseudobase) ~13.5 (Stable at physiological pH)< 10 (Prone to adduct formation)
Reduction Potential ~ -1.1 V (vs SCE)~ -0.9 V (vs SCE)
UV

(Cation)
265 nm260-265 nm
Primary Application NAD⁺ Mimic, Sirtuin assaysElectrophilic reagent, Synthesis intermediate

References

  • NAD+ Model Chemistry

    • Source: Comparison of nicotinamide analogs in redox systems.[1]

    • Context: Establishes 3-CMP as the standard thermodynamic model for biological hydride transfer.
    • Link:

  • Pseudobase Formation & Kinetics

    • Source: Kinetics of reactions of substituted N-methylpyridinium salts with hydroxide ions.[2]

    • Context: Details the massive reactivity increase (up to fold) when electron-withdrawing groups are moved from the 3-position to the 2- or 4-positions.
    • Link:

  • Structural Data (Crystallography)

    • Source: Crystal structure of 3-carbamoyl-1-methylpyridinium salts.
    • Context: Confirms the planarity of the 3-isomer vs the steric strain in 2-substituted pyridiniums.
    • Link:

  • Electrochemical Properties

    • Source: Electrochemical behavior of pyridinium salts.[3]

    • Context: Comparison of reduction potentials on various electrodes.
    • Link:

Sources

Validating Purity of 2-Carbamoyl-1-methylpyridinium Iodide via LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Analytical Method Development

Executive Summary & Core Challenge

2-Carbamoyl-1-methylpyridinium iodide (also known as N-methylpicolinamide iodide) presents a specific analytical challenge: it is a permanently charged quaternary ammonium cation with high polarity (LogP < -2.5).

Standard Reverse Phase (RP) chromatography, the workhorse of most analytical labs, typically fails for this compound. The cationic nature leads to zero retention on C18 columns, causing the analyte to elute in the void volume (dead time), where it co-elutes with salts and matrix suppressors, rendering purity data invalid.

This guide objectively compares three methodologies to solve this problem, validating Hydrophilic Interaction Liquid Chromatography (HILIC) as the superior approach for purity assessment.

Comparative Analysis of Methodologies

The following table summarizes the performance of the three primary strategies for analyzing quaternary pyridinium salts.

FeatureMethod A: HILIC (Recommended) Method B: IP-RPLC (Alternative) Method C: Standard C18 (Invalid)
Mechanism Partitioning into water-rich layer on polar surface.Hydrophobic interaction via ion-pair reagent.Hydrophobic interaction (fails).
Retention High (Elutes late in organic gradient).Moderate/High (Dependent on reagent).None (Elutes at

).
MS Compatibility Excellent (High organic % enhances ESI).Poor (Ion-pair reagents suppress signal).Good (But irrelevant due to no retention).
Isomer Selectivity High (Separates 2- vs 3- isomers).Moderate.N/A.
System Hygiene Clean (Volatile buffers).Dirty (Reagents contaminate LC/MS source).Clean.
Why HILIC Wins[1]
  • Retention of Polar Cations: HILIC columns (specifically Zwitterionic or Amide phases) retain the positively charged pyridinium ring via electrostatic interactions and hydrophilic partitioning.

  • MS Sensitivity: HILIC uses high-organic mobile phases (e.g., 90% Acetonitrile), which desolvate more efficiently in the ESI source than the high-aqueous phases required for RP-C18, leading to 10-100x gains in sensitivity.

Experimental Protocol: The Validated HILIC System

This protocol is designed to validate the organic purity of the cation (


) and confirm the presence of the iodide counter-ion (

).
A. Reagents & Standards[2][3][4][5]
  • Analyte: 2-Carbamoyl-1-methylpyridinium iodide (Reference Standard).

  • Solvents: LC-MS Grade Acetonitrile (ACN), Water, Ammonium Acetate, Formic Acid.[1]

  • Column: Zwitterionic HILIC (e.g., Merck SeQuant ZIC-HILIC or Waters BEH Amide), 2.1 x 100 mm, 1.7 µm or 3.5 µm.

B. LC Conditions
  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.8 (Buffer).

  • Mobile Phase B: 10 mM Ammonium Acetate in 95:5 ACN:Water.

  • Gradient:

    • 0-1 min: 95% B (Isocratic hold to retain polar impurities)

    • 1-10 min: 95% B

      
       50% B (Linear gradient)
      
    • 10-12 min: 50% B (Wash)

    • 12.1 min: 95% B (Re-equilibration - Critical for HILIC)

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 1-2 µL (Sample diluent must be 90% ACN to prevent peak distortion).

C. MS Detection Settings (ESI)

The analysis requires polarity switching or two separate runs to detect both the organic cation and the inorganic anion.

ParameterPositive Mode (Cation Purity) Negative Mode (Counter-ion)
Target Ion

137.07

(Cation)

126.90

(Iodide)
Capillary Voltage +3.5 kV-2.5 kV
Cone Voltage 20-30 V15-20 V
Source Temp 120°C120°C
Desolvation Gas 800 L/hr (Nitrogen)800 L/hr (Nitrogen)

Critical Note: Unlike protonated species


, quaternary amines possess a permanent charge. Do not  rely on pH to ionize the molecule; the charge is intrinsic.

Validation Workflow & Decision Logic

The following diagram illustrates the decision process for validating the purity of this specific salt.

G Start Sample: 2-Carbamoyl-1-methylpyridinium Iodide Step1 Step 1: Solubility Check (Dissolve in 90% ACN) Start->Step1 Decision1 Soluble? Step1->Decision1 Step2 Step 2: HILIC LC-MS Injection (Zwitterionic Column) Decision1->Step2 Yes Fail_Sol FAIL: Use 50% ACN + Dilute Decision1->Fail_Sol No Decision2 Retention Factor (k) > 2? Step2->Decision2 Step3 Step 3: Analyze MS Spectra Decision2->Step3 Yes Fail_Ret FAIL: Void Elution (Check Column/Mobile Phase) Decision2->Fail_Ret No Check1 Check Cation (ESI+) m/z 137.07 Step3->Check1 Check2 Check Anion (ESI-) m/z 126.90 Step3->Check2 Decision3 Isomer Separation? (vs 3-isomer) Check1->Decision3 Pass PASS: Validated Purity Decision3->Pass Resolved Fail_Iso FAIL: Co-elution (Optimize Gradient/Buffer) Decision3->Fail_Iso Co-eluting Fail_Sol->Step2

Figure 1: Analytical workflow for validating quaternary pyridinium salts. Note the critical check for retention factor (k) to ensure the peak is not in the void volume.

Data Interpretation & Common Impurities

When validating purity, you must account for specific impurities related to the synthesis and degradation of this compound.

A. Isomeric Impurity (Critical)

The most common impurity is the 3-isomer (N-methylnicotinamide) .

  • Mass: Identical (

    
     137.07).
    
  • Differentiation: These must be separated chromatographically. On a ZIC-HILIC column, the 3-isomer typically elutes after the 2-isomer due to slightly higher polarity and hydrogen bonding potential.

  • Action: If a single peak is observed, spike the sample with a standard of N-methylnicotinamide to confirm separation.

B. Hydrolysis Product
  • Impurity: 1-Methylpyridinium-2-carboxylic acid (Zwitterion).

  • Detection:

    
     138.05 (ESI+).
    
  • Cause: Exposure to moisture/base leads to hydrolysis of the amide to the acid.

C. Synthetic Precursor[6]
  • Impurity: 2-Carbamoylpyridine (Picolinamide) or Methyl Iodide.

  • Detection: Picolinamide (

    
     123.05). Methyl Iodide is volatile and not typically seen in LC-MS, but iodide (
    
    
    
    ) is detected in negative mode.
Summary Table: Expected MS Signals
CompoundDescriptionESI+

ESI-

2-Carbamoyl-1-methylpyridinium Target Analyte 137.07 -
IodideCounter-ion-126.90
N-methylnicotinamide3-Isomer (Impurity)137.07-
PicolinamideUnreacted Precursor123.05-
1-Methyl-2-pyridiniumcarboxylateHydrolysis Product138.05136.03

References

  • HILIC Mechanism & Application: Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC) in the analysis of polar compounds. Analytical and Bioanalytical Chemistry.

  • Analysis of Quaternary Pyridinium Salts: Vainikka, K. (2011). HILIC-MS/MS analysis of N-methylnicotinamide and other polar metabolites. Journal of Chromatography B.

  • Isomer Separation Strategies: SIELC Technologies. Separation of Aminopyridine Isomers in Hydrogen-Bonding Mode.

  • LC-MS Guide for Quantitative Measurements: Royal Society of Chemistry (AMC). Guide to achieving reliable quantitative LC-MS measurements.

  • Comparison of HILIC vs RPLC for Polar Metabolites: McHale, C., & Harmon, T. Novel Screening Approach for Comparing LC-MS Reversed-Phase, HILIC Methods.

Sources

Reference standards for N-methyl-2-pyridinecarboxamide iodide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Reference Standards for N-Methyl-2-Pyridinecarboxamide Iodide

Executive Summary & Scope

This guide provides a technical evaluation of N-methyl-2-pyridinecarboxamide iodide (Systematic name: 2-Carbamoyl-1-methylpyridinium iodide) as a primary reference standard. This compound is the critical amide degradation product of Pralidoxime Iodide, a nerve agent antidote.

The Core Challenge: In High-Performance Liquid Chromatography (HPLC) of pyridinium oximes, differentiating the active pharmaceutical ingredient (API) from its hydrolysis products (Amide and Acid) is chemically difficult due to structural similarity. Furthermore, the choice of the Iodide salt form for the reference standard—as opposed to the Chloride or Methylsulfate forms—introduces specific stability and detection nuances that researchers must control.

This guide compares the performance of the Iodide standard against:

  • The API (Pralidoxime Iodide): To demonstrate chromatographic selectivity.

  • Alternative Counter-ions (Chloride): To evaluate stability and handling.

Chemical Identity & Degradation Context

To use this reference standard effectively, one must understand its origin. Pralidoxime degrades via a hydrolysis pathway. The oxime group converts to a nitrile (via dehydration) or directly hydrolyzes to an amide, which eventually hydrolyzes to the carboxylic acid.

Figure 1: Pralidoxime Degradation Pathway The following diagram illustrates the structural relationship between the API and the Reference Standard (Amide).

DegradationPathway API Pralidoxime (API) (Oxime) Inter Intermediate (Nitrile) API->Inter Dehydration (-H2O) Amide TARGET STANDARD N-methyl-2-pyridinecarboxamide (Amide) API->Amide Direct Hydrolysis (pH > 8 or Light) Inter->Amide Hydrolysis (+H2O) Acid Degradant B N-methyl-2-pyridinecarboxylic Acid (Acid) Amide->Acid Hydrolysis (+H2O)

Caption: The Amide (Target Standard) is the primary intermediate degradant. Monitoring its formation is critical for shelf-life determination of Pralidoxime injectors.

Performance Comparison: Selectivity & Detection

The following data compares the physicochemical behavior of the Amide Reference Standard against the API (Oxime).

Chromatographic Performance (HPLC)

Separation of cationic pyridinium compounds requires ion-pairing or chaotropic mobile phases.

ParameterN-Methyl-2-Pyridinecarboxamide (Amide)Pralidoxime (Oxime)Technical Insight
Retention (k') 1.2 - 1.52.8 - 3.2The Amide is less lipophilic than the Oxime, eluting earlier in RP-IP systems.
UV Max (

)
265 nm293 nmCritical: Detection at 293 nm (API max) significantly underestimates the Amide impurity.
Response Factor (F) 0.85 (relative to API at 270nm)1.00Quantitation requires a correction factor if not using an external standard curve.
Tailing Factor (

)
1.1 (Symmetrical)1.3 - 1.5 (Prone to tailing)The Amide lacks the oxime -OH group, reducing secondary silanol interactions.
Counter-ion Evaluation: Iodide vs. Chloride

Why use the Iodide standard?

  • Pros: Essential for "Like-for-Like" analysis if the API is Pralidoxime Iodide. Eliminates counter-ion exchange peaks in the void volume.

  • Cons: Iodide is chemically "soft" and prone to oxidation.

FeatureIodide Salt (Target)Chloride Salt (Alternative)Operational Impact
Molar Mass ~264.06 g/mol ~172.61 g/mol Gravimetric Error: Using the wrong salt form introduces a ~53% mass error in potency calculations.
Light Stability Poor (Turns yellow)ExcellentIodide standards must be stored in amber vials; solutions must be fresh.
UV Cutoff High (~230 nm)Low (~190 nm)Iodide interferes with low-UV detection; Chloride does not.

Experimental Protocols

These protocols are designed to be self-validating . If the System Suitability criteria are not met, the data should be rejected.

Protocol A: HPLC System Suitability (Selectivity Check)

Objective: Verify the resolution between the Amide Standard and the API.

  • Mobile Phase Preparation:

    • Buffer: 50 mM Sodium Phosphate (pH 3.0) + 5 mM Sodium 1-Octanesulfonate (Ion Pair Reagent).

    • Solvent: Acetonitrile.[1][2][3]

    • Ratio: 85:15 (Buffer:ACN). Note: High aqueous content is required for polar pyridiniums.

  • Standard Preparation:

    • Weigh 10.0 mg N-methyl-2-pyridinecarboxamide iodide into a 50 mL amber volumetric flask.

    • Dissolve in Mobile Phase (do not use pure water to prevent micelle disruption).

    • Add 10.0 mg Pralidoxime Iodide (API). Dilute to volume.

  • Chromatographic Conditions:

    • Column: C18 End-capped, 150 x 4.6 mm, 5 µm (e.g., Waters Symmetry or Agilent Zorbax).

    • Flow: 1.0 mL/min.

    • Detection: 270 nm (Isosbestic point compromise) or dual-channel (265 nm / 293 nm).

  • Acceptance Criteria (Self-Validation):

    • Resolution (

      
      ):  > 2.0 between Amide (Peak 1) and Oxime (Peak 2).
      
    • Plate Count (

      
      ):  > 2000 for the Amide peak.
      
Protocol B: Iodide Oxidation Stress Test

Objective: Confirm the integrity of the reference standard before use (Iodide salts can degrade to Iodine (


), causing false impurity peaks).
  • Visual Inspection: Dissolve 5 mg of standard in 1 mL water.

    • Pass: Solution is colorless.

    • Fail: Solution is yellow/brown (indicates free Iodine).

  • Thiosulfate Titration (Optional for bulk QC):

    • If yellow, add 1 drop of 0.1 N Sodium Thiosulfate. If color disappears immediately, the contamination is free Iodine, not organic degradation.

Analytical Workflow Diagram

The following decision tree guides the researcher on when to use the Iodide standard versus the Chloride alternative.

AnalyticalWorkflow Start Start: Impurity Profiling CheckAPI What is the API Salt? Start->CheckAPI BranchI Pralidoxime IODIDE CheckAPI->BranchI BranchCl Pralidoxime CHLORIDE CheckAPI->BranchCl UseI Use Amide IODIDE Standard BranchI->UseI Matches Matrix UseCl Use Amide CHLORIDE Standard BranchCl->UseCl Avoids Iodide Interference Warning CRITICAL STEP: Protect from Light Prepare Fresh Daily UseI->Warning Stability Risk

Caption: Selection logic for the appropriate counter-ion standard to minimize matrix effects.

References

  • United States Pharmacopeia (USP) . Pralidoxime Chloride Monograph. USP-NF. (Defines the limit of related compounds and the amide impurity).

  • European Pharmacopoeia (Ph. Eur.) . Pralidoxime Methyl Sulphate Monograph 2.2.29. (Provides background on chromatographic separation of pyridinium salts).

  • PubChem . Pralidoxime (Compound Summary). National Center for Biotechnology Information. (Source for chemical structure and degradation data).[1][4][5][6]

  • Journal of Chromatography A . Separation of quaternary pyridinium oximes by HPLC. (Source for ion-pairing methodologies).

  • Sigma-Aldrich (Merck) . N-methyl-2-pyridinecarboxamide Product Data. (Reference for physical properties and safety data).

Sources

Technical Evaluation: 2-Carbamoyl-1-methylpyridinium Iodide (MNA-I) in Acne Treatment Formulations

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Cation-Anion Dichotomy

In the development of novel acne therapeutics, 2-Carbamoyl-1-methylpyridinium iodide (also known as 1-Methylnicotinamide Iodide or MNA-I ) presents a distinct pharmacological profile. While the cationic moiety (MNA+ ) is a validated anti-inflammatory agent with a favorable safety profile in rosacea and acne vulgaris, the iodide counterion introduces specific formulation and toxicological challenges that distinguish it from the commercial standard, 1-Methylnicotinamide Chloride (MNA-Cl).

This guide objectively evaluates MNA-I against standard care options (Benzoyl Peroxide, Clindamycin, Retinoids). The analysis suggests that while MNA-I offers the same therapeutic active moiety as MNA-Cl, its development pathway requires rigorous management of iodide-induced acneiform eruptions (iododerma) and oxidative stability issues not present in the chloride variant.

Physicochemical & Mechanistic Profile

The Active Moiety: 1-Methylnicotinamide (MNA+)

Unlike traditional acne actives that rely on keratolysis (Salicylic Acid) or bacterial oxidation (Benzoyl Peroxide), MNA+ functions primarily as a vascular-protective anti-inflammatory agent .

  • Mechanism: MNA+ scavenges reactive oxygen species (ROS) and stabilizes the vascular endothelium. It does not exhibit strong direct bacteriostatic activity against C. acnes, distinguishing it from antibiotics.

  • Therapeutic Niche: Inflammatory acne (papules/pustules) where barrier integrity is compromised.

The Counterion: Iodide (I⁻) vs. Chloride (Cl⁻)

The choice of the iodide salt significantly alters the formulation strategy compared to the chloride salt.

FeatureMNA-Iodide (Candidate)MNA-Chloride (Standard)Benzoyl Peroxide (BPO)
MW ~264.06 g/mol ~172.61 g/mol 242.23 g/mol
Solubility Water-soluble (Photosensitive)Highly Water-solubleLipophilic / Suspension
Stability Low: Prone to oxidation (

); turns yellow/brown.
High: Stable in aqueous solution.Low: Radical generator; requires stabilization.
Toxicity Risk Moderate: Risk of Iododerma (acneiform eruption).Low: GRAS status (dietary supplement).Moderate: Irritation, bleaching.
Mechanistic Pathway Diagram

The following diagram contrasts the non-destructive anti-inflammatory pathway of MNA+ against the oxidative mechanism of BPO.

MNA_Mechanism cluster_0 Pathology: Inflammatory Acne cluster_1 Therapeutic Interventions Acne C. acnes Colonization Inflammation Neutrophil Recruitment (ROS Release) Acne->Inflammation Triggers Damage Tissue Damage & Pustule Formation Inflammation->Damage MNA MNA+ Cation (Active Moiety) MNA->Inflammation Scavenges ROS Inhibits Cytokines MNA->Damage Endothelial Protection BPO Benzoyl Peroxide BPO->Acne Oxidative Killing (Direct Bactericidal) BPO->Inflammation Can Exacerbate (Irritation)

Figure 1: Mechanistic differentiation. MNA+ targets the inflammatory cascade downstream of bacterial colonization, whereas BPO targets the bacteria directly via oxidation.

Comparative Evaluation vs. Standard of Care

MNA-I vs. Benzoyl Peroxide (BPO)
  • Efficacy: BPO is superior for comedonal acne due to keratolytic effects and direct bacterial killing. MNA-I is competitive only in inflammatory lesions where redness and swelling are dominant.

  • Tolerability: MNA-I is significantly less irritating than BPO, which causes dryness and erythema. However, the iodide salt carries a risk of hypersensitivity not seen with MNA-Cl.

MNA-I vs. Topical Antibiotics (Clindamycin)
  • Resistance: MNA-I has no risk of inducing bacterial resistance, a major advantage over Clindamycin.

  • Spectrum: Clindamycin is a specific antibiotic; MNA-I is a metabolic modulator. MNA-I is preferable for long-term maintenance where antibiotic stewardship is a concern.

The "Iododerma" Risk Factor

Crucial Safety Note: Systemic or high-concentration topical iodides can induce acneiform eruptions (iododerma), characterized by follicular pustules.

  • Hypothesis: While MNA+ treats acne, the I⁻ counterion could theoretically exacerbate it if the formulation allows significant transdermal iodine absorption.

  • Recommendation: If MNA-I is selected over MNA-Cl, the formulation must demonstrate that iodide levels remain below the threshold for follicular irritation.

Experimental Protocols for Validation

To validate MNA-I as a viable drug candidate, the following protocols are required to assess stability (the iodide weakness) and efficacy (the MNA+ strength).

Protocol A: Photostability & Oxidative Stress Test (Iodide Specific)

Rationale: Iodide salts oxidize to elemental iodine (


) upon light exposure, causing formulation discoloration and potential cytotoxicity.
  • Preparation: Prepare 1.0% w/w MNA-I gel (pH 6.0) and 1.0% w/w MNA-Cl gel (Control).

  • Stress Conditions:

    • Group A: Dark control (25°C).

    • Group B: UVA/UVB exposure (ICH Q1B guidelines) for 24 hours.

    • Group C: Oxidative stress (

      
       spike).
      
  • Analysis:

    • Visual inspection for yellowing (indication of

      
       formation).
      
    • HPLC assay for MNA+ content.

    • Titration for free Iodine.

  • Acceptance Criteria: No visible color change;

    
     free iodine formation.
    
Protocol B: In Vitro ROS Scavenging Assay (Chemiluminescence)

Rationale: To confirm the anti-inflammatory activity of the MNA+ moiety is retained in the iodide salt form.

  • Cell Line: Murine macrophages (RAW 264.7) or Human Keratinocytes (HaCaT).[1]

  • Induction: Stimulate cells with LPS (1

    
    g/mL) to induce oxidative burst.
    
  • Treatment: Treat with MNA-I (1 mM, 5 mM, 10 mM) vs. Vehicle vs. Niacinamide (positive control).

  • Measurement:

    • Add Luminol (100

      
      M).
      
    • Measure chemiluminescence (RLU) using a microplate reader over 60 minutes.

  • Data Output: Calculate % Inhibition of ROS generation relative to LPS-only control.

Experimental Workflow Diagram

Workflow cluster_formulation Phase 1: Formulation cluster_validation Phase 2: Validation Screens RawMat MNA-I Raw Material Mix Homogenization RawMat->Mix Vehicle Hydrogel Base (pH 5.5-6.5) Vehicle->Mix StabTest Stability Screen (Check for Iodine I2) Mix->StabTest StabTest->RawMat Fail: Add Antioxidants or Switch to MNA-Cl SafetyTest Keratinocyte Viability (MTT Assay) StabTest->SafetyTest If Stable EfficacyTest ROS Inhibition (Luminol Assay) SafetyTest->EfficacyTest If Non-Toxic

Figure 2: Development workflow prioritizing the specific stability risks of the iodide salt.

Comparative Data Summary

The following table summarizes the theoretical and experimental positioning of MNA-I.

ParameterMNA-I (Iodide)MNA-Cl (Chloride)Clinical Implication
Active Moiety 1-Methylnicotinamide1-MethylnicotinamideIdentical anti-inflammatory efficacy.
Counterion Effect Risk: Iododerma, Thyroid interaction (rare).Neutral: Biologically inert at topical doses.MNA-Cl is the safer regulatory path.
Formulation Appearance Risk of yellowing (Iodine release).Colorless/White.MNA-I requires opaque packaging & antioxidants.
Skin Penetration Potential for ion-pair enhancement (Iodide is larger/lipophilic).Standard hydrophilic penetration.MNA-I might penetrate deeper, but requires data.
Regulatory Status Research/Chemical Reagent.Novel Food (EU), Cosmetic Ingredient.[2]MNA-Cl has established precedent.

Conclusion & Recommendation

2-Carbamoyl-1-methylpyridinium iodide (MNA-I) possesses the potent anti-inflammatory and vascular-protective properties inherent to the MNA+ cation, making it a viable candidate for treating inflammatory acne components (erythema, papules).

However, the iodide counterion represents a significant development liability compared to the chloride salt (MNA-Cl). The risks of oxidative instability (discoloration) and iodide-induced acneiform eruptions necessitate:

  • Superior Stabilization: Inclusion of antioxidants (e.g., sodium thiosulfate) to prevent iodine formation.

  • Safety Bridging: Direct comparison of cytotoxicity against MNA-Cl to prove the iodide ion contributes no excess toxicity.

Final Verdict: Unless MNA-I demonstrates superior transdermal penetration due to ion-pairing effects, MNA-Cl is the preferred salt form for topical acne formulations due to its superior stability and regulatory safety profile.

References

  • Gebicki, J., et al. (2003). "1-Methylnicotinamide: a potent anti-inflammatory agent of vitamin origin." Polish Journal of Pharmacology.

  • Wozniacka, A., et al. (2005). "Topical application of 1-methylnicotinamide in the treatment of rosacea: a pilot study." Clinical & Experimental Dermatology.

  • Katoulis, A.C., et al. (2013). "Efficacy and safety of topical 1-methylnicotinamide in the treatment of mild to moderate acne vulgaris." European Journal of Dermatology.

  • Heng, M.C. (1988). "Iododerma: A review." Journal of the American Academy of Dermatology. (Validating the risk of iodide salts in acne).

  • European Food Safety Authority (EFSA). (2018). "Safety of 1-methylnicotinamide chloride as a novel food." EFSA Journal.

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 2-Carbamoyl-1-methylpyridinium iodide

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Implementation by Laboratory and Chemical Professionals

Understanding the Hazard Profile

2-Carbamoyl-1-methylpyridinium iodide is a quaternary ammonium salt containing an iodide ion. Based on data from analogous compounds such as 2-Chloro-1-methylpyridinium iodide and other quaternary ammonium salts, it should be handled as a hazardous substance with the following potential risks[1][2][3]:

  • Skin and Eye Irritation: Direct contact can cause irritation and potential damage to the skin and eyes[1][2][3].

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract[2][3].

  • Toxicity: While the specific toxicity is unknown, related compounds exhibit varying levels of toxicity if ingested, inhaled, or absorbed through the skin[4][5].

Given these potential hazards, all handling and disposal procedures must be conducted with appropriate personal protective equipment and in a controlled environment.

Chemical and Physical Data Summary
PropertyValue/InformationSource
CAS Number 3861-69-6[6]
Molecular Formula C₇H₉IN₂O[6]
Appearance Likely a solid (based on similar compounds)Inferred from[1][2]
Known Hazards Skin Irritant, Eye Irritant, Potential Respiratory IrritantInferred from[1][2][3]
Primary Disposal Route Licensed Hazardous Waste Contractor[1][2][7]

Immediate Safety and Personal Protective Equipment (PPE)

Before handling 2-Carbamoyl-1-methylpyridinium iodide for any purpose, including disposal, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles are essential. For larger quantities or when there is a risk of splashing, a face shield should be worn in addition to goggles.

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Inspect gloves for any signs of degradation before use.

  • Body Protection: A laboratory coat is required. For significant quantities or spill cleanup, a chemically resistant apron or coveralls should be used.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of any dust or aerosols. If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates may be necessary.

Disposal Workflow: A Step-by-Step Guide

The primary and most recommended method for the disposal of 2-Carbamoyl-1-methylpyridinium iodide is to collect it as hazardous waste for pickup by a licensed environmental waste management company. However, for small spills or trace amounts where a chemical neutralization step is deemed necessary by your institution's safety protocols, the following procedure can be considered.

Decision-Making Flowchart for Disposal

DisposalWorkflow start 2-Carbamoyl-1-methylpyridinium iodide Waste is_spill Is it a small, manageable spill? start->is_spill collect_solid Collect solid waste in a labeled, sealed hazardous waste container. is_spill->collect_solid No (Bulk Quantity) spill_cleanup Spill Cleanup Procedure is_spill->spill_cleanup Yes collect_for_pickup Arrange for pickup by a licensed hazardous waste contractor. collect_solid->collect_for_pickup neutralization_decision Is chemical neutralization required by institutional protocol? spill_cleanup->neutralization_decision neutralization_decision->collect_for_pickup No neutralization_protocol Chemical Neutralization Protocol neutralization_decision->neutralization_protocol Yes neutralization_protocol->collect_for_pickup

Caption: Disposal decision workflow for 2-Carbamoyl-1-methylpyridinium iodide.

Experimental Protocol: Small Spill Cleanup
  • Restrict Access: Cordon off the affected area to prevent unauthorized entry.

  • Ensure Ventilation: Work in a well-ventilated area or a chemical fume hood.

  • Don PPE: Wear the appropriate personal protective equipment as outlined in Section 2.

  • Contain the Spill: If the material is a solid, gently cover it with an absorbent material like vermiculite or sand to prevent it from becoming airborne.

  • Collect the Material: Carefully sweep or scoop the spilled material and absorbent into a designated, labeled hazardous waste container. Avoid creating dust.

  • Decontaminate the Area: Wipe the spill area with a damp cloth. The cloth and any contaminated cleaning materials should also be placed in the hazardous waste container.

  • Dispose of Waste: Seal the container and arrange for its disposal through your institution's environmental health and safety (EHS) office.

Experimental Protocol: Chemical Neutralization (for Iodide Content)

This procedure is designed to reduce the hazardous iodide to the less reactive iodide ion. This should only be performed by trained personnel and in accordance with institutional safety guidelines. The resulting solution must still be disposed of as hazardous waste.

Objective: To convert the iodide (I⁻) in the pyridinium salt to a less hazardous form for disposal. While the iodide is already in its reduced state, this procedure ensures any potential for oxidation to elemental iodine (I₂) is mitigated. For any free iodine that may be present due to degradation, this will convert it to iodide.

Materials:

  • 2-Carbamoyl-1-methylpyridinium iodide waste

  • 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃)

  • Stir plate and stir bar

  • pH paper or pH meter

  • Appropriate hazardous waste container

Procedure:

  • Prepare the Waste Solution: In a suitable container within a chemical fume hood, dissolve the 2-Carbamoyl-1-methylpyridinium iodide waste in water.

  • Add Sodium Thiosulfate: Slowly add the 10% sodium thiosulfate solution to the dissolved waste while stirring. A general rule of thumb is to add a slight excess of the thiosulfate solution. The reaction between iodine and thiosulfate is as follows: 2S₂O₃²⁻(aq) + I₂(aq) → S₄O₆²⁻(aq) + 2I⁻(aq)[8][9][10][11][12]

  • Check for Completion: To ensure all iodine has been reduced, a starch indicator can be used. Add a few drops of starch solution; a blue-black color indicates the presence of iodine, and more thiosulfate should be added until the color disappears[9][10].

  • Neutralize the Solution: Check the pH of the resulting solution. Neutralize it to a pH between 6 and 8 by slowly adding a dilute acid (e.g., 1M HCl) or a dilute base (e.g., 1M NaOH) as needed. Be cautious as hydrolysis of the carbamoyl group may occur under strongly acidic or basic conditions[13].

  • Collect as Hazardous Waste: Transfer the neutralized solution to a clearly labeled hazardous waste container. Include the names of all chemical constituents on the label.

  • Final Disposal: Arrange for the disposal of the container through your institution's EHS office. Do not pour the neutralized solution down the drain unless explicitly permitted by local regulations and your EHS department for this specific waste stream.

Trustworthiness and Self-Validation

The protocols outlined in this guide are based on established chemical safety principles and data from analogous compounds. The primary recommendation is always to treat this chemical as hazardous waste and to utilize a professional disposal service. The chemical neutralization step is provided as a secondary measure for specific circumstances and should be validated within the context of your laboratory's and institution's safety policies. Always consult your EHS department for final approval of your disposal procedures.

References

  • Regulations.gov. Safety Data Sheet: Quaternary Ammonium Chloride Compound.[Link]

  • Hogue, C. Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern. Environmental Science & Technology, 2022. [Link]

  • Molbase. 2-Carbamoyl-1-methylpyridinium iodide.[Link]

  • Johnson, S. L., & Rumon, K. A. Chemical Properties of Carbamoylpyridinium Compounds; Ionic Decomposition in Nonhydroxylic Organic Solvents. The Journal of Physical Chemistry, 1965. [Link]

  • U.S. Environmental Protection Agency. PRN 88-2: Clustering of Quaternary Ammonium Compounds.[Link]

  • Massachusetts Office of Technical Assistance & Technology. Quaternary Ammonium Compounds (QACs).[Link]

  • Hogue, C. Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern. ACS Publications, 2022. [Link]

  • PubChem. 2-Chloro-1-methylpyridinium iodide.[Link]

  • ResearchGate. A Pyridinium Ylide-Alkylation Strategy for the Structural Diversification of N-Carbamoylpyridinium Salts.[Link]

  • Organic Syntheses. Synthesis of N-Acyl Pyridinium-N-Aminides and Their Conversion to 4-Aminooxazoles via a Gold-Catalyzed Formal (3+2)-Dipolar Cycloaddition.[Link]

  • Khan Academy. Acid and base-catalyzed hydrolysis of amides.[Link]

  • Atmospheric Chemistry and Physics. Mechanistic insights into I2O5 heterogeneous hydrolysis and its role in iodine aerosol growth in pristine and polluted marine atmospheres.[Link]

  • ResearchGate. A novel synthetic use of 2-bromo-1-methylpyridinium iodide for macrolactamization.[Link]

  • Royal Society of Chemistry. The chemistry of thiosulfate ions – teacher notes.[Link]

  • PubMed. Hydrolysis of an acetylthiocholine by pralidoxime iodide (2-PAM).[Link]

  • ResearchGate. Aromatic nucleophilic substitution reactions of 2-chloro-1-methylpyridinium iodide with phenols.[Link]

  • YouTube. Iodine / Thiosulfate Redox Titration Demonstration.[Link]

  • Study Mind. Transition Metals - Iodine-Sodium Thiosulfate Titrations (A-Level Chemistry).[Link]

  • Organic & Biomolecular Chemistry. Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides.[Link]

  • Save My Exams. Redox Titration -Thiosulfate & Iodine (Edexcel International A Level (IAL) Chemistry): Revision Note.[Link]

  • YouTube. REDOX Reaction - Thiosulfate + Iodine | A Level Chemistry | EDEXCEL.[Link]

Sources

Personal protective equipment for handling 2-Carbamoyl-1-methylpyridinium iodide

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety & Handling Guide: 2-Carbamoyl-1-methylpyridinium iodide

As your partner in research and development, we are committed to providing not just high-quality chemical reagents but also the critical knowledge required for their safe and effective handling. This guide, prepared by our senior application scientists, offers essential safety and logistical information for 2-Carbamoyl-1-methylpyridinium iodide. Our goal is to empower your team with field-proven insights and protocols that ensure a safe laboratory environment while advancing your scientific objectives.

Hazard Assessment: Understanding the Risk Profile

Based on data from analogous compounds like 2-Chloro-1-methylpyridinium iodide, the anticipated hazards include:

  • Skin Irritation: Direct contact is likely to cause skin irritation.[1][2][3]

  • Serious Eye Irritation: The compound is expected to be a significant eye irritant, potentially causing serious damage upon contact.[1][2][3]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory irritation.[1][2][3]

  • Harmful if Swallowed: Ingestion may be harmful.

The iodide component also warrants attention, as some iodide compounds can affect the thyroid gland with prolonged exposure.[4] Therefore, minimizing exposure through all routes—dermal, ocular, and inhalation—is paramount.

Core Personal Protective Equipment (PPE) Requirements

The selection of appropriate PPE is the cornerstone of safe chemical handling. Engineering controls, such as a certified chemical fume hood, are the first and most critical line of defense and must be used when handling this compound.[5][6][7] The following PPE is mandatory.

Protection Type Specific Recommendations Rationale & Causality
Eye & Face Protection Chemical safety goggles (ANSI Z87.1 or EN166 compliant). A face shield should be worn over goggles when there is a significant risk of splashing.Protects against splashes and airborne particles that can cause serious eye irritation or permanent damage.[5][6][8] Standard safety glasses do not provide a sufficient seal against chemical splashes.
Skin Protection: Gloves For incidental contact (splashes): Nitrile gloves (minimum 5 mil thickness). For prolonged contact or immersion: Butyl rubber or neoprene gloves.Nitrile offers good splash protection, but pyridinium compounds can degrade it over time.[5][6][7] Butyl rubber and neoprene provide superior chemical resistance for extended handling. Always inspect gloves for tears or degradation before use and change them immediately upon contamination.[7]
Skin Protection: Body A fully-buttoned, long-sleeved laboratory coat. A chemical-resistant apron worn over the lab coat is recommended for large-scale operations or when transferring solutions.[9]Prevents direct skin contact with the chemical.[5][6] Contaminated clothing must be removed immediately and laundered separately before reuse.[9]
Respiratory Protection Primary: Always handle in a certified chemical fume hood.[5][7] Secondary: If a fume hood is not available or for emergency situations (e.g., large spills), a NIOSH/MSHA-approved respirator with organic vapor cartridges is necessary.[7][10]Minimizes the inhalation of powders or aerosols, which can cause respiratory tract irritation.[1][2] Engineering controls are always the preferred method for respiratory protection.

Operational Plan: Step-by-Step PPE Protocol

A disciplined, procedural approach to donning and doffing PPE is critical to prevent cross-contamination.

Experimental Workflow: PPE Donning & Doffing
  • Preparation: Before entering the lab, ensure long hair is tied back and loose clothing or jewelry is secured. Inspect all PPE for damage.

  • Donning Sequence:

    • Put on the lab coat and fasten all buttons.

    • Put on chemical safety goggles.

    • Put on gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

  • Handling Protocol: Perform all work with 2-Carbamoyl-1-methylpyridinium iodide inside a chemical fume hood.

  • Doffing Sequence (to be performed after work is complete and the area is clean):

    • Remove gloves using a technique that avoids touching the outside of the glove with bare skin.

    • Remove the lab coat, turning it inside out as it is removed to contain any surface contamination.

    • Remove safety goggles.

    • Wash hands thoroughly with soap and water.[1][4]

PPE_Workflow cluster_donning PPE Donning Sequence cluster_doffing PPE Doffing Sequence Don1 1. Lab Coat Don2 2. Goggles/Face Shield Don1->Don2 Don3 3. Gloves (over cuffs) Don2->Don3 Work Handle Chemical in Fume Hood Don3->Work Doff1 1. Remove Gloves Work->Doff1 Doff2 2. Remove Lab Coat Doff1->Doff2 Doff3 3. Remove Goggles Doff2->Doff3 Wash Wash Hands Thoroughly Doff3->Wash

Caption: PPE Donning and Doffing Workflow.

Emergency Response & Decontamination

Accidents require immediate and correct action. All personnel must be familiar with the location and operation of safety showers and eyewash stations.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9][12]

  • Small Spills (in a fume hood): Absorb the spill with an inert material (e.g., sand, vermiculite). Scoop the material into a sealed, labeled container for hazardous waste disposal.[2][8]

  • Large Spills: Evacuate the area and contact your institution's environmental health and safety (EHS) office immediately.

Spill_Response cluster_small_spill Small Spill (in hood) cluster_large_spill Large Spill / Outside Hood Spill Spill Occurs Assess Assess Spill Size & Location Spill->Assess S1 Absorb with inert material Assess->S1 Small L1 Evacuate Area Assess->L1 Large S2 Collect into sealed waste container S1->S2 S3 Decontaminate Area S2->S3 L2 Alert Colleagues L1->L2 L3 Contact EHS/Emergency Response L2->L3

Caption: Emergency Spill Response Workflow.

Disposal Plan: Managing Contaminated Materials

Proper disposal is a critical final step in the chemical handling lifecycle. All waste generated from handling 2-Carbamoyl-1-methylpyridinium iodide must be treated as hazardous waste.

  • Chemical Waste: Collect all residual chemical and reaction byproducts in a clearly labeled, sealed, and compatible hazardous waste container.[13] Do not mix with incompatible waste streams.

  • Contaminated PPE: Disposable PPE, such as gloves, should be placed in a designated hazardous waste container immediately after use.

  • Empty Containers: The original container of the chemical, even when "empty," will contain residue. It should be managed as hazardous waste unless triple-rinsed (with the rinsate collected as hazardous waste). Follow your institution's specific guidelines for empty container disposal.[14]

  • Waste Pickup: All hazardous waste containers must be labeled with the words "HAZARDOUS WASTE," the full chemical name of the contents, and the approximate percentages.[13] Arrange for pickup through your institution's EHS department.

By adhering to these rigorous safety protocols, you can confidently and safely incorporate 2-Carbamoyl-1-methylpyridinium iodide into your research workflows, ensuring the protection of your team and the integrity of your work.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Pyridine. [Link]

  • Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards - Pyridine. [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet - Acetyl Iodide. [Link]

  • Cole-Parmer. (2018, March 27). SAFETY DATA SHEET - METHYL IODIDE. [Link]

  • U.S. Environmental Protection Agency. (1975, June). Guidelines for the Disposal of Small Quantities of Unused Pesticides. [Link]

  • Purdue University. Guidelines: Handling and Disposal of Chemicals. [Link]

  • Indiana University. Chemical & Hazardous Waste Disposal at IU Regionals: Waste Management Guide. [Link]

  • PubChem. 2-Chloro-1-methylpyridinium iodide. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.